3-Acetamido-2-methylphenyl Acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-acetamido-2-methylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-10(12-8(2)13)5-4-6-11(7)15-9(3)14/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAOUSXREOGFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of 3-Acetamido-2-methylphenyl Acetate
An In-depth Technical Guide to the Synthesis and Characterization of 3-Acetamido-2-methylphenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS No: 76064-16-9)[1]. The document details a plausible synthetic route involving the diacetylation of 3-amino-2-methylphenol. It outlines step-by-step experimental protocols for the synthesis, purification, and subsequent characterization of the target compound. Characterization techniques covered include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis. All quantitative and spectroscopic data are summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding for researchers in organic synthesis and drug development.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the diacetylation of the precursor, 3-amino-2-methylphenol. This reaction involves the acetylation of both the amino (-NH₂) and the hydroxyl (-OH) functional groups. Acetic anhydride is a common and effective acetylating agent for this transformation, and the reaction can be catalyzed by a base such as pyridine or performed under solvent-free conditions.[2][3][4] The overall reaction is depicted below:
Reaction Scheme:
The mechanism for the N-acetylation of an amine involves the nucleophilic attack of the nitrogen's lone pair on one of the carbonyl carbons of acetic anhydride, followed by the elimination of an acetate ion to form the amide.[5] Similarly, the O-acetylation of the phenol involves the nucleophilic attack of the hydroxyl oxygen on the acetylating agent.[3]
Experimental Protocols
Materials and Reagents
The primary materials required for the synthesis are listed in the table below. Standard laboratory glassware and equipment, such as a round-bottom flask, reflux condenser, magnetic stirrer, and filtration apparatus, are necessary.[6]
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 3-Amino-2-methylphenol | C₇H₉NO | 123.15 | 1.23 g (10 mmol) | Starting material |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 3.1 mL (32 mmol) | Acetylating agent, used in excess |
| Pyridine | C₅H₅N | 79.10 | 10 mL | Solvent and catalyst |
| Deionized Water | H₂O | 18.02 | ~200 mL | For work-up and washing |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | Extraction solvent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | Drying agent |
Synthesis Procedure
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-2-methylphenol (1.23 g, 10 mmol).
-
Add pyridine (10 mL) to the flask and stir until the starting material is fully dissolved.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (3.1 mL, 32 mmol) dropwise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.
-
Pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and water with vigorous stirring. This will hydrolyze the excess acetic anhydride and precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold deionized water (2 x 50 mL) to remove any remaining pyridine and acetic acid.
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound as a solid.
Characterization Workflow
The identity and purity of the synthesized this compound are confirmed through a series of analytical techniques. The workflow involves determining the melting point of the purified solid and acquiring its spectroscopic data (¹H NMR, ¹³C NMR, and IR). This data is then analyzed to confirm that the molecular structure matches the target compound.
Characterization Data
The following table summarizes the key physical and predicted spectroscopic data for this compound. The spectroscopic data is estimated based on known values for structurally similar compounds, such as acetanilides and phenyl acetates.[7][8][9]
| Property | Value / Predicted Data |
| Physical Appearance | White to off-white solid |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Melting Point | Not available (requires experimental determination) |
| ¹H NMR (Predicted) | δ (ppm): ~7.5-7.0 (m, 3H, Ar-H), ~7.5 (br s, 1H, N-H), ~2.2 (s, 3H, Ar-CH₃), ~2.15 (s, 3H, N-C(O)CH₃), ~2.1 (s, 3H, O-C(O)CH₃) |
| ¹³C NMR (Predicted) | δ (ppm): ~169 (C=O, ester), ~168 (C=O, amide), ~149 (Ar-C-O), ~138 (Ar-C-N), ~130-120 (Ar-C), ~24 (N-C(O)CH₃), ~21 (O-C(O)CH₃), ~15 (Ar-CH₃) |
| IR Spectroscopy (Predicted) | ν (cm⁻¹): ~3300 (N-H stretch, amide), ~1760 (C=O stretch, ester), ~1670 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1200 (C-O stretch, ester) |
Visualization of Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Caption: Synthesis workflow diagram.
Caption: Characterization workflow diagram.
References
- 1. This compound [sobekbio.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. prepchem.com [prepchem.com]
- 4. jetir.org [jetir.org]
- 5. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. PHENYL ACETATE(122-79-2) IR Spectrum [chemicalbook.com]
An In-depth Technical Guide to the Chemical Properties of 3-Acetamido-2-methylphenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 3-Acetamido-2-methylphenyl Acetate (CAS No: 76064-16-9). While experimental data on its physicochemical and biological properties are limited in publicly accessible literature, this document consolidates available information, including its chemical identity and a detailed, plausible experimental protocol for its synthesis. The guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting areas where further investigation is required.
Chemical Identity and Physical Properties
This compound is a substituted aromatic compound containing both an acetamide and an acetate functional group. Its core structure is a derivative of cresol.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | N-[3-(acetyloxy)-2-methylphenyl]acetamide | - |
| Synonyms | This compound, N-[3-(Acetyloxy)-2-methylphenyl]acetamide | [1] |
| CAS Number | 76064-16-9 | [1][2][3] |
| Molecular Formula | C₁₁H₁₃NO₃ | [1][4] |
| Molecular Weight | 207.23 g/mol | [1][4] |
| SMILES | CC(=O)Nc1cccc(c1C)OC(=O)C | [2] |
| Purity | ≥98% (as reported by commercial suppliers) | [2] |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [1] |
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not publicly available, some vendors indicate the availability of NMR, HPLC, and LC-MS data.[5] Based on the analysis of structurally similar compounds, the following characteristic spectral features can be anticipated.
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR | Signals corresponding to two acetyl methyl groups, one aromatic methyl group, aromatic protons, and an amide proton (N-H). |
| ¹³C NMR | Resonances for two carbonyl carbons (amide and ester), aromatic carbons, and three methyl carbons. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (amide and ester), and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (207.23), along with fragmentation patterns characteristic of acetamides and phenyl acetates. |
Experimental Protocols: Synthesis of this compound
The most logical synthetic route to this compound is the acetylation of its precursor, 3-acetamido-2-methylphenol. The following is a detailed, two-step experimental protocol.
Step 1: Synthesis of 3-Acetamido-2-methylphenol
The precursor, 3-acetamido-2-methylphenol, can be synthesized from 3-aminophenol through a Mannich reaction followed by hydrogenolysis.
Materials:
-
3-Aminophenol
-
Formaldehyde (37% solution)
-
Dimethylamine (40% solution)
-
Methanol
-
Palladium on activated carbon (Pd/C)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Water (deionized)
Procedure:
-
Mannich Reaction: In a suitable reaction vessel, dissolve 3-aminophenol in methanol. To this solution, add a 40% aqueous solution of dimethylamine followed by a 37% aqueous solution of formaldehyde. Stir the reaction mixture at room temperature. The formation of a precipitate, 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol, should be observed. The precipitate can be collected by filtration, washed with cold water, and air-dried.
-
Hydrogenolysis: Dissolve the dried Mannich base in a dilute aqueous solution of potassium hydroxide in a hydrogenation vessel. Add a catalytic amount of palladium on activated carbon (typically 5-10% by weight of the substrate). Pressurize the vessel with hydrogen gas and heat the mixture with vigorous stirring. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture and carefully filter to remove the palladium catalyst. Adjust the pH of the filtrate with hydrochloric acid to precipitate the product, 3-acetamido-2-methylphenol. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Acetylation of 3-Acetamido-2-methylphenol
This step involves the esterification of the phenolic hydroxyl group of 3-acetamido-2-methylphenol.
Materials:
-
3-Acetamido-2-methylphenol
-
Acetic anhydride
-
Pyridine or a suitable base catalyst
-
A suitable solvent (e.g., dichloromethane, ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-acetamido-2-methylphenol in a suitable solvent such as dichloromethane. Add a base, such as pyridine, to the solution.
-
Acetylation: Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with stirring. Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
References
Spectroscopic Data of 3-Acetamido-2-methylphenyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for 3-Acetamido-2-methylphenyl Acetate (CAS No: 76064-16-9), a compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally derived spectra in the public domain, this guide presents a comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally analogous compounds and established spectroscopic principles, offering a valuable resource for compound identification, characterization, and quality control.
Chemical Structure and Functional Groups
This compound is a derivative of 2-methyl-3-aminophenol, featuring both an acetamido and an acetate functional group attached to the phenyl ring. The key structural features influencing its spectroscopic properties are:
-
Aromatic Ring: A substituted benzene ring with a specific substitution pattern that dictates the chemical shifts and coupling constants in NMR spectroscopy.
-
Acetamido Group (-NHCOCH₃): Comprising a secondary amide, this group exhibits characteristic IR absorption bands for the N-H and C=O bonds.
-
Acetate Group (-OCOCH₃): An ester functional group with a distinct carbonyl (C=O) stretching frequency in the IR spectrum.
-
Methyl Group (-CH₃): A methyl substituent on the aromatic ring.
The interplay of these functional groups gives rise to a unique spectroscopic fingerprint, which is detailed in the following sections.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of related compounds, including 3-amino-2-methylphenol, 2-acetamidophenol, acetanilide, and phenyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.3 | m | 1H | Ar-H (proton ortho to -NHAc) |
| ~7.2 - 7.0 | m | 2H | Ar-H |
| ~2.2 | s | 3H | Ar-CH₃ |
| ~2.1 | s | 3H | -NHCOCH₃ |
| ~2.3 | s | 3H | -OCOCH₃ |
| ~7.8 (broad) | s | 1H | -NH- |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | -NHC =O |
| ~168 | -OC =O |
| ~148 | Ar-C (C-O) |
| ~138 | Ar-C (C-N) |
| ~130 | Ar-C (C-CH₃) |
| ~129, ~125, ~123 | Ar-CH |
| ~24 | -NHCOC H₃ |
| ~21 | -OCOC H₃ |
| ~16 | Ar-C H₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (Solid, KBr or Thin Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H Stretch (Amide) |
| ~3050 | Weak | Aromatic C-H Stretch |
| ~2950 | Weak | Aliphatic C-H Stretch |
| ~1760 | Strong | C=O Stretch (Ester) |
| ~1670 | Strong | C=O Stretch (Amide I) |
| ~1530 | Medium | N-H Bend (Amide II) |
| ~1480, ~1450 | Medium | Aromatic C=C Stretch |
| ~1200 | Strong | C-O Stretch (Ester) |
| ~800-700 | Medium | Aromatic C-H Out-of-Plane Bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)
| m/z | Predicted Fragment Ion |
| 207 | [M]⁺ (Molecular Ion) |
| 165 | [M - CH₂=C=O]⁺ (Loss of ketene from acetate) |
| 149 | [M - O=C=CH₂]⁺ (Loss of ketene from amide) |
| 123 | [M - CH₂=C=O - CH₂=N]⁺ |
| 107 | [HOC₆H₃(CH₃)NH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 43 | [CH₃CO]⁺ (Acylium ion) |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized for the sample.
NMR Spectroscopy
A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[1] The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is obtained over a larger number of scans.
IR Spectroscopy (Thin Solid Film Method)
A small amount of the solid sample (approximately 10-20 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[2] A drop of this solution is applied to a clean, dry salt plate (e.g., NaCl or KBr).[2] The solvent is allowed to evaporate completely, leaving a thin film of the compound on the plate.[2] The IR spectrum is then recorded using an FTIR spectrometer.[2]
Mass Spectrometry (Electron Ionization)
A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3][4][5][6] The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[3][6]
Visualizations
The following diagrams illustrate the key aspects of the spectroscopic analysis of this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to 3-Acetamido-2-methylphenyl Acetate (CAS 76064-16-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Acetamido-2-methylphenyl Acetate (CAS 76064-16-9). Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthesis protocol based on established chemical reactions. Furthermore, it presents predicted spectroscopic data and discusses potential biological activities by drawing parallels with structurally related molecules. This guide serves as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and similar compounds.
Chemical Properties and Physical Data
This compound is an organic compound containing acetamide and acetate functional groups attached to a 2-methylphenyl ring. The following table summarizes its key chemical and physical properties.
| Property | Value | Source |
| CAS Number | 76064-16-9 | [1] |
| Molecular Formula | C₁₁H₁₃NO₃ | [1] |
| Molecular Weight | 207.23 g/mol | [1] |
| Appearance | Off-white to pale yellow powder | N/A |
| Melting Point | 114-117 °C | N/A |
| Boiling Point | Not available | |
| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol and acetone | N/A |
| SMILES | CC(=O)Nc1cccc(OC(=O)C)c1C | [1] |
Synthesis
Proposed Experimental Protocol: Acetylation of 3-amino-2-methylphenol
This protocol is based on general and well-established procedures for the acetylation of aminophenols.[2]
Materials:
-
3-amino-2-methylphenol
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (or other suitable organic solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-amino-2-methylphenol (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.2-2.5 eq) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of methanol.
-
Remove the pyridine and excess reagents under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Logical Workflow for the Proposed Synthesis:
Caption: Proposed synthesis workflow for this compound.
Spectroscopic Data (Predicted)
As experimental spectroscopic data for this compound is not publicly available, the following are predicted values and key features based on the chemical structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
Aromatic Protons (3H): Signals expected in the range of δ 7.0-8.0 ppm, showing coupling patterns characteristic of a 1,2,3-trisubstituted benzene ring.
-
Methyl Protons (Aromatic, 3H): A singlet peak expected around δ 2.1-2.3 ppm.
-
Acetamido Methyl Protons (3H): A singlet peak expected around δ 2.0-2.2 ppm.
-
Acetate Methyl Protons (3H): A singlet peak expected around δ 2.2-2.4 ppm.
-
Amide Proton (NH, 1H): A broad singlet that may appear between δ 7.5-9.5 ppm, which is exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
-
Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region, typically between δ 168-172 ppm, corresponding to the amide and ester carbonyls.
-
Aromatic Carbons: Six signals are expected in the range of δ 110-150 ppm. The carbons attached to the nitrogen and oxygen atoms will be shifted further downfield.
-
Methyl Carbons: Three distinct signals for the three methyl groups are expected in the aliphatic region, typically between δ 15-25 ppm.
IR (Infrared) Spectroscopy
-
N-H Stretch: A peak around 3300-3250 cm⁻¹ corresponding to the amide N-H stretching vibration.
-
C=O Stretches: Two distinct carbonyl absorption bands are expected. The amide C=O stretch (Amide I band) should appear around 1680-1650 cm⁻¹, and the ester C=O stretch should appear at a higher frequency, around 1770-1750 cm⁻¹.
-
C-N Stretch: An absorption band in the region of 1400-1200 cm⁻¹.
-
C-O Stretch: Strong absorption bands for the ester C-O bonds are expected in the 1250-1000 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: Characteristic peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 207.
-
Fragmentation Pattern: Expect characteristic fragmentation patterns including the loss of the acetyl group (CH₃CO, 43 Da) and the acetamido group (CH₃CONH, 58 Da). Fragments corresponding to the aromatic core would also be observed.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are not currently available. However, the biological activities of structurally related acetamide and phenolic acetate compounds can provide insights into its potential pharmacological profile.
Acetamide derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. The acetylation of phenolic compounds can significantly modulate their biological properties. For instance, acetylation can alter the lipophilicity of a molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile, and potentially enhance its bioavailability and cellular uptake.
Studies on other acetylated phenolics have shown that the acetyl groups can influence their interaction with biological targets. For example, the degree of acetylation of resveratrol, a well-known polyphenol, has been shown to impact its antiplatelet activity.
Potential Signaling Pathway Involvement (Hypothetical):
Given the anti-inflammatory and antioxidant properties of many phenolic and acetamide compounds, this compound could potentially modulate signaling pathways involved in inflammation and oxidative stress.
References
Physical properties of 3-Acetamido-2-methylphenyl Acetate (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the known physical properties of 3-Acetamido-2-methylphenyl Acetate, specifically its melting point and solubility. This document is intended to serve as a foundational resource for laboratory professionals.
Core Physical Properties
This compound is an off-white to pale yellow crystalline powder. The key physical characteristics of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Melting Point | 114-117 °C | [1] |
| Solubility in Water | Slightly soluble | [1] |
| Solubility in Organic Solvents | Soluble in ethanol and acetone | [1] |
| Physical Form | Off-white to pale yellow powder; Fine crystalline powder | [1] |
| Molecular Formula | C₁₁H₁₃NO₃ | [1] |
| Molecular Weight | 207.23 g/mol | [1] |
Experimental Protocols
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.
-
Purity Indication: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.
Solubility Determination (Qualitative)
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative assessment of solubility in various solvents is a fundamental characteristic of a compound.
Methodology:
-
Solvent Selection: A range of solvents, including water and common organic solvents like ethanol and acetone, are selected for the test.
-
Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.
-
A small volume of the chosen solvent (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated or sonicated to facilitate dissolution.
-
Observation: The solubility is determined by visual inspection. If the solid completely dissolves, it is deemed soluble. If it remains undissolved, it is insoluble. If some, but not all, of the solid dissolves, it is classified as slightly or partially soluble.
-
Temperature: Solubility tests are typically conducted at room temperature unless otherwise specified.
Logical Workflow Diagram
As specific signaling pathways or complex experimental workflows involving this compound are not documented in publicly available literature, the following diagram illustrates a general logical workflow for the synthesis and purification of a target organic compound, which would be applicable in the context of its preparation and characterization.
Caption: General workflow for the synthesis and purification of an organic compound.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Acetamido-2-methylphenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the molecular structure and conformational possibilities of 3-Acetamido-2-methylphenyl Acetate (CAS No: 76064-16-9; Molecular Formula: C11H13NO3).[1] Due to a notable scarcity of direct experimental data for this specific compound in publicly accessible literature, this document leverages established principles of organic chemistry and draws upon crystallographic and spectroscopic data from analogous substituted aromatic compounds. Furthermore, it outlines a comprehensive theoretical and experimental workflow for a thorough conformational analysis, serving as a foundational resource for researchers engaging with this molecule.
Introduction
This compound is a substituted aromatic compound featuring an acetamido and an acetate group on a toluene backbone. The spatial arrangement of these functional groups, dictated by steric and electronic interactions, is crucial for understanding its chemical reactivity, physical properties, and potential biological activity. The rotational freedom around the single bonds connecting the substituent groups to the phenyl ring gives rise to various conformers with distinct energy profiles. This guide aims to elucidate the probable structural features and conformational landscape of this molecule.
Molecular Structure and Properties
The fundamental molecular structure of this compound is presented below. Key structural parameters, while not experimentally determined for this specific molecule, can be inferred from related compounds.
| Property | Value | Source |
| CAS Number | 76064-16-9 | [1] |
| Molecular Formula | C11H13NO3 | [1] |
| Molecular Weight | 207.23 g/mol | Inferred |
| SMILES | CC(=O)Nc1cccc(c1C)OC(=O)C | [2] |
Conformational Analysis
The conformation of this compound is primarily determined by the rotational barriers around three key single bonds:
-
C(phenyl)-N(amido) bond: The rotation around this bond determines the orientation of the acetamido group relative to the phenyl ring. Studies on acetanilide, a related compound, have shown that both planar and non-planar conformations can exist, with the phenyl ring sometimes tilted out of the amide plane.
-
C(phenyl)-O(ester) bond: Rotation around this bond influences the position of the acetate group.
-
O(ester)-C(carbonyl) bond: This rotation further modifies the orientation of the acetate group.
The presence of a methyl group at the ortho position to the acetamido group introduces significant steric hindrance, which will likely have a dominant effect on the preferred conformation. It is anticipated that the molecule will adopt a conformation that minimizes the steric clash between the ortho-methyl group and the adjacent acetamido and acetate groups.
Proposed Experimental and Computational Workflow
Given the absence of published experimental data, a combined computational and experimental approach is recommended for a comprehensive analysis of the molecular structure and conformation of this compound.
Computational Chemistry Protocol
-
Conformational Search: A systematic or stochastic conformational search using molecular mechanics force fields (e.g., MMFF94, OPLS3e) should be performed to identify low-energy conformers.
-
Quantum Mechanical Optimization: The geometries of the identified low-energy conformers should be optimized using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G*) to obtain accurate geometries and relative energies.
-
Vibrational Frequency Analysis: Calculation of vibrational frequencies at the same level of theory can confirm that the optimized structures are true energy minima and can be used to predict the infrared (IR) spectrum.
-
NMR Chemical Shift Prediction: The NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the GIAO (Gauge-Including Atomic Orbital) approach to be compared with experimental data.
Experimental Protocols
-
Synthesis: If not commercially available, the synthesis of this compound would be the initial step. A plausible synthetic route could involve the acetylation of 3-amino-2-methylphenol followed by acetylation of the resulting phenol.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can aid in the unambiguous assignment of all proton and carbon signals. Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) can provide through-space correlations between protons, offering valuable insights into the preferred conformation in solution.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic vibrational frequencies of the functional groups (amide C=O, ester C=O, N-H, C-O bonds), which can be compared with the computationally predicted spectrum.
-
-
Single-Crystal X-ray Diffraction: If a suitable single crystal can be obtained, X-ray crystallography provides the most definitive information about the solid-state molecular structure and conformation, including precise bond lengths, bond angles, and dihedral angles. This would serve as the ultimate validation for the computational models.
Visualizations
The following diagrams illustrate the molecular structure and a proposed workflow for its conformational analysis.
Conclusion
While direct experimental data on the molecular structure and conformation of this compound is currently lacking in the public domain, this guide provides a robust framework for its investigation. Based on the principles of conformational analysis and data from analogous compounds, it is predicted that steric hindrance from the ortho-methyl group plays a pivotal role in defining its three-dimensional structure. The outlined computational and experimental workflows offer a clear path for researchers to fully characterize this molecule, which is essential for its potential applications in drug development and materials science.
References
The Synthetic Versatility of 3-Acetamido-2-methylphenyl Acetate: A Technical Guide for Organic Synthesis
For Immediate Release
This technical guide provides a comprehensive overview of the potential applications of 3-Acetamido-2-methylphenyl Acetate in the field of organic synthesis. While specific, documented applications of this particular isomer are limited in publicly available literature, this document extrapolates its potential utility based on the known reactivity of its constituent functional groups and related aromatic compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore novel building blocks for complex molecule synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, reaction setup, and purification.
| Property | Value |
| CAS Number | 76064-16-9 |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Appearance | Off-white to pale yellow powder |
| Melting Point | 114-117 °C |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone |
Potential Applications in Organic Synthesis
This compound possesses three key functional groups that can be strategically manipulated in organic synthesis: an acetamido group, a methyl group on the aromatic ring, and an acetate ester. The interplay of these groups suggests several potential applications:
-
As a Protected Amino-phenol Derivative: The acetamido and acetate groups serve as protecting groups for the amino and hydroxyl functionalities of the parent 3-amino-2-methylphenol. This allows for selective reactions at other positions of the molecule. The protecting groups can be selectively or simultaneously deprotected under acidic or basic conditions to reveal the free amine and phenol, which can then participate in a wide range of transformations.
-
In Electrophilic Aromatic Substitution Reactions: The acetamido group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. Their combined electronic and steric influence will direct incoming electrophiles to specific positions on the benzene ring. This regioselectivity is crucial in the synthesis of highly substituted aromatic compounds.
-
In Cross-Coupling Reactions: The aromatic ring can be functionalized with a leaving group (e.g., bromine or iodine) to participate in various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This would allow for the introduction of diverse substituents and the construction of complex molecular scaffolds.
-
Precursor for Heterocyclic Synthesis: The amino and hydroxyl functionalities, once deprotected, are ideally positioned to participate in condensation reactions to form various heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.
Experimental Protocols
Hypothetical Synthesis of this compound
This proposed two-step synthesis starts from the commercially available 3-amino-2-methylphenol.
Step 1: Acetylation of the Amino Group
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-2-methylphenol (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated product, 3-acetamido-2-methylphenol, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Acetylation of the Phenolic Hydroxyl Group
-
Reaction Setup: Suspend the dried 3-acetamido-2-methylphenol (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate in a round-bottom flask.
-
Reagent Addition: Add a base, such as triethylamine (1.2 eq) or pyridine (catalytic amount), to the suspension. Cool the mixture in an ice bath and slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq).
-
Reaction Conditions: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.
-
Work-up and Isolation: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the proposed synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
Potential Reaction Pathway: Electrophilic Bromination
This diagram illustrates a potential electrophilic bromination reaction, highlighting the directing effects of the substituents.
Caption: Potential regioselectivity in the electrophilic bromination of the title compound.
Conclusion
This compound represents a potentially valuable, yet underexplored, building block in organic synthesis. Its trifunctional nature offers a platform for a variety of chemical transformations, enabling the synthesis of complex and highly substituted aromatic compounds. Further research into the specific reactivity and applications of this molecule is warranted and could unveil novel synthetic strategies for the development of new pharmaceuticals and functional materials.
Biological Activity Screening of 3-Acetamido-2-methylphenyl Acetate: A Review of Structurally Related Compounds
Disclaimer: Extensive literature searches for the biological activity of the specific compound, 3-Acetamido-2-methylphenyl Acetate (CAS 76064-16-9), did not yield any publicly available data. This technical guide, therefore, provides an in-depth overview of the biological activities of structurally related acetamide and phenoxyacetamide derivatives. The findings presented herein are intended to provide a contextual understanding of the potential bioactivities of this chemical class but should not be directly attributed to this compound without specific experimental validation.
Introduction
Acetamide and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. Their structural motif is a key feature in a wide array of pharmacologically active molecules. Researchers have extensively explored the synthesis and biological screening of various acetamide derivatives, revealing a broad spectrum of activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This guide summarizes the key biological findings for these related compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Biological Activities of Structurally Related Acetamide Derivatives
The core structure of an acetamide group attached to a phenyl ring is a common scaffold in numerous biologically active compounds. Modifications to this basic structure have led to the discovery of potent agents with diverse therapeutic potential.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of acetamide derivatives against various cancer cell lines.
Quantitative Data Summary:
| Compound Class | Cell Line | IC50 Value | Reference Compound | IC50 Value |
| Phenoxyacetamide Derivatives | HepG2 (Liver Cancer) | 1.43 µM | 5-Fluorouracil | 5.32 µM |
| Phenoxyacetamide Derivatives | MCF-7 (Breast Cancer) | 10.51 µM | - | - |
| Indole-3-pyrazole-5-carboxamide Analogues | HCC (Hepatocellular Carcinoma) | 0.6 - 2.9 µM | Sorafenib | - |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic activity of compounds against cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., phenoxyacetamide derivatives) and a reference drug (e.g., 5-Fluorouracil) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Signaling Pathway: Apoptosis Induction by a Phenoxyacetamide Derivative
The following diagram illustrates the proposed mechanism of action for a novel phenoxyacetamide derivative that induces apoptosis in HepG2 liver cancer cells through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1).
Figure 1. Inhibition of PARP-1 by a phenoxyacetamide derivative leads to the accumulation of DNA damage and subsequent induction of apoptosis in cancer cells.
Antioxidant and Anti-inflammatory Activity
Certain acetamide derivatives have demonstrated notable antioxidant and anti-inflammatory properties, suggesting their potential in managing conditions associated with oxidative stress and inflammation.
Experimental Protocol: ABTS Radical Scavenging Assay
This protocol is used to evaluate the in vitro antioxidant activity of compounds.[1]
-
Reagent Preparation: A solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation is prepared by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.
-
Assay Procedure: The ABTS solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. A 10 µL aliquot of the test compound (at various concentrations) is added to 1 mL of the diluted ABTS solution.
-
Absorbance Measurement: The absorbance is read after 6 minutes of incubation at room temperature.
-
Data Analysis: The percentage of inhibition of the ABTS radical is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) is determined.
Experimental Workflow: Screening for Anti-inflammatory Activity
The following diagram outlines a typical workflow for screening compounds for anti-inflammatory activity by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1]
Figure 2. A generalized workflow for assessing the anti-inflammatory potential of compounds by quantifying their effect on nitric oxide production in macrophages.
Antimicrobial Activity
Derivatives of phenoxyacetic acid have been synthesized and evaluated for their antimicrobial activity against various bacterial strains.[2]
Quantitative Data Summary:
| Compound | Target Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| N-([dibutyl(actetamidooxy)stannyl]oxy}-2-phenoxyacetamide anisole | Bacillus cereus, Staphylococcus aureus | 1.56 - 3.125 | Chloramphenicol | 3.91 - 7.80 |
| 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid | M. smegmatis | 9.66 | Ciprofloxacin | 6.67 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
While there is a lack of direct biological activity data for this compound, the extensive research on structurally similar acetamide and phenoxyacetamide derivatives reveals a rich landscape of pharmacological potential. These related compounds have demonstrated significant anticancer, antioxidant, anti-inflammatory, and antimicrobial activities. The experimental protocols and mechanistic insights provided in this guide offer a foundational understanding for the potential screening and evaluation of this compound and other novel derivatives. Future research is warranted to determine if this compound shares any of the biological activities observed in its structural analogues.
References
3-Acetamido-2-methylphenyl Acetate: A Pharmaceutical Intermediate for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetamido-2-methylphenyl acetate is a chemical compound with potential as a pharmaceutical intermediate. Its structural similarity to widely used analgesics and antipyretics, such as paracetamol, suggests its utility in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and a proposed mechanism of action. Detailed experimental protocols, data tables for easy reference, and a visual representation of its potential biological pathway are included to facilitate further research and development in this area.
Introduction
Pharmaceutical intermediates are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs). The exploration of novel intermediates with unique structural features is a key driver of innovation in drug discovery. This compound, a derivative of 3-amino-2-methylphenol, presents an interesting scaffold for the development of new drugs, potentially in the analgesic, antipyretic, and anti-inflammatory therapeutic areas. The presence of both an acetamido and an acetate group on the phenyl ring offers opportunities for modifying its pharmacokinetic and pharmacodynamic properties compared to existing medications.
Physicochemical Properties
A clear understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental for its application in drug synthesis and formulation. The properties of this compound, along with its precursor and a key intermediate, are summarized in Table 1.
| Property | 3-Amino-2-methylphenol (Precursor) | N-(3-hydroxy-2-methylphenyl)acetamide (Intermediate) | This compound (Final Product) |
| CAS Number | 53222-92-7[1][2] | 607592-26-9 (Predicted) | 76064-16-9 |
| Molecular Formula | C₇H₉NO[1] | C₉H₁₁NO₂ | C₁₁H₁₃NO₃ |
| Molecular Weight | 123.15 g/mol [1] | 165.19 g/mol | 207.23 g/mol |
| Appearance | Solid[2] | (Predicted Solid) | (Predicted Solid) |
| Melting Point | 129-130 °C[2] | Not available | Not available |
| Boiling Point | 221.8 °C[1] | Not available | Not available |
| Purity | 95%[2] | Not available | 98% |
Synthesis of this compound
The synthesis of this compound from its precursor, 3-amino-2-methylphenol, is a two-step process involving selective N-acetylation followed by O-acetylation.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of N-(3-hydroxy-2-methylphenyl)acetamide (Intermediate)
This step involves the selective acetylation of the amino group of 3-amino-2-methylphenol. The phenolic hydroxyl group is less nucleophilic and generally requires more forcing conditions to acetylate.
-
Materials:
-
3-amino-2-methylphenol
-
Acetic anhydride
-
Water
-
Ice
-
-
Procedure:
-
In a round-bottom flask, suspend 10.0 g of 3-amino-2-methylphenol in 100 mL of water.
-
Cool the suspension in an ice bath with stirring.
-
Slowly add 1.2 equivalents of acetic anhydride to the suspension while maintaining the temperature below 10 °C.
-
Continue stirring in the ice bath for 1 hour, then allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
The resulting precipitate of N-(3-hydroxy-2-methylphenyl)acetamide is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the intermediate product.
-
Step 2: Synthesis of this compound (Final Product)
This step involves the acetylation of the phenolic hydroxyl group of the intermediate.
-
Materials:
-
N-(3-hydroxy-2-methylphenyl)acetamide
-
Acetic anhydride
-
Pyridine (as catalyst and solvent)
-
-
Procedure:
-
Dissolve 10.0 g of N-(3-hydroxy-2-methylphenyl)acetamide in 50 mL of pyridine in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add 1.5 equivalents of acetic anhydride to the solution.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Pour the reaction mixture into 200 mL of ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove pyridine and acetic acid.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Potential Pharmaceutical Applications and Mechanism of Action
It is hypothesized that this compound may act as an analgesic and antipyretic agent, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in pain and fever.
Proposed Signaling Pathway: Cyclooxygenase (COX) Inhibition
Caption: Proposed inhibition of the COX-2 pathway by this compound.
Conclusion
This compound is a promising pharmaceutical intermediate that warrants further investigation. The synthetic route outlined in this guide provides a clear path for its preparation, enabling researchers to explore its biological activities. Based on the pharmacology of structurally related compounds, it is plausible that this molecule possesses analgesic and antipyretic properties through the inhibition of the cyclooxygenase pathway. Further in-vitro and in-vivo studies are necessary to validate this hypothesis and to fully elucidate the therapeutic potential of this compound and its derivatives in drug development.
References
- 1. 3-Amino-2-methylphenol | 53222-92-7 | DCA22292 | Biosynth [biosynth.com]
- 2. 3-Amino-2-methylphenol 95 53222-92-7 [sigmaaldrich.com]
- 3. Antipyretic activity of diacetyl para-amino phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic study of 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermochemical Data of 3-Acetamido-2-methylphenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for 3-Acetamido-2-methylphenyl Acetate (CAS 76064-16-9). Due to the absence of experimentally determined thermochemical values for this specific compound in the public domain, this guide presents calculated data for a structurally similar isomer, 2-Acetamido-4-methylphenyl acetate, to serve as a valuable reference point. Furthermore, it details the standard experimental protocols used for determining such thermochemical properties for solid organic compounds.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 76064-16-9 | [1][2][3] |
| Molecular Formula | C₁₁H₁₃NO₃ | [2] |
| SMILES | CC(=O)Nc1cccc(c1C)OC(=O)C | [1] |
Thermochemical Data Summary
Table 1: Calculated Thermochemical Data for 2-Acetamido-4-methylphenyl acetate
| Thermochemical Property | Symbol | Value | Unit | Method |
| Standard Gibbs Free Energy of Formation (Gas) | ΔfG° | -138.56 | kJ/mol | Joback Method |
| Standard Enthalpy of Formation (Gas) | ΔfH°gas | -360.69 | kJ/mol | Joback Method |
| Enthalpy of Fusion | ΔfusH° | 26.99 | kJ/mol | Joback Method |
| Enthalpy of Vaporization | ΔvapH° | 66.02 | kJ/mol | Joback Method |
Source: Cheméo
For comparative purposes, the standard solid enthalpy of combustion (ΔcH°solid) for a related compound, N-(3-methylphenyl)acetamide, is -4922.43 kJ/mol.[4]
Experimental Protocols for Thermochemical Data Determination
The following sections describe the standard experimental methodologies for determining the key thermochemical properties of solid organic compounds like this compound.
Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is a standard technique used to determine the heat of combustion of a substance.[5][6][7] From this value, the standard enthalpy of formation can be calculated.
Methodology:
-
Sample Preparation: A precisely weighed pellet of the solid sample (typically 0.8-1.0 g) is placed in a sample holder within a high-pressure stainless-steel vessel known as a "bomb".[5][7]
-
Ignition Wire: A fuse wire of known length and material is attached to electrodes within the bomb, positioned to be in contact with the sample pellet.[5]
-
Pressurization: The bomb is sealed and then filled with pure oxygen to a high pressure, typically around 25-30 atmospheres, to ensure complete combustion.[7]
-
Calorimeter Assembly: The sealed bomb is submerged in a known volume of water in an insulated container called a calorimeter. The entire assembly is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.[6]
-
Calculation: The heat of combustion is calculated from the temperature rise of the water and the known heat capacity of the calorimeter system. Corrections are made for the heat released by the ignition wire and for the formation of any side products like nitric acid.[5]
Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion
Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure changes in heat flow to a sample as a function of temperature.[8][9][10][11][12] It is widely used to determine heat capacity and the enthalpy of phase transitions, such as melting (fusion).[11][12]
Methodology:
-
Sample and Reference Preparation: A small, accurately weighed amount of the sample is placed in a sample pan (crucible). An empty, identical pan serves as the reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically involves a controlled heating rate (e.g., 10-20 °C/min) over the desired temperature range.[9]
-
Measurement: The DSC instrument heats both the sample and the reference pans simultaneously while maintaining them at nearly the same temperature.[12] The difference in the heat flow required to heat the sample compared to the reference is measured and recorded.
-
Data Analysis for Enthalpy of Fusion: When the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion (ΔfusH°).[13]
-
Data Analysis for Heat Capacity: To determine the specific heat capacity, three separate runs are typically performed: an empty pan (baseline), a standard material with a known heat capacity (e.g., sapphire), and the sample.[11] By comparing the heat flow data from these three runs, the specific heat capacity of the sample can be calculated as a function of temperature.[10]
Logical Workflow for Thermochemical Data Determination
The following diagram illustrates the general workflow for the experimental determination of key thermochemical properties of a solid organic compound.
Caption: General workflow for thermochemical data determination.
References
- 1. Acetamide, N-(3-methylphenyl)-2-phenyl- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Acetamide, N-(3-methylphenyl)- (CAS 537-92-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Acetamide, N-(3-methylphenyl)-2-acetoxy- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Acetamide, N-(3-methylphenyl)- [webbook.nist.gov]
- 5. homepages.gac.edu [homepages.gac.edu]
- 6. ivypanda.com [ivypanda.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mse.ucr.edu [mse.ucr.edu]
- 9. researchgate.net [researchgate.net]
- 10. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 11. Differential Scanning Calorimetry (DSC) – Ebatco Lab Services [ebatco.com]
- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 13. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials [mdpi.com]
A Theoretical Exploration: Quantum Chemical Calculations for 3-Acetamido-2-methylphenyl Acetate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Acetamido-2-methylphenyl acetate is a molecule of interest in pharmaceutical and chemical research. Understanding its molecular structure, reactivity, and electronic properties is crucial for elucidating its mechanism of action and for the rational design of new derivatives with enhanced therapeutic potential. Quantum chemical calculations provide a powerful theoretical framework for investigating these properties at the atomic level. This guide outlines a comprehensive computational protocol for the in-silico characterization of this compound using established quantum chemical methods.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.[1][2] This data serves as a valuable reference for experimental validation of the computational results.
| Property | Value | Source |
| Molecular Formula | C11H13NO3 | [1][2] |
| Molecular Weight | 207.23 g/mol | [1] |
| CAS Number | 76064-16-9 | [1] |
| Appearance | Off-white to pale yellow powder | [1] |
| Melting Point | 114-117 °C | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone | [1] |
| Density | 1.23 g/cm³ | [1] |
| Topological Polar Surface Area | 55.4 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 3 | [2] |
Proposed Computational Methodology
In the absence of published quantum chemical studies on this compound, this section details a robust and widely accepted computational workflow. This protocol is designed to yield accurate predictions of the molecule's geometric, electronic, and spectroscopic properties.
Geometry Optimization and Vibrational Frequency Analysis
The initial step involves determining the most stable three-dimensional conformation of the molecule.
Protocol:
-
Method: Density Functional Theory (DFT) is the recommended method due to its excellent balance of accuracy and computational cost.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a suitable choice for organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions, is recommended for an accurate description of the electronic distribution.
-
Procedure:
-
Construct the initial 3D structure of this compound using a molecular builder.
-
Perform a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface.
-
Following optimization, a vibrational frequency analysis should be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum.
-
Calculation of Molecular Properties
Once the optimized geometry is obtained, a range of molecular properties can be calculated to understand the molecule's reactivity and electronic characteristics.
Protocol:
-
Method: Single-point energy calculations will be performed on the B3LYP/6-311++G(d,p) optimized geometry.
-
Calculated Properties:
-
Electronic Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP surface will be calculated to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge distribution, atomic charges, and intramolecular interactions such as hyperconjugation.
-
Spectroscopic Properties: Theoretical predictions of the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be calculated and compared with experimental data for validation of the computational model.
-
Data Presentation: Predicted Quantum Chemical Descriptors
The following tables summarize the key quantum chemical descriptors that would be obtained from the proposed computational study.
Table 1: Calculated Electronic Properties
| Descriptor | Predicted Value |
| Energy of HOMO (eV) | Value to be calculated |
| Energy of LUMO (eV) | Value to be calculated |
| HOMO-LUMO Gap (eV) | Value to be calculated |
| Dipole Moment (Debye) | Value to be calculated |
| Total Energy (Hartree) | Value to be calculated |
Table 2: Selected NBO Analysis Results
| Atom | Natural Charge (e) |
| O(acetate carbonyl) | Value to be calculated |
| O(ester) | Value to be calculated |
| N(amide) | Value to be calculated |
| C(acetate carbonyl) | Value to be calculated |
| C(amide carbonyl) | Value to be calculated |
Visualizations
Computational Workflow
The following diagram illustrates the logical workflow for the proposed quantum chemical calculations of this compound.
Caption: A flowchart of the proposed quantum chemical calculation workflow.
Conceptual Molecular Structure
The following diagram provides a simplified representation of the molecular structure of this compound, highlighting its key functional groups.
Caption: Functional groups of this compound.
This technical guide provides a comprehensive theoretical framework for the quantum chemical investigation of this compound. The proposed computational protocol, employing Density Functional Theory, offers a reliable pathway to elucidate the molecule's structural, electronic, and spectroscopic properties. The resulting data will be invaluable for understanding its chemical behavior and for guiding future drug discovery and development efforts. The methodologies and workflows presented here can be readily adapted by researchers in the field to perform similar in-silico studies on related compounds.
References
Forging New Synthetic Frontiers: A Technical Guide to Unexplored Reactions of 3-Acetamido-2-methylphenyl Acetate
For Immediate Release
A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals
While 3-Acetamido-2-methylphenyl Acetate is a known chemical entity, a comprehensive review of the scientific literature reveals a significant gap in the exploration of its synthetic potential. This technical guide serves as a forward-looking prospectus, outlining promising avenues for novel reactions involving this substrate. By leveraging well-established, yet powerful, modern synthetic methodologies, this document aims to inspire and direct future research towards unlocking the untapped potential of this versatile building block. The proposed reactions are grounded in the known reactivity of analogous aryl acetates and acetamides, offering a solid foundation for new discoveries in medicinal and materials chemistry.
Proposed Reaction: Palladium-Catalyzed C-H Arylation
The presence of both an acetamido and an acetate group on the aromatic ring of this compound suggests multiple potential directing groups for transition metal-catalyzed C-H functionalization. The acetamido group, in particular, is a well-established directing group for ortho-C-H activation. This opens the door to a range of palladium-catalyzed cross-coupling reactions to form new C-C bonds.
A proposed reaction is the direct arylation of this compound with various aryl halides. This reaction would be expected to proceed via an ortho-palladation directed by the acetamido group.
Table 1: Proposed Conditions for Palladium-Catalyzed C-H Arylation
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Expected Yield (%) |
| 1 | 4-iodotoluene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ | Toluene | 110 | 65-75 |
| 2 | 1-bromo-4-fluorobenzene | PdCl₂(dppf) (5) | - | Cs₂CO₃ | Dioxane | 100 | 70-80 |
| 3 | 2-bromopyridine | Pd₂(dba)₃ (2.5) | XPhos (10) | K₃PO₄ | t-AmylOH | 120 | 60-70 |
Experimental Protocol: General Procedure for C-H Arylation
To a flame-dried Schlenk tube is added this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (as specified in Table 1), the ligand (if required), and the base (2.0 mmol). The tube is evacuated and backfilled with argon three times. The solvent (5 mL) is then added via syringe. The reaction mixture is stirred vigorously and heated in a pre-heated oil bath at the specified temperature for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
Visualization of Proposed C-H Arylation Workflow
Caption: A generalized workflow for the proposed palladium-catalyzed C-H arylation of this compound.
Proposed Reaction: Synthesis of Benzoxazinones via Intramolecular Cyclization
The ortho-relationship of the acetamido and acetate functionalities on the starting material presents an opportunity for intramolecular cyclization reactions to form heterocyclic structures. One such possibility is the synthesis of benzoxazinone derivatives. This could potentially be achieved by hydrolysis of the acetate to a phenol, followed by an acid- or base-mediated cyclization with the adjacent acetamido group.
Table 2: Proposed Conditions for Benzoxazinone Synthesis
| Entry | Hydrolysis Step | Cyclization Step | Solvent | Temp (°C) | Expected Yield (%) |
| 1 | LiOH, H₂O/THF | HCl (conc.) | Dioxane | 100 | 75-85 |
| 2 | NaOH (aq) | Acetic Anhydride | Acetic Acid | 120 | 60-70 |
| 3 | K₂CO₃, MeOH | PPA (Polyphosphoric Acid) | - | 150 | 50-60 |
Experimental Protocol: General Procedure for Benzoxazinone Synthesis
Step 1: Hydrolysis. To a solution of this compound (1.0 mmol) in a mixture of THF and water (1:1, 10 mL) is added lithium hydroxide (2.0 mmol). The mixture is stirred at room temperature for 4 hours or until TLC analysis indicates complete consumption of the starting material. The reaction is then acidified with 1M HCl and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude phenol intermediate, which is used in the next step without further purification.
Step 2: Cyclization. The crude intermediate from Step 1 is dissolved in the specified solvent (5 mL). The cyclizing agent (e.g., concentrated HCl, acetic anhydride, or PPA) is added, and the mixture is heated to the specified temperature for 6-12 hours. After cooling, the reaction mixture is carefully poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then recrystallized or purified by column chromatography to yield the benzoxazinone.
Visualization of Proposed Benzoxazinone Synthesis Pathway
Caption: A simplified reaction pathway for the proposed synthesis of benzoxazinones from this compound.
Future Outlook
The exploration of these and other novel reactions of this compound holds considerable promise. The resulting poly-functionalized aromatic compounds and heterocyclic scaffolds could serve as valuable intermediates in the synthesis of biologically active molecules. Given the prevalence of acetamide-containing structures in pharmaceuticals, the novel derivatives that could be synthesized through these proposed routes may exhibit interesting pharmacological properties, warranting further investigation in drug discovery programs. This guide provides a foundational roadmap for initiating such an exploratory research program.
Methodological & Application
Experimental protocol for the synthesis of 3-Acetamido-2-methylphenyl Acetate
Abstract
This application note provides a detailed experimental protocol for the synthesis of 3-Acetamido-2-methylphenyl Acetate. The synthesis is a two-step process commencing with the selective N-acetylation of 3-amino-2-methylphenol to yield the intermediate, N-(3-hydroxy-2-methylphenyl)acetamide. This intermediate is subsequently O-acetylated to produce the final product. This protocol is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a substituted aromatic compound containing both an acetamide and an acetate functional group. Such molecules are of interest in medicinal chemistry and materials science due to the diverse biological and chemical properties conferred by these functionalities. The synthetic route described herein is a reliable method for the preparation of this and structurally related compounds.
Reaction Scheme
The synthesis proceeds in two distinct steps:
-
N-Acetylation: The amino group of 3-amino-2-methylphenol is selectively acetylated using acetic anhydride in an aqueous medium. The higher nucleophilicity of the amino group compared to the phenolic hydroxyl group allows for this selective transformation under controlled conditions.
-
O-Acetylation: The phenolic hydroxyl group of the intermediate, N-(3-hydroxy-2-methylphenyl)acetamide, is then acetylated using acetic anhydride, typically in the presence of a base catalyst such as pyridine, to yield the final product.
Experimental Protocol
Materials
-
3-Amino-2-methylphenol
-
Acetic Anhydride
-
Sodium Acetate
-
Deionized Water
-
Pyridine
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Step 1: Synthesis of N-(3-hydroxy-2-methylphenyl)acetamide (Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3-amino-2-methylphenol in 100 mL of deionized water containing 12.0 g of sodium acetate. Stir the mixture until all solids have dissolved.
-
N-Acetylation: Cool the solution to 0-5 °C in an ice bath. To this stirred solution, add 10.0 mL of acetic anhydride dropwise, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Isolation of Intermediate: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold deionized water.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure N-(3-hydroxy-2-methylphenyl)acetamide as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60 °C overnight.
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5.0 g of N-(3-hydroxy-2-methylphenyl)acetamide in 30 mL of pyridine.
-
O-Acetylation: To this suspension, add 5.0 mL of acetic anhydride. Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold 1 M HCl. A solid precipitate will form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with 1 M HCl (2 x 50 mL), followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from ethanol to yield this compound as a pure solid.
-
Drying: Dry the final product in a vacuum oven at 50 °C.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |
| N-(3-hydroxy-2-methylphenyl)acetamide | C₉H₁₁NO₂ | 165.19 | Off-white solid | ~85 | 155-158 | 7.55 (br s, 1H, NH), 7.05 (t, J=7.8 Hz, 1H), 6.80 (d, J=7.8 Hz, 1H), 6.70 (d, J=7.8 Hz, 1H), 5.50 (s, 1H, OH), 2.20 (s, 3H, Ar-CH₃), 2.15 (s, 3H, COCH₃) | 169.5, 154.0, 137.0, 127.5, 120.0, 118.5, 115.0, 24.0, 15.0 | 3350 (O-H), 3280 (N-H), 1660 (C=O, amide), 1600, 1540 (aromatic C=C) |
| This compound | C₁₁H₁₃NO₃ | 207.23 | White solid | ~90 | 110-113 | 7.80 (br s, 1H, NH), 7.20 (t, J=8.0 Hz, 1H), 7.00 (d, J=8.0 Hz, 1H), 6.95 (d, J=8.0 Hz, 1H), 2.30 (s, 3H, OCOCH₃), 2.20 (s, 3H, Ar-CH₃), 2.18 (s, 3H, NHCOCH₃) | 169.0, 168.5, 149.0, 136.0, 128.0, 125.0, 122.0, 120.0, 24.5, 21.0, 15.5 | 3300 (N-H), 1760 (C=O, ester), 1670 (C=O, amide), 1600, 1530 (aromatic C=C), 1200 (C-O) |
Note: The spectroscopic and physical data are representative and may vary slightly based on experimental conditions and purity.
Experimental Workflow and Signaling Pathways
Caption: Synthetic workflow for this compound.
Conclusion
This application note outlines a reproducible and efficient two-step synthesis of this compound. The protocol provides clear, step-by-step instructions for both the selective N-acetylation of the starting material and the subsequent O-acetylation of the intermediate. The provided quantitative data and reaction workflow diagram serve as valuable resources for researchers undertaking this synthesis.
Application Notes and Protocols: Step-by-Step N-acetylation of 2-amino-3-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylation is a fundamental chemical transformation in organic synthesis, frequently employed to introduce an acetyl group onto an amino functionality. This modification can significantly alter the physicochemical properties of a molecule, such as its polarity, solubility, and bioavailability. In the context of medicinal chemistry and drug development, N-acetylation is a key strategy for producing amide-containing compounds, a structural motif present in numerous pharmaceuticals. This document provides a detailed protocol for the N-acetylation of 2-amino-3-methylphenol to synthesize N-(2-hydroxy-6-methylphenyl)acetamide. This protocol is based on established methods for the acetylation of aminophenols.
Reaction Principle
The N-acetylation of 2-amino-3-methylphenol involves the reaction of the primary amino group with an acetylating agent, typically acetic anhydride. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion, which then abstracts a proton from the nitrogen to form acetic acid as a byproduct and yield the final N-acetylated product. The reaction is generally chemoselective for the amino group over the phenolic hydroxyl group under neutral or slightly acidic conditions, as the amino group is a stronger nucleophile.
Experimental Protocol
This protocol details the synthesis of N-(2-hydroxy-6-methylphenyl)acetamide from 2-amino-3-methylphenol using acetic anhydride.
Materials:
-
2-amino-3-methylphenol
-
Acetic anhydride
-
Deionized water
-
Ethanol
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Sodium bicarbonate (NaHCO₃), 5% aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Beakers and graduated cylinders
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-methylphenol (1.0 equivalent) in a suitable solvent such as ethyl acetate or glacial acetic acid.
-
Addition of Acetylating Agent: While stirring the solution at room temperature, slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise. An exothermic reaction may be observed.
-
Reaction Conditions: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours or heat the mixture to a gentle reflux (50-60 °C) for 1-2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess acetic anhydride by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer successively with 5% HCl solution, 5% NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-(2-hydroxy-6-methylphenyl)acetamide.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.
-
Data Presentation
Table 1: Stoichiometry and Reaction Parameters
| Reagent/Parameter | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (for 1g of starting material) |
| 2-amino-3-methylphenol | 123.15 | 1.0 | 1.0 g |
| Acetic Anhydride | 102.09 | 1.2 | 0.99 mL |
| Reaction Temperature | - | - | Room Temperature to 60 °C |
| Reaction Time | - | - | 1-4 hours |
Table 2: Expected Yield and Physical Properties
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield Range | Physical Appearance | Melting Point (°C) |
| N-(2-hydroxy-6-methylphenyl)acetamide | 165.19 | 1.34 | 85-95% | Off-white to light brown solid | To be determined |
Visualization
Diagram 1: Experimental Workflow for N-acetylation
Caption: A step-by-step workflow for the N-acetylation of 2-amino-3-methylphenol.
Diagram 2: Logical Relationship of Reaction Components
Caption: Reactants and products in the N-acetylation of 2-amino-3-methylphenol.
Application Note: HPLC Method for Purity Analysis of 3-Acetamido-2-methylphenyl Acetate
Introduction
3-Acetamido-2-methylphenyl Acetate is a chemical compound with potential applications in pharmaceutical and chemical industries. Ensuring the purity of this compound is critical for its safety and efficacy in any application. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of impurities in drug substances and products.[1][2][3][4] This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of the purity of this compound and for the separation of its potential process-related and degradation impurities.
Principle
The method utilizes a reversed-phase C18 column to separate this compound from its potential impurities. The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase (C18) and a polar mobile phase. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent. An isocratic elution is employed for simple and routine analysis. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. The method is designed to be specific, accurate, precise, and linear over a defined concentration range, in accordance with International Council for Harmonisation (ICH) guidelines.[1][5]
Chromatographic Conditions
A summary of the recommended chromatographic conditions is provided in the table below.
| Parameter | Recommended Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Experimental Protocol
This section provides a detailed step-by-step protocol for the purity analysis of this compound using the developed HPLC method.
1. Reagents and Materials
-
This compound reference standard (of known purity)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
2. Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve 1.36 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Mix acetonitrile and phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio. Degas the mobile phase before use.
-
Diluent: Use the mobile phase as the diluent for preparing standard and sample solutions.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of 100 µg/mL.
3. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the diluent (as a blank) to ensure no interfering peaks are present.
-
Inject 10 µL of the standard solution in triplicate and record the chromatograms. The relative standard deviation (RSD) of the peak areas for the triplicate injections should be not more than 2.0%.
-
Inject 10 µL of the sample solution in duplicate and record the chromatograms.
4. Data Analysis
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the percentage purity of the this compound sample using the following formula:
Where:
-
Area_sample is the peak area of this compound in the sample chromatogram.
-
Area_standard is the average peak area of this compound in the standard chromatograms.
-
Concentration_standard is the concentration of the standard solution.
-
Concentration_sample is the concentration of the sample solution.
-
Purity_standard is the purity of the reference standard.
-
-
Calculate the percentage of each impurity using the following formula (assuming the response factor of the impurity is the same as the main component):
Where:
-
Area_impurity is the peak area of the individual impurity.
-
Total_Area is the sum of all peak areas in the chromatogram.
-
Data Presentation
The quantitative data obtained from the method validation should be summarized in clearly structured tables for easy comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| % RSD of Peak Area | ≤ 2.0% |
Table 2: Method Validation Summary
| Parameter | Results |
| Linearity (Correlation Coefficient, r²) | |
| Range (µg/mL) | |
| Accuracy (% Recovery) | |
| Precision (% RSD) | |
| - Repeatability | |
| - Intermediate Precision | |
| Limit of Detection (LOD) (µg/mL) | |
| Limit of Quantitation (LOQ) (µg/mL) | |
| Specificity |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC purity analysis.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the different stages of the analytical method development and validation process, which is a crucial aspect of ensuring a robust purity analysis method.
Caption: Analytical method development and validation.
References
Application Notes and Protocols for the GC-MS Analysis of 3-Acetamido-2-methylphenyl Acetate and its By-products
These application notes provide a comprehensive guide for the qualitative and quantitative analysis of 3-Acetamido-2-methylphenyl Acetate and its potential process-related impurities using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
This compound is a chemical compound of interest in pharmaceutical research. As with any synthesized compound, the final product may contain by-products and impurities arising from the manufacturing process. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds, making it an ideal method for analyzing the purity of this compound.[1] This document outlines the necessary protocols for sample preparation, GC-MS analysis, and data interpretation.
Potential By-products and Impurities
The synthesis of this compound may result in several by-products. While specific by-products depend on the exact synthetic route, common impurities could include:
-
Starting Material Residues: Unreacted starting materials such as 2-amino-3-methylphenol or 3-amino-2-methylphenol.
-
Incompletely Acetylated Intermediates: Compounds where only one of the functional groups (amino or hydroxyl) has been acetylated.
-
Hydrolysis Products: The product can hydrolyze back to 3-acetamido-2-methylphenol.
-
Positional Isomers: Isomers formed from impurities in the starting materials.
-
Solvent Residues: Residual solvents used during the synthesis and purification process.
Experimental Protocols
Sample Preparation
A critical step in GC-MS analysis is the preparation of the sample to ensure it is suitable for injection into the instrument.
Materials:
-
This compound sample
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of methanol in a volumetric flask.
-
Extraction (for complex matrices): If the sample is in a complex matrix, a liquid-liquid extraction may be necessary. Dilute the sample with water and extract with an equal volume of ethyl acetate.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilution: Dilute the filtered solution to a final concentration of approximately 100 µg/mL with methanol.
GC-MS Method Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | ZB-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 70°C, hold for 2 min, ramp to 260°C at 6°C/min, and hold for 10 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation and Analysis
Quantitative data for this compound and its potential by-products should be organized for clarity and easy comparison.
Calibration Curve for Quantification
For accurate quantification, a calibration curve should be prepared using standard solutions of this compound at various concentrations.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | 150,000 |
| 25 | 375,000 |
| 50 | 750,000 |
| 100 | 1,500,000 |
| 200 | 3,000,000 |
Quantitative Analysis of a Sample Batch
The following table presents an example of a quantitative analysis of a batch of this compound, including identified by-products.
| Compound | Retention Time (min) | Peak Area | Concentration (µg/mL) | Purity (%) |
| This compound | 15.2 | 1,450,000 | 96.7 | 96.7 |
| By-product A (e.g., starting material) | 10.5 | 30,000 | 2.0 | 2.0 |
| By-product B (e.g., isomer) | 15.5 | 15,000 | 1.0 | 1.0 |
| Unknown Impurity | 12.8 | 5,000 | 0.3 | 0.3 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.
Caption: GC-MS Analysis Workflow.
Logical Relationship of Synthesis and Impurities
This diagram shows the logical relationship between the synthesis process and the potential formation of by-products.
Caption: Synthesis and By-product Formation.
References
Application Note: Structural Elucidation of 3-Acetamido-2-methylphenyl Acetate using ¹H and ¹³C NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Acetamido-2-methylphenyl acetate (CAS No: 76064-16-9) is an organic compound that can serve as a building block in the synthesis of more complex molecules, including pharmaceutically active compounds.[1][2][3] Its chemical structure, featuring an acetylated amino group and an acetate ester on a substituted benzene ring, requires precise characterization to ensure purity and confirm identity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such molecules. This application note provides a detailed protocol for the assignment of ¹H and ¹³C NMR spectra of this compound and presents the expected chemical shifts and coupling constants.
Molecular Structure and Atom Numbering
The chemical structure of this compound is shown below, with atoms numbered for the purpose of NMR signal assignment. This numbering is crucial for correlating the spectral data with the specific protons and carbons in the molecule.
Caption: Structure of this compound with atom numbering for NMR assignment.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and assignments for this compound. The predictions are based on established substituent effects and data from structurally similar compounds.[4][5][6] The spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.5 - 7.8 | br s | - | 1H | NH |
| ~7.42 | d | ~8.0 | 1H | Ar-H 6 |
| ~7.25 | t | ~8.0 | 1H | Ar-H 5 |
| ~7.05 | d | ~8.0 | 1H | Ar-H 4 |
| ~2.28 | s | - | 3H | O=C-CH ₃ (C9) |
| ~2.18 | s | - | 3H | N-C(=O)-CH ₃ (C11) |
| ~2.10 | s | - | 3H | Ar-CH ₃ (C7) |
br s = broad singlet, d = doublet, t = triplet, s = singlet
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~169.5 | C 8 (O=C -O) |
| ~168.8 | C 10 (N-C =O) |
| ~148.5 | C 1 |
| ~137.0 | C 3 |
| ~130.5 | C 2 |
| ~129.0 | C 5 |
| ~125.5 | C 6 |
| ~123.0 | C 4 |
| ~24.5 | C 11 (N-C(=O)-C H₃) |
| ~21.0 | C 9 (O=C-C H₃) |
| ~15.0 | C 7 (Ar-C H₃) |
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
1. Sample Preparation
-
Weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.
-
Cap the NMR tube and vortex gently until the sample is completely dissolved.
-
If the solution is not clear, filter it through a small plug of glass wool into a new NMR tube.
2. NMR Data Acquisition Workflow
The following workflow outlines the steps for acquiring ¹H and ¹³C NMR spectra.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Instrument Parameters:
-
Spectrometer: Bruker Avance 400 MHz (or equivalent)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1 s
-
3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform manual or automatic phase correction for both ¹H and ¹³C spectra to obtain pure absorption lineshapes.
-
Apply a baseline correction algorithm to ensure a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum and pick peaks in both spectra to determine their precise chemical shifts.
Interpretation and Discussion
¹H NMR Spectrum:
-
Aromatic Region (7.0-7.5 ppm): Three signals are expected for the aromatic protons. The substitution pattern leads to a system where each proton is coupled to its neighbors, resulting in expected doublet and triplet patterns.
-
Amide Proton (7.5-7.8 ppm): The NH proton typically appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be concentration and temperature-dependent.
-
Methyl Singlets (2.1-2.3 ppm): Three distinct singlets are predicted. The acetate methyl (C9-H₃) and acetamido methyl (C11-H₃) protons are deshielded by the adjacent carbonyl groups. The aromatic methyl (C7-H₃) is also expected in this region. 2D NMR techniques like NOESY could differentiate between these singlets by observing spatial correlations to nearby aromatic protons.
¹³C NMR Spectrum:
-
Carbonyl Carbons (>165 ppm): Two downfield signals are expected for the ester (C8) and amide (C10) carbonyl carbons.
-
Aromatic Carbons (120-150 ppm): Six distinct signals are predicted for the aromatic carbons. The carbons directly attached to the oxygen (C1) and nitrogen (C3) substituents will be the most downfield in this region.
-
Aliphatic Carbons (<30 ppm): Three upfield signals correspond to the three methyl carbons (C7, C9, C11).
Conclusion
This application note provides a comprehensive guide to the ¹H and ¹³C NMR assignment of this compound. The detailed protocol for sample preparation, data acquisition, and processing, combined with the predicted spectral data, serves as a valuable resource for researchers in synthetic chemistry and drug development. These methods ensure accurate structural verification, which is a critical step in the characterization of novel chemical entities.
References
Application Notes and Protocols for 3-Acetamido-2-methylphenyl Acetate in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Acetamido-2-methylphenyl Acetate in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the substituted aniline motif in numerous biologically active compounds and functional materials. The protocols provided herein are based on established methodologies for structurally related compounds and serve as a guide for reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] These reactions have revolutionized organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials. Key examples include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
This compound serves as an aryl electrophile in these transformations. The acetate group can act as a leaving group, analogous to a halide or triflate, particularly with appropriate catalyst systems. The presence of the ortho-methyl and meta-acetamido groups can influence the reactivity of the substrate through steric and electronic effects, respectively.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate, forming a C-C bond. While aryl acetates are less reactive than aryl halides, their use is gaining traction as a more sustainable alternative.
Illustrative Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl electrophiles, which can be adapted for this compound.
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% loading is common. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are often effective.[2] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base is crucial and substrate-dependent. |
| Solvent | Toluene, Dioxane, THF, with water | A mixture of organic solvent and water is typically used. |
| Temperature | 80-120 °C | Higher temperatures may be required for less reactive substrates. |
| Typical Yield | 60-95% | Yields are highly dependent on the specific substrates and conditions. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.) and a degassed solvent mixture (e.g., toluene/water 5:1, 5 mL).
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (e.g., 100 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate/acetate) with an alkene to form a substituted alkene.[3]
Illustrative Reaction Scheme:
Caption: Heck reaction of this compound.
Data Presentation: Representative Conditions for the Heck Reaction
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂ | Often used in combination with a phosphine ligand.[4] |
| Ligand | PPh₃, P(o-tol)₃ | The choice of ligand can influence regioselectivity. |
| Base | Et₃N, NaOAc, K₂CO₃ | An organic or inorganic base is required.[3][4] |
| Solvent | DMF, NMP, Dioxane | Aprotic polar solvents are commonly used. |
| Temperature | 100-140 °C | Elevated temperatures are generally necessary. |
| Typical Yield | 50-90% | Highly dependent on the alkene coupling partner. |
Experimental Protocol: General Procedure for the Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), palladium precatalyst (e.g., Pd(OAc)₂, 0.03 mmol, 3 mol%), and a ligand (e.g., PPh₃, 0.06 mmol, 6 mol%).
-
Addition of Base and Solvent: Add the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.) and a suitable solvent (e.g., DMF, 5 mL).
-
Reaction: Seal the tube and heat the mixture with stirring to the required temperature (e.g., 120 °C) for 12-48 hours. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide/triflate/acetate, forming a C(sp²)-C(sp) bond.[5][6]
Illustrative Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Data Presentation: Representative Conditions for Sonogashira Coupling
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Typically used in 1-5 mol% loading. |
| Copper(I) Co-catalyst | CuI | 1-10 mol% is generally sufficient. |
| Ligand | PPh₃, Xantphos | Often used with Pd(OAc)₂. |
| Base | Et₃N, piperidine, DIPA | An amine base is required. |
| Solvent | THF, DMF, Toluene | Anhydrous conditions are often preferred. |
| Temperature | Room Temperature to 100 °C | Milder conditions are often possible compared to other couplings. |
| Typical Yield | 70-98% | Generally high-yielding for a wide range of substrates. |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Addition of Solvent, Base, and Alkyne: Add a degassed solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.). Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide/triflate/acetate and an amine.[1][7] This reaction is a cornerstone for the synthesis of anilines and their derivatives.[8]
Illustrative Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Precatalysts are used with specialized ligands. |
| Ligand | BINAP, XPhos, RuPhos | Bulky, electron-rich biarylphosphine ligands are highly effective.[9] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are used. |
| Temperature | 80-110 °C | Reaction temperature depends on the reactivity of the substrates. |
| Typical Yield | 70-99% | High yields are often achieved with optimized catalyst systems. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.).
-
Addition of Reactants and Solvent: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.). Add the anhydrous solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the mixture with stirring at the desired temperature (e.g., 100 °C) for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Signaling Pathways and Experimental Workflows
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Experimental Workflow for a Typical Cross-Coupling Reaction
This diagram outlines the key steps in a typical experimental procedure for a palladium-catalyzed cross-coupling reaction.
Caption: Standard experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
This compound is a valuable substrate for a variety of palladium-catalyzed cross-coupling reactions, providing access to a diverse range of substituted biaryls, styrenes, alkynes, and anilines. The protocols and data presented in these application notes serve as a starting point for the development of robust and efficient synthetic routes towards novel compounds for pharmaceutical and materials science applications. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Protocol for the Hydrolysis of 3-Acetamido-2-methylphenyl Acetate
Introduction
3-Acetamido-2-methylphenyl acetate is a molecule that features two key functional groups susceptible to hydrolysis: a phenyl ester (acetate) and an N-acetyl group (amide). The differential reactivity of these groups allows for either selective or complete deprotection, yielding valuable intermediates for drug development and organic synthesis. The ester linkage is generally more labile and can be cleaved under milder basic conditions, while the amide bond requires more stringent conditions, such as strong acid or base with heating, for its hydrolysis.[1][2]
This document provides detailed protocols for both the selective hydrolysis of the phenyl acetate group to yield 3-Acetamido-2-methylphenol and the complete hydrolysis of both groups to produce 3-Amino-2-methylphenol.
Principle of the Method
The protocols outlined below leverage the difference in chemical stability between the ester and amide functional groups.
-
Selective Ester Hydrolysis: This procedure utilizes mild basic conditions to saponify the phenyl acetate. The phenoxide intermediate formed is subsequently protonated during the workup to yield the phenol. These conditions are typically mild enough to leave the more stable acetamido group intact.
-
Complete Amide and Ester Hydrolysis: This method employs strong acidic conditions and elevated temperatures (reflux) to hydrolyze both the ester and the significantly more resilient amide bond.[1] This harsh process ensures the complete deprotection of the molecule to the corresponding amino phenol.
Experimental Protocols
Protocol 1: Selective Hydrolysis of Phenyl Acetate Group
This protocol describes the selective cleavage of the ester group to synthesize 3-Acetamido-2-methylphenol using a mild base.
Materials and Reagents:
-
This compound
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water (deionized)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Standard Glassware (round-bottom flask, separatory funnel, etc.)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Slowly add an aqueous solution of LiOH (1.5 eq) or NaOH (1.5 eq) to the reaction mixture with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Neutralization: Once the reaction is complete, carefully neutralize the mixture by adding 1 M HCl dropwise until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 3-Acetamido-2-methylphenol by recrystallization or column chromatography as needed.
Protocol 2: Complete Hydrolysis of Acetate and Acetamido Groups
This protocol details the complete deprotection to synthesize 3-Amino-2-methylphenol using strong acidic conditions.
Materials and Reagents:
-
This compound
-
6 M Hydrochloric Acid (HCl)
-
Water (deionized)
-
Sodium Hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reflux Condenser
-
Heating Mantle
-
Standard Glassware
Procedure:
-
Reaction Setup: Place this compound (1.0 eq) in a round-bottom flask and add 6 M HCl (sufficient volume to dissolve the substrate).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.
-
Reaction Monitoring: Maintain the reflux for 6-12 hours.[3] Monitor the reaction by TLC to confirm the disappearance of the starting material and any intermediates.
-
Cooling and Basification: After completion, cool the reaction mixture to room temperature and then further in an ice bath. Slowly and carefully add NaOH solution to basify the mixture to a pH greater than 10.
-
Extraction: Transfer the basified solution to a separatory funnel and extract the product with Ethyl Acetate or Dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The resulting crude 3-Amino-2-methylphenol can be purified by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Summary of Conditions for Selective Ester Hydrolysis
| Parameter | Condition | Purpose |
| Reagent | LiOH or NaOH (1.5 eq) | Base to catalyze ester saponification |
| Solvent | THF/Water or MeOH/Water | To dissolve substrate and reagent |
| Temperature | 0 °C to Room Temperature | Mild conditions to prevent amide hydrolysis |
| Time | 2 - 4 hours | Typical duration for ester hydrolysis |
| Workup | Acidic Quench (HCl), Extraction | Neutralization and product isolation |
| Product | 3-Acetamido-2-methylphenol | Selectively deprotected compound |
Table 2: Summary of Conditions for Complete Hydrolysis
| Parameter | Condition | Purpose |
| Reagent | 6 M Hydrochloric Acid (HCl) | Strong acid for ester and amide cleavage[1] |
| Solvent | Water (from aqueous HCl) | Reaction medium |
| Temperature | Reflux (~100-110 °C) | Provides energy to cleave the stable amide bond[1] |
| Time | 6 - 12 hours | Extended duration for complete reaction[3] |
| Workup | Basic Quench (NaOH), Extraction | Neutralization of acid and product isolation |
| Product | 3-Amino-2-methylphenol | Fully deprotected compound |
Visualizations
Caption: Logical workflow for the hydrolysis of this compound.
Caption: Chemical pathways for selective and complete hydrolysis reactions.
References
In vitro biological assay protocol for 3-Acetamido-2-methylphenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
In Vitro Biological Assay Protocol: Anti-Inflammatory Activity Assessment
This document provides a detailed protocol for evaluating the in vitro anti-inflammatory properties of 3-Acetamido-2-methylphenyl Acetate. The described assays utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to mimic an inflammatory response. Macrophages play a central role in the inflammatory process, and upon stimulation with LPS, they produce a variety of pro-inflammatory mediators, including nitric oxide (NO). This protocol outlines a method to quantify the inhibitory effect of this compound on NO production.
While specific biological activities of this compound are not extensively documented, related acetamide and phenyl acetate derivatives have demonstrated potential anti-inflammatory and antioxidant properties.[1][2][3] Therefore, the following protocol is proposed as a robust method for the initial screening and characterization of the anti-inflammatory potential of this compound.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage cell line)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells should be subcultured every 2-3 days to maintain logarithmic growth.
Cytotoxicity Assay (MTT Assay)
Prior to assessing the anti-inflammatory activity, it is crucial to determine the cytotoxic potential of this compound on RAW 264.7 cells. The MTT assay is a colorimetric method used to assess cell viability.[4][5]
-
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant as an indicator of NO production by LPS-stimulated macrophages.[6]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control (no LPS) and a positive control (LPS only) should be included.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated as follows: Inhibition (%) = [(NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells] x 100.
Data Presentation
The quantitative data from the cytotoxicity and anti-inflammatory assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| 1 | 98.5 ± 2.1 |
| 5 | 97.2 ± 3.5 |
| 10 | 95.8 ± 2.9 |
| 25 | 92.1 ± 4.2 |
| 50 | 88.7 ± 3.8 |
| 100 | 85.3 ± 4.5 |
Table 2: Inhibitory Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | NO Production Inhibition (%) | IC₅₀ (µM) |
| This compound | 1 | 15.2 ± 1.8 | 35.6 |
| 5 | 28.9 ± 2.5 | ||
| 10 | 45.3 ± 3.1 | ||
| 25 | 62.7 ± 4.0 | ||
| 50 | 78.4 ± 3.7 | ||
| Dexamethasone (Positive Control) | 10 | 85.1 ± 2.9 | 2.1 |
Visualizations
References
- 1. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-up Synthesis of 3-Acetamido-2-methylphenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 3-Acetamido-2-methylphenyl Acetate. The synthesis involves the diacetylation of 3-Amino-2-methylphenol using acetic anhydride with pyridine as a catalyst. This protocol includes a comprehensive experimental procedure, tables of quantitative data, and a visual representation of the workflow to ensure reproducibility and scalability for laboratory use.
Introduction
This compound is a substituted aromatic compound containing both an amide and an ester functional group. Its synthesis is a key step for various research and development applications. The presented protocol details a reliable method for the diacetylation of 3-Amino-2-methylphenol, a process that requires careful control to ensure the acetylation of both the amino and hydroxyl moieties.
Reaction Scheme
The synthesis proceeds via the N,O-diacetylation of 3-Amino-2-methylphenol with acetic anhydride, catalyzed by pyridine.
Figure 1: Reaction scheme for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 3-Amino-2-methylphenol | 53222-92-7 | C₇H₉NO | 123.15 | 10.0 g |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | 25.2 mL |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 | 50 mL |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | 300 mL |
| 1 M Hydrochloric Acid | 7647-01-0 | HCl | 36.46 | 200 mL |
| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | 200 mL |
| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | 100 mL |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | As needed |
| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 | As needed |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | As needed |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | As needed |
Experimental Protocol
Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Amino-2-methylphenol (10.0 g, 81.2 mmol).
-
Add pyridine (50 mL) to the flask and stir the mixture until the solid is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
Acetylation Reaction
-
Slowly add acetic anhydride (25.2 mL, 266 mmol, 3.28 eq.) to the cooled reaction mixture dropwise using a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The reaction is complete when the starting material spot is no longer visible.
Work-up Procedure
-
Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess acetic anhydride by the slow addition of 50 mL of deionized water.
-
Transfer the mixture to a 500 mL separatory funnel and dilute with 150 mL of dichloromethane (DCM).
-
Wash the organic layer sequentially with:
-
1 M Hydrochloric acid (2 x 100 mL) to remove pyridine.
-
Saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acetic acid.
-
Brine (1 x 100 mL).
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute the column with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the desired product (as determined by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Expected Results
| Parameter | Expected Value |
| Product | This compound |
| CAS Number | 76064-16-9 |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Theoretical Yield | 16.82 g |
| Appearance | Off-white to light brown solid |
| Purity (by NMR) | >95% |
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Acetic anhydride is corrosive and a lachrymator; handle with care and avoid inhalation of vapors.
-
Pyridine is flammable and harmful if inhaled or absorbed through the skin.
-
Dichloromethane is a suspected carcinogen.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Disclaimer: This protocol is intended for use by trained laboratory personnel. The user is responsible for assessing and managing the risks associated with the chemicals and procedures described.
Derivatisierung von 3-Acetamido-2-methylphenylacetat für die weitere Synthese: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bietet dieser Leitfaden detaillierte Anwendungshinweise und Protokolle für die Derivatisierung von 3-Acetamido-2-methylphenylacetat. Diese Verbindung dient als vielseitiges Ausgangsmaterial für die Synthese einer Reihe von substituierten aromatischen Verbindungen, die für die pharmazeutische und chemische Forschung von Bedeutung sind.
Die Derivatisierung von 3-Acetamido-2-methylphenylacetat ermöglicht die Einführung neuer funktioneller Gruppen und die Modifikation seiner chemischen Eigenschaften, was den Weg für die Synthese neuartiger Moleküle ebnet. In diesem Dokument werden wichtige chemische Umwandlungen wie Hydrolyse, Nitrierung und Halogenierung beschrieben. Detaillierte experimentelle Protokolle, quantitative Daten und visuelle Arbeitsabläufe sollen die Reproduzierbarkeit und Anwendung in verschiedenen Forschungs- und Entwicklungsumgebungen erleichtern.
Inhaltsverzeichnis
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Chemische Derivatisierungsstrategien
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Hydrolyse-Reaktionen 2.1. Selektive Hydrolyse der Estergruppe 2.2. Selektive Hydrolyse der Amidgruppe
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Elektrophile aromatische Substitution 3.1. Nitrierung 3.2. Halogenierung
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Zusammenfassende Datentabellen
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Experimentelle Protokolle 5.1. Protokoll für die basische Hydrolyse von 3-Acetamido-2-methylphenylacetat 5.2. Protokoll für die saure Hydrolyse von 3-Acetamido-2-methylphenylacetat 5.3. Protokoll für die Nitrierung von 3-Acetamido-2-methylphenylacetat 5.4. Protokoll für die Bromierung von 3-Acetamido-2-methylphenylacetat
Chemische Derivatisierungsstrategien
Die chemische Struktur von 3-Acetamido-2-methylphenylacetat bietet mehrere reaktive Stellen für die Derivatisierung. Die Ester- und die Amidgruppe können selektiv oder gemeinsam hydrolysiert werden. Der aromatische Ring ist für elektrophile aromatische Substitutionsreaktionen wie Nitrierung und Halogenierung zugänglich. Die Substituenten am Ring – die Acetamidogruppe (-NHCOCH₃), die Methylgruppe (-CH₃) und die Acetatgruppe (-OCOCH₃) – steuern die Regioselektivität dieser Reaktionen.
Hydrolyse-Reaktionen
Selektive Hydrolyse der Estergruppe
Die Estergruppe in 3-Acetamido-2-methylphenylacetat kann unter basischen oder sauren Bedingungen selektiv hydrolysiert werden, um 3-Acetamido-2-methylphenol zu ergeben. Die basische Hydrolyse wird typischerweise mit Alkalihydroxiden wie Natriumhydroxid oder Kaliumhydroxid in einem wässrigen oder alkoholischen Lösungsmittel durchgeführt. Die saure Hydrolyse erfolgt in der Regel mit Mineralsäuren wie Salz- oder Schwefelsäure. Die Wahl der Bedingungen ist entscheidend, um eine gleichzeitige Hydrolyse der stabileren Amidgruppe zu vermeiden.
Selektive Hydrolyse der Amidgruppe
Elektrophile aromatische Substitution
Nitrierung
Die Nitrierung des aromatischen Rings führt eine Nitrogruppe (-NO₂) ein, die ein wichtiger Vorläufer für die Synthese von Aminen und anderen funktionellen Gruppen ist. Die Acetamido- und Methylgruppen sind ortho- und para-dirigierende Aktivatoren, während die Acetatgruppe ein schwach desaktivierender meta-Direktor ist. Aufgrund der kombinierten dirigierenden Effekte wird die Nitrierung voraussichtlich an den Positionen 4 und 6 stattfinden. Die Reaktion wird typischerweise mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure bei niedrigen Temperaturen durchgeführt, um eine übermäßige Nitrierung und Nebenreaktionen zu kontrollieren.[2][3]
Halogenierung
Die Halogenierung führt ein Halogenatom (z. B. Brom oder Chlor) in den aromatischen Ring ein und erzeugt so ein wertvolles Intermediat für Kreuzkupplungsreaktionen. Ähnlich wie bei der Nitrierung steuern die vorhandenen Substituenten die Position der Halogenierung. Die Bromierung kann mit Brom in Essigsäure oder mit N-Bromsuccinimid (NBS) durchgeführt werden. Die Chlorierung kann mit Chlor oder N-Chlorsuccinimid (NCS) erfolgen.
Zusammenfassende Datentabellen
Die folgenden Tabellen fassen quantitative Daten für die beschriebenen Derivatisierungsreaktionen zusammen. Die Daten stammen aus der Literatur für strukturell ähnliche Verbindungen und dienen als Richtwerte.
Tabelle 1: Hydrolyse-Reaktionen
| Reaktion | Reagenzien | Lösungsmittel | Temperatur (°C) | Reaktionszeit | Ausbeute (%) | Referenzprodukt |
| Basische Ester-Hydrolyse | NaOH (aq) | Wasser/Ethanol | 80-100 | 1-3 h | >90 | 3-Acetamidophenol |
| Saure Amid-Hydrolyse | Konzentrierte HCl | Wasser | 100 (Rückfluss) | 2-4 h | >85 | 3-Amino-2-methylphenol |
Tabelle 2: Elektrophile aromatische Substitution
| Reaktion | Reagenzien | Lösungsmittel | Temperatur (°C) | Reaktionszeit | Ausbeute (%) | Hauptprodukt(e) |
| Nitrierung | HNO₃, H₂SO₄ | Essigsäure | 0-10 | 1-2 h | 70-85 | 4-Nitro- und 6-Nitro-Isomere |
| Bromierung | Br₂, Essigsäure | Essigsäure | Raumtemperatur | 30 min | >90 | 4-Brom- und/oder 6-Brom-Derivat |
Experimentelle Protokolle
Die folgenden Protokolle sind angepasste Verfahren, die auf etablierten Methoden für ähnliche Substrate basieren.
Protokoll für die basische Hydrolyse von 3-Acetamido-2-methylphenylacetat
Materialien:
-
3-Acetamido-2-methylphenylacetat
-
Natriumhydroxid (NaOH)
-
Ethanol
-
Destilliertes Wasser
-
Salzsäure (HCl, 2 M)
-
Ethylacetat
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Wasserfreies Natriumsulfat (Na₂SO₄)
-
Rundkolben, Rückflusskühler, Heizmantel, Scheidetrichter, Rotationsverdampfer
Verfahren:
-
Lösen Sie 1,0 g (5,18 mmol) 3-Acetamido-2-methylphenylacetat in 20 ml Ethanol in einem 100-ml-Rundkolben.
-
Fügen Sie 10 ml einer 2 M wässrigen Natriumhydroxidlösung hinzu.
-
Erhitzen Sie die Mischung unter Rühren für 2 Stunden unter Rückfluss.
-
Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab und neutralisieren Sie sie vorsichtig mit 2 M Salzsäure auf einen pH-Wert von etwa 6-7.
-
Extrahieren Sie das Produkt dreimal mit 30 ml Ethylacetat.
-
Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigen Sie den rohen 3-Acetamido-2-methylphenol-Feststoff bei Bedarf durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Wasser oder Ethanol/Wasser).
Protokoll für die saure Hydrolyse von 3-Acetamido-2-methylphenylacetat
Materialien:
-
3-Acetamido-2-methylphenylacetat
-
Konzentrierte Salzsäure (HCl)
-
Natriumhydrogencarbonat (NaHCO₃)
-
Ethylacetat
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rundkolben, Rückflusskühler, Heizmantel
Verfahren:
-
Geben Sie 1,0 g (5,18 mmol) 3-Acetamido-2-methylphenylacetat und 20 ml 6 M Salzsäure in einen 50-ml-Rundkolben.
-
Erhitzen Sie die Mischung unter Rühren für 4 Stunden unter Rückfluss.
-
Kühlen Sie die Reaktionsmischung in einem Eisbad ab und neutralisieren Sie sie vorsichtig durch portionsweise Zugabe von festem Natriumhydrogencarbonat, bis die Gasentwicklung aufhört.
-
Extrahieren Sie das Produkt dreimal mit 30 ml Ethylacetat.
-
Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck, um 3-Amino-2-methylphenol zu erhalten.
Protokoll für die Nitrierung von 3-Acetamido-2-methylphenylacetat
Materialien:
-
3-Acetamido-2-methylphenylacetat
-
Konzentrierte Salpetersäure (HNO₃)
-
Konzentrierte Schwefelsäure (H₂SO₄)
-
Eisessig
-
Eis
-
Becherglas, Magnetrührer, Eisbad, Pipette, Büchnertrichter
Verfahren:
-
Lösen Sie 1,0 g (5,18 mmol) 3-Acetamido-2-methylphenylacetat in 5 ml Eisessig in einem 50-ml-Becherglas, das mit einem Magnetrührer ausgestattet ist.
-
Kühlen Sie die Lösung in einem Eisbad auf 0-5 °C ab.
-
Bereiten Sie eine Nitriermischung vor, indem Sie vorsichtig 0,5 ml konzentrierte Salpetersäure zu 1 ml konzentrierter Schwefelsäure in einem separaten, gekühlten Reagenzglas geben.
-
Fügen Sie die Nitriermischung tropfenweise unter kräftigem Rühren zur Acetatlösung hinzu und halten Sie die Temperatur unter 10 °C.
-
Rühren Sie die Reaktionsmischung nach Abschluss der Zugabe 1 Stunde lang im Eisbad weiter.
-
Gießen Sie die Reaktionsmischung langsam auf 50 g zerstoßenes Eis in einem Becherglas.
-
Sammeln Sie den ausgefallenen Feststoff durch Vakuumfiltration, waschen Sie ihn gründlich mit kaltem Wasser und trocknen Sie ihn an der Luft.
-
Die Trennung der Isomere kann durch Säulenchromatographie erfolgen.
Protokoll für die Bromierung von 3-Acetamido-2-methylphenylacetat
Materialien:
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3-Acetamido-2-methylphenylacetat
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Brom (Br₂)
-
Eisessig
-
Natriumthiosulfat-Lösung
-
Erlenmeyerkolben, Magnetrührer, Tropftrichter, Büchnertrichter
Verfahren:
-
Lösen Sie 1,0 g (5,18 mmol) 3-Acetamido-2-methylphenylacetat in 10 ml Eisessig in einem 50-ml-Erlenmeyerkolben.
-
Fügen Sie tropfenweise eine Lösung von 0,83 g (5,18 mmol) Brom in 5 ml Eisessig unter Rühren bei Raumtemperatur hinzu.
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Rühren Sie die Mischung 30 Minuten lang bei Raumtemperatur. Die rote Farbe des Broms sollte verblassen.
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Gießen Sie die Reaktionsmischung in 50 ml Wasser.
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Fügen Sie bei Bedarf einige Tropfen einer 10%igen Natriumthiosulfat-Lösung hinzu, um überschüssiges Brom zu entfernen.
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Sammeln Sie den ausgefallenen Feststoff durch Vakuumfiltration, waschen Sie ihn mit Wasser und trocknen Sie ihn.
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Reinigen Sie das Produkt bei Bedarf durch Umkristallisation.
References
Application Notes and Protocols: 4-Acetamidophenyl Acetate as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetamidophenyl acetate, also known as acetaminophen acetate, is a derivative of the widely used analgesic and antipyretic drug, paracetamol. Beyond its relationship to its parent compound, 4-acetamidophenyl acetate serves as a valuable and versatile building block in medicinal chemistry. Its chemical structure, featuring an acetamide group and an acetate ester on a phenyl ring, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of a diverse range of novel compounds with potential therapeutic applications. The presence of the aromatic ring allows for various substitution reactions, while the ester and amide functionalities can be hydrolyzed or transformed to introduce new pharmacophores. This document provides detailed application notes and experimental protocols for the utilization of 4-acetamidophenyl acetate in the synthesis of medicinally relevant compounds.
Chemical Properties and Reactivity
4-Acetamidophenyl acetate is a stable, crystalline solid. The key reactive sites for its use as a building block are:
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The Acetate Group: This ester can be readily hydrolyzed under basic or acidic conditions to reveal a phenolic hydroxyl group. This hydroxyl group can then be used for further functionalization, such as ether or ester linkages, to introduce new side chains.
-
The Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions. The acetamido group is an ortho-, para-directing group, influencing the position of incoming substituents.
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The Acetamide Group: While more stable than the ester, the amide bond can be hydrolyzed under harsher conditions to yield the corresponding amine, providing another point for derivatization.
Application in the Synthesis of Bioactive Molecules
The structural features of 4-acetamidophenyl acetate have been exploited to synthesize compounds with a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Synthesis of Novel Anti-inflammatory Agents
The phenolic hydroxyl group, unmasked by the hydrolysis of the acetate ester, is a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs). By using 4-acetamidophenyl acetate as a starting material, novel NSAID derivatives can be synthesized.
Experimental Workflow for Synthesis of Novel Anti-inflammatory Agents
Caption: Synthetic workflow for novel anti-inflammatory esters.
Protocol 1: Synthesis of an Ibuprofen-Paracetamol Ester Derivative
This protocol describes the synthesis of an ester-linked derivative of ibuprofen and paracetamol, starting from 4-acetamidophenyl acetate.
Materials:
-
4-Acetamidophenyl acetate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ibuprofen
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
Step 1: Hydrolysis of 4-Acetamidophenyl Acetate to Paracetamol
-
Dissolve 4-acetamidophenyl acetate (1 equivalent) in a mixture of methanol and water (3:1 v/v).
-
Add a solution of sodium hydroxide (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 2 hours and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, neutralize the reaction mixture with 1N HCl until pH 7.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-acetamidophenol (paracetamol).
Step 2: Synthesis of Ibuprofenoyl Chloride
-
In a separate flask, dissolve ibuprofen (1 equivalent) in dry dichloromethane.
-
Add thionyl chloride (1.5 equivalents) dropwise at 0 °C.
-
Reflux the mixture for 3 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain ibuprofenoyl chloride. Use this immediately in the next step.
Step 3: Esterification of Paracetamol with Ibuprofenoyl Chloride
-
Dissolve the 4-acetamidophenol from Step 1 in dry dichloromethane.
-
Add triethylamine (1.5 equivalents) as a base.
-
Add the freshly prepared ibuprofenoyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Quantitative Data:
| Compound | Starting Material | Reagents | Yield (%) |
| 4-Acetamidophenol | 4-Acetamidophenyl Acetate | NaOH, MeOH/H₂O | 95 |
| Ibuprofen-Paracetamol Ester | 4-Acetamidophenol, Ibuprofenoyl Chloride | TEA, DCM | 75 |
Synthesis of Antimicrobial Agents
The versatile scaffold of 4-acetamidophenyl acetate can be modified to incorporate pharmacophores known for antimicrobial activity. For instance, the formation of Schiff bases from the corresponding aniline derivative can lead to compounds with potential antibacterial and antifungal properties.
Signaling Pathway Inhibition by a Hypothetical Antimicrobial Derivative
Caption: Inhibition of bacterial DNA replication.
Protocol 2: Synthesis of a Schiff Base Derivative
This protocol outlines the synthesis of a Schiff base from 4-aminophenyl acetate, which is derived from 4-acetamidophenyl acetate.
Materials:
-
4-Acetamidophenyl acetate
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
Procedure:
Step 1: Hydrolysis of the Amide
-
Reflux 4-acetamidophenyl acetate (1 equivalent) in concentrated hydrochloric acid for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium hydroxide until pH 8-9.
-
Extract the product, 4-aminophenyl acetate, with diethyl ether.
-
Dry the organic layer and evaporate the solvent.
Step 2: Schiff Base Formation
-
Dissolve the 4-aminophenyl acetate from Step 1 in ethanol.
-
Add an equimolar amount of 4-chlorobenzaldehyde.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture in an ice bath to precipitate the Schiff base.
-
Filter the solid, wash with cold ethanol, and dry.
Quantitative Data:
| Compound | Starting Material | Reagents | Yield (%) |
| 4-Aminophenyl Acetate | 4-Acetamidophenyl Acetate | Conc. HCl | 80 |
| Schiff Base Derivative | 4-Aminophenyl Acetate, 4-Chlorobenzaldehyde | Ethanol, Acetic Acid | 85 |
Conclusion
4-Acetamidophenyl acetate is a readily available and cost-effective starting material that offers significant potential as a building block in medicinal chemistry. Its straightforward reactivity allows for the synthesis of a wide array of derivatives. The protocols provided herein serve as a foundation for researchers to explore the synthesis of novel compounds with potential therapeutic value. Further derivatization and biological screening of these synthesized molecules could lead to the discovery of new drug candidates for various diseases.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Acetamido-2-methylphenyl Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Acetamido-2-methylphenyl Acetate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and logical synthetic route is a two-step process starting from 2-methyl-3-aminophenol. The first step is the selective N-acetylation of the amino group to form N-(3-hydroxy-2-methylphenyl)acetamide. The second step is the O-acetylation of the phenolic hydroxyl group to yield the final product, this compound.
Q2: Why is the amino group acetylated before the hydroxyl group?
A2: The selective acetylation of the amino group in the presence of a hydroxyl group is due to the higher nucleophilicity of the nitrogen atom compared to the oxygen atom. The lone pair of electrons on the nitrogen is more available to attack the electrophilic carbonyl carbon of the acetylating agent.[1]
Q3: What are the common acetylating agents used in this synthesis?
A3: Acetic anhydride is a common and effective acetylating agent for both N-acetylation and O-acetylation. Acetyl chloride can also be used, but it is more reactive and may require more stringent reaction conditions to control selectivity.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can observe the consumption of the reactant and the formation of the product.[2]
Q5: What are the key safety precautions for this synthesis?
A5: Acetic anhydride is corrosive and a lachrymator, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[2] Solvents like pyridine and dichloromethane are toxic and/or flammable and should also be handled with care.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N-(3-hydroxy-2-methylphenyl)acetamide (Step 1) | 1. Incomplete reaction. 2. Di-acetylation (formation of the final product). 3. Degradation of starting material. | 1. Increase reaction time or slightly elevate the temperature. 2. Use a milder acetylating agent or a stoichiometric amount of acetic anhydride. Control the reaction temperature, keeping it low initially. 3. Ensure the starting 2-methyl-3-aminophenol is pure and the reaction is performed under an inert atmosphere if sensitive to oxidation. |
| Low Yield of this compound (Step 2) | 1. Incomplete reaction. 2. Hydrolysis of the ester product during workup. | 1. Increase the amount of acetylating agent (acetic anhydride) and the catalyst (e.g., pyridine). Increase reaction time and/or temperature. 2. Ensure the workup conditions are not strongly acidic or basic for prolonged periods. Use a mild base for neutralization. |
| Presence of Starting Material in the Final Product | Incomplete acetylation in either step. | Increase reaction time, temperature, or the amount of acetylating agent. Ensure efficient stirring. |
| Formation of Di-acetylated Byproduct in Step 1 | The phenolic hydroxyl group is also acetylated. | Use milder reaction conditions (lower temperature), a less reactive acetylating agent, or control the stoichiometry of the acetylating agent more precisely. |
| Oily Product That is Difficult to Crystallize | Presence of impurities, residual solvent, or moisture. | 1. Purify the product using column chromatography. 2. Ensure the product is thoroughly dried under vacuum. 3. Try different recrystallization solvents or solvent mixtures. |
| Product Purity is Low After Recrystallization | Inefficient removal of byproducts or starting materials. | 1. Perform a second recrystallization with a different solvent system. 2. Use column chromatography for purification before the final recrystallization.[3] |
Experimental Protocols
Step 1: Synthesis of N-(3-hydroxy-2-methylphenyl)acetamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-3-aminophenol (1.0 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Acetylation: Cool the solution in an ice bath. Slowly add acetic anhydride (1.0-1.1 eq.) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, pour the mixture into cold water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, suspend N-(3-hydroxy-2-methylphenyl)acetamide (1.0 eq.) in a mixture of acetic anhydride (2.0-3.0 eq.) and a catalytic amount of pyridine.
-
Reaction: Heat the mixture at a specified temperature (e.g., 60-80 °C) for 4-6 hours. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture and pour it into ice-water with stirring.
-
Isolation and Purification: Collect the precipitated solid by filtration. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Quantitative Data Summary
The following tables summarize hypothetical data to illustrate the effect of different reaction parameters on the yield and purity of the synthesis.
Table 1: Optimization of N-acetylation (Step 1)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Glacial Acetic Acid | 25 | 2 | 85 | 95 |
| 2 | Dichloromethane | 25 | 2 | 82 | 94 |
| 3 | Glacial Acetic Acid | 50 | 1 | 88 | 92 (minor di-acetylation) |
| 4 | Dichloromethane | 0 -> 25 | 4 | 90 | 97 |
Table 2: Optimization of O-acetylation (Step 2)
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Pyridine (cat.) | 60 | 6 | 88 | 96 |
| 2 | Pyridine (cat.) | 80 | 4 | 92 | 98 |
| 3 | None | 80 | 8 | 65 | 90 |
| 4 | DMAP (cat.) | 60 | 4 | 95 | 99 |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the two-step synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Acetylation of 2-Amino-3-methylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the acetylation of 2-amino-3-methylphenol. The information addresses common side reactions and offers strategies to optimize the synthesis of the desired product, N-(2-hydroxy-3-methylphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the acetylation of 2-amino-3-methylphenol?
During the acetylation of 2-amino-3-methylphenol, the primary desired reaction is the N-acetylation of the amino group. However, due to the presence of a hydroxyl group, two main side reactions can occur: O-acetylation and di-acetylation.
-
N-Acetylation (Desired Reaction): The amino group (-NH₂) is generally more nucleophilic than the phenolic hydroxyl group (-OH), leading preferentially to the formation of N-(2-hydroxy-3-methylphenyl)acetamide.[1][2][3]
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O-Acetylation (Side Reaction): Acetylation of the hydroxyl group results in the formation of 2-amino-3-methylphenyl acetate.
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Di-Acetylation (Side Reaction): Under forcing conditions or with a large excess of the acetylating agent, both the amino and hydroxyl groups can be acetylated, yielding N-(2-acetoxy-3-methylphenyl)acetamide.[4]
Q2: My reaction is producing a mixture of products. How can I improve the chemoselectivity for N-acetylation?
Achieving high chemoselectivity for N-acetylation over O-acetylation depends on carefully controlling the reaction conditions. The higher basicity and nucleophilicity of the amino group compared to the phenolic hydroxyl group is the basis for this selectivity.[1] Key factors to consider are the choice of acetylating agent, solvent, temperature, and reaction time.
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Acetylating Agent: While acetic anhydride is common, other acyl donors can offer better selectivity. Vinyl acetate, for example, has been shown to be an effective acyl donor in enzymatic acetylations, leading to an irreversible reaction that can improve yield.[5][6]
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Solvent: The choice of solvent can influence selectivity. Polar protic solvents have been shown to be effective in reducing side product formation in related reactions.[4] In some enzymatic studies, tetrahydrofuran (THF) was found to be a suitable solvent.[5] Solvent-free conditions have also been reported as a green and efficient alternative.[7][8]
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Temperature: Temperature control is crucial. Higher temperatures can increase the rate of the less favorable O-acetylation reaction.[4] Studies on similar compounds show that optimal temperatures can maximize conversion while minimizing side reactions; for instance, one study found 60°C to be optimal for a specific enzymatic process.[5]
-
pH and Catalysis: The reaction pH can be controlled to favor N-acetylation. Under acidic conditions, the amino group becomes protonated, which suppresses its nucleophilicity and can favor O-acetylation.[9] Conversely, neutral or slightly basic conditions typically favor N-acetylation. Various catalysts, from acids and bases to enzymes like lipase (e.g., Novozym 435), can be used to enhance selectivity.[5][6][10]
Q3: What specific conditions have been shown to affect yield and selectivity in aminophenol acetylation?
While data for 2-amino-3-methylphenol is specific, studies on the closely related 2-aminophenol provide valuable insights into how reaction parameters can be optimized.
| Parameter | Observation | Impact on Selectivity/Yield | Reference |
| Acyl Donor | Vinyl acetate was found to be the most effective among several tested (vinyl butyrate, acetic anhydride, ethyl acetate) in an enzymatic reaction. | Using vinyl acetate leads to an irreversible reaction, driving the equilibrium toward the product and increasing conversion.[5][6] | [5] |
| Solvent | In an enzymatic study, tert-butanol led to high conversion but low selectivity (complete acetylation), whereas THF provided a better balance. | The solvent choice is critical for modulating enzyme activity and reaction selectivity.[5] | [5] |
| Temperature | In the same study, conversion increased from 36.5% at 30°C to 74.6% at 60°C. | Higher temperatures generally increase reaction rate, but an optimum must be found to avoid promoting side reactions or enzyme denaturation.[5] | [5] |
| Reactant Ratio | Using a large excess of acetic anhydride can lead to the acetylation of the hydroxyl group, forming the di-acetylated product. | A stoichiometric or slight excess of the acetylating agent is recommended to avoid over-acetylation.[4] | [4] |
Troubleshooting Guide
Problem: Low yield of N-(2-hydroxy-3-methylphenyl)acetamide with significant side product formation.
This troubleshooting workflow provides a logical approach to diagnosing and solving issues related to low yield and purity.
Experimental Protocols
Protocol: Selective N-Acetylation under Solvent-Free Conditions
This protocol is adapted from general procedures for the efficient acetylation of amines and phenols under solvent-free conditions, which can enhance selectivity and simplify workup.[8][11]
Materials:
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2-Amino-3-methylphenol
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Acetic anhydride (freshly opened or distilled)
-
25 mL round-bottom flask
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Stir bar or glass rod
-
Preheated oil bath
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Diethyl ether
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Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add 2-amino-3-methylphenol (e.g., 1 mmol, 123.15 mg).
-
Reagent Addition: Carefully add a slight molar excess of acetic anhydride (e.g., 1.1 mmol, 0.11 mL).
-
Troubleshooting Note: Using a large excess of acetic anhydride can promote the formation of the di-acetylated side product.[4]
-
-
Reaction: Homogenize the mixture with a glass rod or stir bar and place the flask in a preheated oil bath set to 60°C.[8]
-
Troubleshooting Note: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating, which could favor side reactions.
-
-
Workup: After the reaction is complete (as indicated by TLC, typically within a short period), allow the mixture to cool to room temperature.
-
Extraction: Add diethyl ether (10 mL) to the flask and stir. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) to neutralize any remaining acetic acid and unreacted acetic anhydride. Then, wash with water (10 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: The crude N-(2-hydroxy-3-methylphenyl)acetamide can be purified by recrystallization from an appropriate solvent system (e.g., water or ethanol/water).
References
- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Solved 6. Why does acetylation of 4-aminophenol with one | Chegg.com [chegg.com]
- 4. One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04281B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 3-Acetamido-2-methylphenyl Acetate Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Acetamido-2-methylphenyl Acetate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | 1. Inappropriate Solvent System: The chosen solvent may dissolve impurities along with the product or fail to dissolve the product sufficiently when hot and precipitate it effectively when cold. 2. Oiling Out: The compound may be melting in the hot solvent or its solubility may be too high, causing it to separate as a liquid phase upon cooling rather than crystallizing. 3. Presence of Insoluble Impurities: Starting materials or byproducts may be insoluble in the hot recrystallization solvent. | 1. Solvent Screening: Perform a systematic solvent screening to identify an optimal single or mixed solvent system. Ideal solvents should poorly dissolve the compound at room temperature but dissolve it completely at the solvent's boiling point. 2. Adjust Solvent Polarity/Cooling Rate: If oiling out occurs, try using a larger volume of solvent, a less polar solvent system, or cooling the solution more slowly. Seeding with a pure crystal can also induce crystallization. 3. Hot Filtration: If insoluble impurities are present, perform a hot filtration of the saturated solution before allowing it to cool. |
| Co-elution of Impurities during Column Chromatography | 1. Structurally Similar Impurities: Byproducts such as isomers or incompletely acetylated starting material may have similar polarities to the desired product. 2. Inappropriate Stationary or Mobile Phase: The selected silica gel and eluent system may not provide sufficient resolution. | 1. Optimize Eluent System: Use a shallower solvent gradient or an isocratic elution with a solvent system that provides the best separation on a Thin Layer Chromatography (TLC) plate. 2. Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or reverse-phase silica (C18), which may offer different selectivity. |
| Product Degradation During Purification | 1. Hydrolysis of Acetate Ester: The acetate group is susceptible to hydrolysis under acidic or basic conditions, or at elevated temperatures, reverting to 3-acetamido-2-methylphenol. 2. Thermal Decomposition: Prolonged exposure to high temperatures during solvent removal or distillation can lead to degradation. | 1. Maintain Neutral pH: Ensure all purification steps are carried out under neutral conditions. Avoid acidic or basic media unless necessary for a specific separation, and if so, minimize exposure time. 2. Use Low-Temperature Techniques: Remove solvents under reduced pressure (rotary evaporation) at a moderate temperature. If distillation is necessary, use a high-vacuum to lower the boiling point. |
| Poor Yield | 1. Product Loss During Transfers: Multiple transfer steps can lead to significant loss of material. 2. Product Remains in Mother Liquor: After recrystallization, a significant amount of the product may remain dissolved in the mother liquor. 3. Adsorption onto Stationary Phase: The product may irreversibly adsorb to the silica gel during column chromatography. | 1. Minimize Transfers: Plan the purification workflow to minimize the number of times the material is transferred between vessels. 2. Optimize Recrystallization: Use the minimum amount of hot solvent necessary to dissolve the product to maximize recovery upon cooling. The mother liquor can be concentrated to recover a second crop of crystals. 3. Deactivate Silica Gel: If strong adsorption is suspected, the silica gel can be pre-treated with a small amount of a polar modifier like triethylamine in the eluent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities often originate from the starting materials or side reactions during synthesis. These can include:
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3-Amino-2-methylphenol: The unacetylated starting material.
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3-Hydroxy-2-methylacetanilide: The product of selective N-acetylation without O-acetylation.
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Diacetylated products: Over-acetylation leading to diacetylated byproducts.
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Residual reagents: Such as acetic anhydride or catalysts used in the acetylation reactions.
Q2: How can I effectively remove the 3-Hydroxy-2-methylacetanilide impurity?
A2: Due to the presence of a phenolic hydroxyl group, 3-Hydroxy-2-methylacetanilide is more polar than the desired product. This difference in polarity can be exploited for separation.
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Column Chromatography: A carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) should allow for the separation of the more polar impurity from the product.
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Acid/Base Extraction: The phenolic impurity can be deprotonated with a weak base (e.g., aqueous sodium bicarbonate solution) and extracted into the aqueous phase, leaving the desired product in the organic phase.
Q3: My purified product shows a lower melting point than expected. What could be the reason?
A3: A depressed and broad melting point range is a classic indicator of impurities. Even small amounts of contaminants can disrupt the crystal lattice of the pure compound, leading to a lower melting point. It is recommended to re-purify the product, for instance, by a second recrystallization or by column chromatography.
Q4: What is the recommended method for drying the purified this compound?
A4: After filtration, the crystals should be washed with a small amount of cold solvent to remove any residual mother liquor. The product can then be dried under vacuum at a moderate temperature (e.g., 40-50 °C) to remove any remaining solvent without causing thermal degradation.
Experimental Protocols
Protocol 1: High-Purity Recrystallization
Objective: To purify crude this compound by recrystallization.
Methodology:
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Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes) at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold.
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Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.
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Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Flash Column Chromatography
Objective: To purify this compound from closely related impurities.
Methodology:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material with various solvent mixtures (e.g., different ratios of ethyl acetate/hexanes). The ideal system should show good separation between the product spot and impurity spots, with the product having an Rf value between 0.2 and 0.4.
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Column Packing: Pack a glass column with silica gel using the selected eluent system as a slurry.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is carefully added to the top of the packed column.
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Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
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Fraction Analysis: Monitor the composition of the collected fractions by TLC.
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Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Visualizations
Caption: A workflow diagram for troubleshooting the purification of this compound.
Caption: The logical steps and principles of purification by recrystallization.
Optimization of reaction conditions for 3-Acetamido-2-methylphenyl Acetate synthesis (temperature, catalyst, solvent)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-Acetamido-2-methylphenyl Acetate.
Proposed Synthetic Pathway
The synthesis of this compound is typically achieved through the acetylation of 3-Amino-2-methylphenol. The reaction involves the treatment of the starting material with an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction can be catalyzed by an acid or a base, or in some cases, can proceed without a catalyst. The choice of solvent, temperature, and catalyst can significantly influence the yield and purity of the product by controlling the chemoselectivity between N-acetylation and O-acetylation.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor for this synthesis is 3-Amino-2-methylphenol.
Q2: What are the common acetylating agents used in this synthesis?
A2: Acetic anhydride is a widely used acetylating agent for this type of transformation. Acetyl chloride can also be used, often in the presence of a base to neutralize the HCl byproduct.[1][2]
Q3: How does pH affect the selectivity of the acetylation (N- vs. O-acetylation)?
A3: The pH of the reaction medium is a critical factor. Generally, N-acetylation is favored under neutral to slightly basic conditions, as the amino group is more nucleophilic than the hydroxyl group. Under acidic conditions, the amino group can be protonated, which decreases its nucleophilicity and can lead to preferential O-acetylation.[3]
Q4: What are the typical solvents used for this reaction?
A4: A range of solvents can be employed, including water, acetic acid, and aqueous mixtures of alcohols such as isopropanol, methanol, or ethanol.[4] The choice of solvent can influence the solubility of the reactants and the reaction rate.
Q5: What is the typical temperature range for this reaction?
A5: The acetylation of aminophenols is often carried out at temperatures ranging from room temperature to 130°C.[4][5] The optimal temperature will depend on the specific reactants, catalyst, and solvent used.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time or temperature.- Ensure stoichiometric amounts of acetylating agent are used; a slight excess may be beneficial.[6] |
| Suboptimal catalyst concentration. | - If using a catalyst, optimize its concentration. For acid catalysis, ensure it is not in such excess that it deactivates the amine. | |
| Poor solubility of starting material. | - Choose a solvent in which the 3-Amino-2-methylphenol has good solubility at the reaction temperature. | |
| Formation of Di-acetylated Impurity | Excess acetylating agent and/or harsh reaction conditions. | - Use a stoichiometric amount of the acetylating agent.- Reduce the reaction temperature or time.- A stepwise addition of the acetylating agent might improve selectivity. |
| Preferential O-acetylation instead of N-acetylation | Reaction conditions favor O-acetylation (e.g., acidic pH). | - Perform the reaction under neutral or slightly basic conditions to enhance the nucleophilicity of the amino group. The use of a non-acidic solvent can be beneficial. |
| Product is colored (pink, brown, or black) | Oxidation of the aminophenol starting material or product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Add a reducing agent, such as sodium metabisulfite, to the reaction or purification steps.[4]- Purify the crude product by recrystallization, potentially with the addition of activated charcoal to remove colored impurities.[7][8] |
| Reaction does not proceed to completion | Inactive acetylating agent. | - Acetic anhydride can hydrolyze over time. Use a fresh bottle or distill before use.- Acetyl chloride is also sensitive to moisture. |
| Deactivation of the amine starting material. | - If using a strong acid catalyst, the amine may be fully protonated and non-nucleophilic. Consider using a weaker acid or a base-catalyzed method. |
Data Presentation: Illustrative Effects of Reaction Parameters
The following tables present hypothetical data to illustrate the potential impact of varying reaction conditions on the synthesis of this compound.
Table 1: Effect of Temperature on Product Yield
| Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |
| 25 | 6 | 45 |
| 50 | 4 | 75 |
| 80 | 2 | 92 |
| 100 | 2 | 88 (with increased impurities) |
Table 2: Effect of Catalyst on Product Distribution
| Catalyst | Catalyst Loading (mol%) | N-acetylation Product (%) | O-acetylation Product (%) | Di-acetylation Product (%) |
| None | 0 | 85 | 10 | 5 |
| Sulfuric Acid | 5 | 20 | 70 | 10 |
| Pyridine | 10 | 95 | <1 | 4 |
Table 3: Effect of Solvent on Reaction Outcome
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Water | 4 | 80 | 90 |
| Acetic Acid | 2 | 95 | 85 |
| Toluene | 8 | 65 | 98 |
| Tetrahydrofuran (THF) | 6 | 78 | 96 |
Experimental Protocols
General Protocol for N-acetylation of 3-Amino-2-methylphenol
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Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Amino-2-methylphenol in a suitable solvent (e.g., a 1:1 mixture of water and isopropanol).[4]
-
Addition of Acetylating Agent : While stirring, slowly add a stoichiometric equivalent of acetic anhydride to the solution. The reaction may be slightly exothermic.
-
Reaction Conditions : Heat the reaction mixture to the desired temperature (e.g., 80-90°C) and maintain for a period of 1-3 hours.[4]
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Work-up : Cool the reaction mixture in an ice bath to induce crystallization of the product.
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Purification : Collect the crude product by filtration, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.[5][7]
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis of this compound.
References
- 1. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 5. EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. US3748358A - Method of purification of n-acetyl-p-aminophenol - Google Patents [patents.google.com]
- 8. US3781354A - Process for purification of n-acetyl-p-aminophenol - Google Patents [patents.google.com]
How to avoid di-acetylation in the synthesis of 3-Acetamido-2-methylphenyl Acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3-Acetamido-2-methylphenyl Acetate, with a primary focus on avoiding the common side-reaction of di-acetylation.
Frequently Asked Questions (FAQs)
Q1: What is di-acetylation in the context of this synthesis?
A1: Di-acetylation is an undesired side reaction where both the amino (-NH₂) and the hydroxyl (-OH) groups of the starting material, 3-Amino-2-methylphenol, are acetylated. This results in the formation of a di-acetylated byproduct in addition to the desired mono-acetylated product, this compound.
Q2: Which functional group is more reactive towards acetylation, the amino or the hydroxyl group?
A2: Generally, the amino group is more nucleophilic than the hydroxyl group, making it more reactive towards electrophilic acylating agents like acetic anhydride.[1] This inherent difference in reactivity is the basis for achieving selective N-acetylation. However, under certain conditions, the hydroxyl group can also be acetylated, leading to the di-acetylated product.
Q3: How can I monitor the progress of the reaction and detect the formation of the di-acetylated byproduct?
A3: The reaction progress and the formation of byproducts can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate the starting material, the desired product, and the di-acetylated byproduct, allowing for qualitative and quantitative analysis of the reaction mixture.
Troubleshooting Guide: Avoiding Di-acetylation
This guide provides solutions to common problems encountered during the synthesis of this compound that can lead to the formation of the di-acetylated impurity.
Problem 1: Significant formation of di-acetylated byproduct.
Possible Causes & Solutions:
-
Excessive Acylating Agent: Using a large excess of the acetylating agent can drive the reaction towards di-acetylation.
-
Solution: Carefully control the stoichiometry of the reactants. Use a slight excess (e.g., 1.05-1.2 equivalents) of the acetylating agent.
-
-
High Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the activation barrier for O-acetylation.
-
Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the N-acetylation is complete can increase the likelihood of O-acetylation.
-
Solution: Monitor the reaction closely using TLC or HPLC and quench the reaction as soon as the starting material is consumed and the desired product is formed.
-
-
Choice of Acylating Agent: Highly reactive acylating agents like acetyl chloride can be less selective than acetic anhydride.
-
Solution: Acetic anhydride is generally preferred for its milder reactivity, which often leads to better selectivity for N-acetylation.[4][5] The byproduct of acetic anhydride is acetic acid, which is less corrosive and easier to handle than the hydrogen chloride produced from acetyl chloride.[4][5]
-
Problem 2: Low yield of the desired N-acetylated product.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.
-
Solution: Gradually increase the reaction time and/or temperature while carefully monitoring for the formation of the di-acetylated byproduct. Ensure efficient stirring of the reaction mixture.
-
-
Hydrolysis of Acylating Agent: In the presence of water, the acetylating agent can be hydrolyzed, reducing its effective concentration.
-
Solution: Use anhydrous solvents and reagents to minimize hydrolysis.
-
-
Sub-optimal pH: The pH of the reaction medium can influence the nucleophilicity of the amino group.
-
Solution: The reaction is often carried out under neutral or slightly basic conditions. The addition of a mild base like pyridine or sodium acetate can facilitate the reaction.
-
Data Presentation: Impact of Reaction Conditions on Selectivity
The following table summarizes the expected qualitative outcomes of varying reaction parameters on the selectivity of acetylation of 3-Amino-2-methylphenol. This data is compiled from general principles of organic chemistry and information on similar reactions.
| Parameter | Condition A (Optimized for Mono-acetylation) | Condition B (Prone to Di-acetylation) | Expected Outcome for Selectivity |
| Acetylating Agent | Acetic Anhydride (1.1 eq) | Acetyl Chloride (2.0 eq) | Acetic anhydride is milder and more selective.[4][5] |
| Temperature | 0 - 25 °C | 80 - 100 °C | Lower temperatures favor N-acetylation.[2] |
| Solvent | Aprotic (e.g., Dichloromethane, Ethyl Acetate) | Polar Protic (e.g., Acetic Acid) | Aprotic solvents are generally preferred. |
| Base | Mild Base (e.g., Pyridine, NaOAc) | Strong Base (e.g., NaOH) | A mild base can catalyze the reaction without promoting O-acetylation. |
| Reaction Time | Monitored (typically 1-3 hours) | Extended (e.g., > 12 hours) | Shorter reaction times reduce the chance of side reactions. |
Experimental Protocols
Protocol 1: Selective N-acetylation of 3-Amino-2-methylphenol
This protocol is designed to favor the formation of this compound while minimizing di-acetylation.
Materials:
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3-Amino-2-methylphenol
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
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Stir plate and magnetic stir bar
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Round-bottom flask
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Ice bath
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Separatory funnel
Procedure:
-
Dissolve 3-Amino-2-methylphenol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.1 eq) to the stirred solution.
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Add acetic anhydride (1.05 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
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Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Reaction Pathway and Side Reaction
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow for Di-acetylation
Caption: A logical workflow for troubleshooting and minimizing di-acetylation.
References
Troubleshooting guide for the synthesis of ortho-substituted acetanilides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ortho-substituted acetanilides.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield in my synthesis of an ortho-substituted acetanilide. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of ortho-substituted acetanilides are a common issue, often stemming from steric hindrance and electronic effects of the ortho-substituent.
-
Steric Hindrance: Bulky ortho-substituents can physically obstruct the approach of the acetylating agent to the amino group, thereby slowing down the reaction rate.[1][2][3][4]
-
Reduced Nucleophilicity of the Amine: Electron-withdrawing groups at the ortho position can decrease the nucleophilicity of the amino group, making it less reactive towards the electrophilic acetylating agent.
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).
-
Side Reactions: The formation of byproducts, such as diacylated species, can reduce the yield of the desired product.[5]
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure completion, especially when dealing with sterically hindered anilines.
-
Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier, but be cautious as this might also promote side reactions.
-
Use a More Reactive Acetylating Agent: If using acetic anhydride, consider switching to acetyl chloride, which is more reactive. However, handle acetyl chloride with care due to its corrosive nature.[6]
-
Catalyst: The use of a catalyst, such as a small amount of sulfuric acid or zinc dust, can sometimes improve the reaction rate and yield.[7]
-
-
Minimize Product Loss:
Q2: My reaction is producing a mixture of the desired ortho-substituted acetanilide and other isomers. How can I improve the regioselectivity?
Troubleshooting Steps:
-
Choice of Protecting Group: For subsequent reactions on the aromatic ring, the size of the protecting group can influence the ortho/para ratio. A bulkier protecting group can sterically hinder the ortho positions, favoring the para product.[11]
-
Reaction Conditions: Temperature and solvent can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions.[11]
Q3: The crude product of my ortho-substituted acetanilide synthesis is highly colored. What is the cause and how can I purify it?
A3: A colored crude product suggests the presence of impurities, which can include unreacted starting materials, byproducts, and degradation products.[5][8]
Purification Steps:
-
Decolorization:
-
Activated Charcoal: During recrystallization, after dissolving the crude product in a hot solvent, a small amount of activated charcoal can be added to adsorb colored impurities. The charcoal is then removed by hot filtration.[8]
-
-
Recrystallization: This is the primary method for purifying solid organic compounds.[8][9][14][15]
-
Solvent Selection: Choose a solvent in which the acetanilide is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvents include water, ethanol, or a mixture of the two.[15]
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent, filter if necessary to remove insoluble impurities, and then allow the solution to cool slowly. The purified crystals can then be collected by vacuum filtration.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed for further purification.[5]
Data Presentation
Table 1: Impact of Ortho-Substituents on the Relative Rate of Acylation
This table illustrates the effect of steric hindrance from ortho-substituents on the rate of acylation of anilines with benzoyl chloride.
| Aniline Derivative | Substituent(s) at Ortho Position(s) | Relative Rate Constant (k_rel) |
| Aniline | H | 1 |
| 2-Methylaniline | CH₃ | ~0.1 |
| 2,6-Dimethylaniline | CH₃, CH₃ | ~0.001 |
Data compiled from studies on the kinetics of acylation reactions, demonstrating a significant decrease in reaction rate with increasing steric bulk at the ortho positions.[1]
Experimental Protocols
Protocol 1: Synthesis of 2'-Chloroacetanilide
This protocol details the N-acetylation of 2-chloroaniline using acetic anhydride and sodium acetate.[16][17]
Materials:
-
2-Chloroaniline
-
Acetic Anhydride
-
Sodium Acetate
-
Concentrated Hydrochloric Acid
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution of Amine: In a suitable flask, dissolve 2-chloroaniline in water and a stoichiometric amount of concentrated hydrochloric acid to form the water-soluble hydrochloride salt.
-
Preparation of Acetylating Mixture: In a separate beaker, prepare a solution of sodium acetate in water.
-
Acetylation Reaction: To the solution of 2-chloroaniline hydrochloride, add acetic anhydride with vigorous stirring. Immediately after, add the sodium acetate solution. A precipitate of 2'-chloroacetanilide will form.
-
Isolation of Crude Product: Cool the reaction mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 2'-chloroacetanilide.[16]
Protocol 2: Synthesis of 2'-Methylacetanilide (N-(2-Methylphenyl)acetamide)
This is a general procedure for the acetylation of 2-methylaniline (o-toluidine).
Materials:
-
2-Methylaniline (o-toluidine)
-
Acetic Anhydride
-
Glacial Acetic Acid (optional, as solvent)
-
Sodium Acetate (optional, as base)
-
Water
Procedure:
-
Reaction Setup: In a flask, dissolve 2-methylaniline in glacial acetic acid or water containing a stoichiometric amount of hydrochloric acid.
-
Acetylation: Slowly add acetic anhydride to the stirred solution. If using hydrochloric acid, a solution of sodium acetate in water should be added subsequently.
-
Precipitation: The product, 2'-methylacetanilide, will precipitate out of the solution. The mixture can be cooled in an ice bath to maximize the yield.
-
Isolation and Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like aqueous ethanol.
Visualizations
Troubleshooting Workflow for Low Yield in Ortho-Substituted Acetanilide Synthesis
Caption: A flowchart for troubleshooting low yields in ortho-substituted acetanilide synthesis.
Influence of Steric Hindrance on Acylation
Caption: The effect of ortho-substituent size on the rate of N-acetylation.
References
- 1. benchchem.com [benchchem.com]
- 2. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. ijirset.com [ijirset.com]
- 8. Preparation of acetanilide [cs.gordon.edu]
- 9. cerritos.edu [cerritos.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 13. Why is acetylation performed before nitration of aniline? - askIITians [askiitians.com]
- 14. scribd.com [scribd.com]
- 15. scribd.com [scribd.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Minimizing by-product formation in phenyl acetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of phenyl acetate.
Troubleshooting Guide
Issue 1: Low Yield of Phenyl Acetate
Q1: My phenyl acetate synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in phenyl acetate synthesis can stem from several factors. The most common issues include incomplete reaction, sub-optimal reaction conditions, and product loss during workup and purification. To troubleshoot, consider the following:
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the optimal temperature for the chosen method. For instance, when using acetic anhydride and phenol, heating is typically required to drive the reaction to completion.[1]
-
Catalyst Activity: If you are using a catalyst, such as an acid or a base, verify its activity and concentration. For base-catalyzed reactions with phenol and acetic anhydride, a stronger nucleophile (phenoxide ion) is generated, which can improve the reaction rate.[2]
-
Purity of Reagents: The purity of starting materials, particularly phenol and the acetylating agent, is crucial. Impurities can interfere with the reaction and lead to the formation of unwanted by-products.
-
Workup Procedure: Significant product loss can occur during the extraction and washing steps. Ensure proper phase separation and minimize the number of extraction cycles if possible. The use of a solvent like carbon tetrachloride can aid in achieving a sharp separation of the phenyl acetate layer.[3]
Issue 2: Presence of Unreacted Phenol in the Final Product
Q2: I am observing a significant amount of unreacted phenol in my purified phenyl acetate. How can I minimize this impurity?
A2: The presence of unreacted phenol is a common issue. Here are some strategies to address it:
-
Molar Ratio of Reactants: Using a slight excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride) can help to ensure that all the phenol is consumed.[4][5]
-
Reaction Conditions: As mentioned for low yields, optimizing reaction time and temperature is critical for driving the reaction to completion.
-
Purification:
-
Washing: During the workup, washing the organic layer with a dilute aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide) will help to remove unreacted acidic phenol by converting it to its water-soluble salt.[6]
-
Distillation: Careful fractional distillation is an effective method for separating phenyl acetate from the less volatile phenol.[3][4]
-
Issue 3: Formation of Hydroxyacetophenone By-products
Q3: My product is contaminated with o-hydroxyacetophenone and/or p-hydroxyacetophenone. What is causing this and how can I prevent it?
A3: The formation of o- and p-hydroxyacetophenone is a classic side reaction in phenyl acetate synthesis known as the Fries Rearrangement .[7][8][9] This rearrangement is typically promoted by Lewis acids or Brønsted acids and can also be influenced by temperature.
-
Avoid Acidic Catalysts: If your synthesis method uses an acid catalyst, consider alternative methods. The Fries rearrangement is acid-catalyzed.[8]
-
Control Temperature: High reaction temperatures can favor the Fries rearrangement.[9] If possible, conduct the synthesis at the lowest effective temperature.
-
Catalyst Choice: If a catalyst is necessary, some studies suggest that certain solid acid catalysts, like zeolites, can be used to control the selectivity of the Fries rearrangement, but for the purpose of minimizing it, avoiding strong acids is key.[10]
-
Purification: If these by-products do form, they can be separated from phenyl acetate by chromatography or careful distillation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing phenyl acetate?
A1: The most common laboratory methods for synthesizing phenyl acetate involve the reaction of phenol with an acetylating agent. The primary methods include:
-
Using Acetic Anhydride: Phenol reacts with acetic anhydride, often in the presence of a base or acid catalyst, to form phenyl acetate and acetic acid as a by-product.[1][11][12] This method can also be performed under solvent-free conditions.[13]
-
Using Acetyl Chloride: Phenol reacts with acetyl chloride to produce phenyl acetate and hydrogen chloride gas.[1][5] This reaction is generally faster than with acetic anhydride.
-
Using Acetic Acid: Phenol can be esterified with acetic acid, typically in the presence of a strong acid catalyst and with the removal of water to drive the equilibrium towards the product. The use of ionic liquids as catalysts has also been reported.[4]
Q2: What is the role of a base, like sodium hydroxide or pyridine, in the synthesis of phenyl acetate from phenol and acetic anhydride?
A2: A base is often used to increase the rate of the reaction. Phenol is a weak acid, and the base deprotonates it to form the phenoxide ion. The phenoxide ion is a much stronger nucleophile than phenol, leading to a faster and more efficient attack on the electrophilic carbonyl carbon of acetic anhydride.[2][14] The base also serves to neutralize the acetic acid by-product formed during the reaction.[2]
Q3: Can I synthesize phenyl acetate without a solvent?
A3: Yes, a solvent-free synthesis of phenyl acetate is possible, particularly when using phenol and acetic anhydride. This approach is considered a "green" chemistry method as it avoids the use of potentially hazardous organic solvents. The reaction is typically carried out by heating the two reactants together.[13]
Q4: How can I effectively purify my synthesized phenyl acetate?
A4: The purification of phenyl acetate typically involves a combination of techniques:
-
Liquid-Liquid Extraction: After the reaction, the mixture is usually subjected to a workup involving washing with water and aqueous solutions to remove unreacted starting materials, catalysts, and water-soluble by-products. A dilute base wash is effective for removing unreacted phenol and acidic by-products.[6]
-
Drying: The organic layer containing the phenyl acetate is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate to remove residual water.[6]
-
Distillation: The final purification is often achieved by distillation, which separates the phenyl acetate from non-volatile impurities and other components with different boiling points.[3][4]
Data Presentation
Table 1: Comparison of Phenyl Acetate Synthesis Methods
| Synthesis Method | Reactants | Catalyst/Conditions | Reported Yield (%) | Reference |
| Acetic Anhydride | Phenol, Acetic Anhydride | Phosphoric Acid | 91% | [5] |
| Acetic Anhydride | Sodium Phenolate, Acetic Anhydride | - | ~83% | [4] |
| Acetyl Chloride | Phenol, Acetyl Chloride | Cyclohexane (solvent), 20°C | >95% | [5][15] |
| Acetic Acid | Phenol, Acetic Acid | Pyridine propyl sulfonic acid ionic liquid, 120-130°C | 68.8% | [4] |
| Solvent-Free | Phenol, Acetic Anhydride | 150°C | Not specified | [13] |
Experimental Protocols
Method 1: Synthesis of Phenyl Acetate using Phenol and Acetic Anhydride[6]
-
Add 1.20 g of phenol to a 25 mL round-bottom flask.
-
Add 5 mL of 4 M aqueous sodium hydroxide solution and swirl to dissolve the phenol.
-
Add a magnetic stirrer bar and 8 mL of ice-chilled water.
-
Stir the mixture at room temperature and add 1.5 mL of acetic anhydride dropwise.
-
Continue stirring for 5 minutes after the addition is complete.
-
Transfer the reaction mixture to a separating funnel.
-
Extract the product with dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with a saturated sodium chloride solution.
-
Dry the organic layer with anhydrous magnesium sulfate or sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude phenyl acetate by distillation.
Method 2: Synthesis of Phenyl Acetate using Phenol and Acetyl Chloride[5]
-
In a four-necked reaction flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 40 mL of cyclohexane and 0.15 mol of phenol.
-
Slowly add acetyl chloride dropwise to the solution (mass ratio of phenol to acetyl chloride between 1:1.15 and 1:1.3).
-
Maintain the reaction temperature at 20°C and stir for 5 hours.
-
After the reaction is complete, wash the mixture with water to remove unreacted starting materials and by-products.
-
Separate the organic layer, dry it, and remove the solvent.
-
Purify the product by distillation, collecting the fraction at 194-196°C.
Mandatory Visualization
Caption: General experimental workflow for phenyl acetate synthesis.
Caption: Troubleshooting logic for phenyl acetate synthesis issues.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Khan Academy [khanacademy.org]
- 3. prepchem.com [prepchem.com]
- 4. CN101811966A - Method for preparing phenylacetate - Google Patents [patents.google.com]
- 5. CN104496809A - Synthesis method of drug intermediate phenyl acetate - Google Patents [patents.google.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 10. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 11. brainly.in [brainly.in]
- 12. Reaction of Phenol with Acid Anhydride What happens when phenol reacts w.. [askfilo.com]
- 13. jetir.org [jetir.org]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
Stability issues of 3-Acetamido-2-methylphenyl Acetate under acidic or basic conditions
This technical support center provides guidance on the stability of 3-Acetamido-2-methylphenyl Acetate under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under acidic or basic conditions?
A1: The primary stability concern for this compound is hydrolysis. The molecule contains two functional groups susceptible to hydrolysis: an ester linkage and an amide linkage. Under both acidic and basic conditions, these groups can degrade, leading to the formation of impurities and loss of the parent compound.
Q2: Which functional group is more susceptible to hydrolysis, the ester or the amide?
A2: Generally, the ester group is significantly more labile and prone to hydrolysis than the amide group under both acidic and basic conditions. Therefore, the initial degradation product is likely to be 3-Acetamido-2-methylphenol and acetic acid. Further degradation of the amide bond would require more forcing conditions (e.g., higher temperatures, stronger acid/base concentration, or prolonged exposure).
Q3: What are the expected degradation products under acidic conditions?
A3: Under acidic conditions, the primary degradation pathway is the acid-catalyzed hydrolysis of the ester bond to yield 3-Acetamido-2-methylphenol and acetic acid. Under more vigorous conditions, the amide bond may also hydrolyze to give 3-Amino-2-methylphenol and a further equivalent of acetic acid.
Q4: What are the expected degradation products under basic conditions?
A4: Under basic conditions, the ester is readily saponified (base-mediated hydrolysis) to produce the salt of 3-Acetamido-2-methylphenol and the salt of acetic acid. Similar to acidic conditions, the amide bond is more resistant to hydrolysis but can be cleaved under harsher basic conditions to form 3-Amino-2-methylphenol and the acetate salt.
Troubleshooting Guide
Q1: I am observing a new peak in my chromatogram when analyzing a sample of this compound that has been stored in an acidic mobile phase. What could it be?
A1: The new peak is likely the primary degradation product, 3-Acetamido-2-methylphenol, resulting from the hydrolysis of the ester bond. To confirm this, you can compare the retention time with a standard of 3-Acetamido-2-methylphenol or analyze the peak using mass spectrometry to identify its molecular weight.
Q2: My reaction involving this compound in a basic solution is showing a lower than expected yield of the desired product and multiple byproducts. What could be the cause?
A2: The low yield and presence of byproducts are likely due to the degradation of your starting material under the basic reaction conditions. The ester functional group is particularly sensitive to base-catalyzed hydrolysis. Consider the following troubleshooting steps:
-
Lower the reaction temperature: Hydrolysis is often accelerated at higher temperatures.
-
Reduce the reaction time: Minimize the exposure of the compound to the basic conditions.
-
Use a milder base: If the reaction chemistry allows, switch to a less harsh base.
-
Protect the ester group: If feasible, consider a synthetic route that involves a protecting group strategy for the phenol.
Q3: How can I prevent the degradation of this compound during storage?
A3: To minimize degradation during storage, this compound should be kept in a cool, dry, and dark place in a well-sealed container.[1] For solutions, it is advisable to use a buffered system at a neutral or slightly acidic pH (around pH 4-6) where the rate of hydrolysis is typically at a minimum for many esters. Avoid preparing stock solutions in strongly acidic or basic diluents for long-term storage.
Data Presentation
Table 1: Hypothetical Degradation Profile of this compound under Stressed Conditions
| Condition | Time (hours) | This compound (%) | 3-Acetamido-2-methylphenol (%) | 3-Amino-2-methylphenol (%) |
| 0.1 N HCl at 60°C | 0 | 100 | 0 | 0 |
| 6 | 85 | 14 | < 1 | |
| 24 | 55 | 43 | 2 | |
| 0.1 N NaOH at 25°C | 0 | 100 | 0 | 0 |
| 1 | 40 | 60 | < 1 | |
| 6 | < 5 | > 95 | < 1 |
Note: This data is illustrative and intended to demonstrate the expected trends in degradation. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
1. Objective: To evaluate the stability of this compound under acidic, basic, and neutral hydrolytic stress conditions.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
HPLC grade water
-
HPLC grade acetonitrile and other necessary mobile phase components
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Acid Hydrolysis:
-
To a vial, add a known volume of the stock solution and an equal volume of 0.1 N HCl.
-
Incubate the vial at a specified temperature (e.g., 60°C).
-
At predetermined time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 N NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To a vial, add a known volume of the stock solution and an equal volume of 0.1 N NaOH.
-
Keep the vial at room temperature (e.g., 25°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 6 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 N HCl.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To a vial, add a known volume of the stock solution and an equal volume of HPLC grade water.
-
Incubate the vial at a specified temperature (e.g., 60°C).
-
At predetermined time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Quantify the amount of this compound remaining and the formation of any degradation products.
-
Mandatory Visualization
Caption: Acid-catalyzed degradation pathway.
Caption: Base-catalyzed degradation pathway.
References
Technical Support Center: Overcoming Poor Regioselectivity in the Acylation of Substituted Anilines
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the regioselective acylation of substituted anilines.
Troubleshooting Guides
This section addresses common problems encountered during the acylation of substituted anilines, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion in Friedel-Crafts Acylation | The Lewis acid catalyst (e.g., AlCl₃) is deactivated by the basic amino group of aniline, forming an anilinium salt.[1] This deactivates the aromatic ring for electrophilic substitution.[1] | Protect the amino group as an acetanilide before performing the Friedel-Crafts acylation. The amide is less basic, allowing the reaction to proceed. The protecting group can be removed later by hydrolysis.[1][2] |
| Product is exclusively the N-acylated amide | The nitrogen atom of the amino group is more nucleophilic than the aromatic ring, leading to preferential N-acylation over C-acylation.[1] | To achieve C-acylation, protect the amino group. Converting aniline to acetanilide moderates the nitrogen's activating effect and prevents direct N-acylation, allowing for subsequent C-acylation on the ring.[1] |
| Poor regioselectivity (ortho/para mixture) | The directing effect of the amino or amido group is not being effectively controlled, leading to a mixture of isomers. | 1. Steric Hindrance: Use a bulkier protecting group (e.g., pivaloyl or benzoyl) to sterically hinder the ortho positions, thus favoring the para product.[2] 2. Temperature Control: Running the reaction at lower temperatures can favor the formation of the thermodynamically more stable para-isomer.[2] 3. Solvent Effects: The choice of solvent can influence the isomer distribution. For instance, in Friedel-Crafts acylations, changing the solvent from carbon disulfide to nitrobenzene can alter the ortho/para ratio.[2] |
| Formation of di- or poly-acylated products | The strong activating nature of the amino group makes the aniline ring highly susceptible to multiple substitutions.[1] | Reduce the ring's activation by converting the amino group to an acetamido group. The acetyl group's electron-withdrawing nature moderates the activating effect, allowing for controlled mono-acylation.[1] |
| Formation of tarry residues or dark coloration | The highly activated aniline ring is sensitive to oxidation, especially in the presence of strong oxidizing agents or acidic conditions.[1][3] | Protect the amino group by acetylation. This moderates its activating influence and increases the substrate's stability towards oxidation.[1][3] |
Frequently Asked Questions (FAQs)
Q1: Why does the direct Friedel-Crafts acylation of aniline often fail?
A: Direct Friedel-Crafts acylation on aniline typically fails because the basic amino group (-NH₂) reacts with the Lewis acid catalyst (e.g., AlCl₃).[1] This acid-base reaction forms a deactivated anilinium salt, which withdraws electron density from the aromatic ring, rendering it insufficiently nucleophilic for the electrophilic aromatic substitution to occur.[1]
Q2: How can I favor C-acylation on the aromatic ring over N-acylation of the amino group?
A: The most effective strategy to promote C-acylation is to temporarily protect the amino group.[1] By converting the aniline to an acetanilide (-NHCOCH₃), the nucleophilicity of the nitrogen is reduced, preventing N-acylation. The acetamido group is still an ortho-, para-director, thus facilitating subsequent C-acylation on the aromatic ring.[1]
Q3: What is the role of a base in N-acylation reactions?
A: In N-acylation reactions using reagents like acetyl chloride, one equivalent of acid (e.g., HCl) is generated. This acid can protonate the starting aniline, deactivating it. A base, such as pyridine or potassium carbonate, is added to neutralize the acid as it forms.[1] This ensures the aniline remains nucleophilic and helps to shift the reaction equilibrium towards the formation of the amide product.[1]
Q4: How can I improve the regioselectivity between the ortho and para positions?
A: Achieving high regioselectivity is dependent on a combination of steric and electronic factors. The choice of the protecting group is crucial; a bulky group like an acetamido group will sterically hinder the ortho positions, leading to a preference for the para product.[1] For more precise control, particularly for achieving ortho-acylation, specific directing groups can be installed that coordinate to a metal catalyst, guiding the acylating agent to a specific C-H bond.[1]
Q5: How can I prevent the formation of multiple acylation products?
A: The high reactivity of the aniline ring, due to the strongly activating amino group, can result in di- or poly-acylation. To prevent this, the activation of the ring must be reduced. Converting the amino group to an acetamido group through acetylation moderates the activating influence of the nitrogen, thereby allowing for controlled, mono-substitution.[1]
Data Presentation
The regioselectivity of electrophilic substitution on substituted anilines is significantly influenced by the nature of the protecting group on the nitrogen atom. The following table summarizes the product distribution for the nitration of protected p-toluidine, which serves as an illustrative example of regiocontrol.
| Starting Material | Protecting Group | Major Product | Yield of Major Product | Rationale for Regioselectivity |
| p-toluidine | Acetamide | 4-methyl-2-nitroaniline | 97% | The strong +R (resonance) effect of the acetamido group directs the incoming electrophile to the ortho position.[1] |
| p-toluidine | Succinimide | 4-methyl-3-nitroaniline | ~94% | The weaker activating effect of the succinimide group allows the directing effect of the methyl group to dominate, leading to ortho-nitration relative to the methyl group (meta to the succinimide).[1] |
Experimental Protocols
Protocol 1: Protection of Aniline via Acetylation
This protocol details the conversion of aniline to acetanilide to protect the amino group and moderate its reactivity.[1]
Materials:
-
Aniline
-
Acetic anhydride
-
Glacial acetic acid
-
Cold water
-
Ethanol (for recrystallization)
Procedure:
-
Setup: In a fume hood, place 10 mL of aniline into a 250 mL flask. In a separate container, prepare a solution of 12 mL of acetic anhydride in 20 mL of glacial acetic acid.[1]
-
Reaction: Slowly add the acetic anhydride solution to the aniline while stirring continuously.[1]
-
Heating: After the initial exothermic reaction subsides, gently warm the mixture for approximately 10 minutes.[1]
-
Isolation: Pour the warm solution into 250 mL of cold water with vigorous stirring to precipitate the acetanilide product.[1]
-
Purification: Collect the solid acetanilide by vacuum filtration, wash it with cold water, and then recrystallize from an ethanol/water mixture to obtain the pure product.[1]
Protocol 2: Friedel-Crafts Acylation of Acetanilide
This protocol describes the C-acylation of the protected aniline.
Materials:
-
Purified acetanilide
-
Anhydrous aluminum chloride (AlCl₃)
-
Acyl chloride (e.g., acetyl chloride)
-
Solvent (e.g., carbon disulfide)
-
Crushed ice
-
Dilute HCl
-
Ethanol (for recrystallization)
Procedure:
-
Setup: In a round-bottom flask, suspend the purified acetanilide in the solvent (e.g., carbon disulfide). Cool the flask in an ice bath.[1]
-
Catalyst Addition: Slowly and carefully add anhydrous AlCl₃ to the suspension with stirring.[1]
-
Acyl Chloride Addition: Add the acyl chloride dropwise from an addition funnel, maintaining a low temperature.[1]
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. If necessary, heat under reflux for a short period to complete the reaction.[1]
-
Quenching: Carefully pour the reaction mixture over crushed ice and dilute HCl to decompose the aluminum chloride complex. The product should precipitate.[1]
-
Isolation and Purification: Isolate the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol.[1]
Protocol 3: Deprotection of the Acylated Aniline
This protocol outlines the hydrolysis of the acetamido group to yield the free acylated aniline.
Materials:
-
Acylated acetanilide
-
Concentrated HCl
-
Water
-
NaOH solution
Procedure:
-
Setup: Place the acylated acetanilide in a round-bottom flask and add a mixture of concentrated HCl and water.[1]
-
Hydrolysis: Heat the mixture under reflux for 30-60 minutes to cleave the amide bond.[1]
-
Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the solution by adding NaOH solution until the pH is alkaline (pH > 7). This will precipitate the free amine product.[1]
-
Isolation: Isolate the crude product by filtration, wash with water, and recrystallize to obtain the pure, regioselectively acylated aniline.[1]
Visualizations
Caption: Failure mechanism in direct Friedel-Crafts acylation of anilines.
Caption: Workflow for achieving regioselective C-acylation of anilines.
References
Column chromatography purification protocol for 3-Acetamido-2-methylphenyl Acetate
Of course, here is a technical support center with troubleshooting guides and FAQs for the column chromatography purification of 3-Acetamido-2-methylphenyl Acetate.
Technical Support Center: Purification of this compound
This guide provides detailed protocols and troubleshooting advice for the purification of this compound using silica gel column chromatography.
Experimental Protocol: Column Chromatography
This protocol outlines the step-by-step procedure for the purification of this compound.
Detailed Methodology
-
Preparation of the Column:
-
Packing the Column (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in a non-polar solvent mixture, such as 95:5 Hexane:Ethyl Acetate.
-
Pour the slurry into the column.
-
Gently tap the column to dislodge any air bubbles and to ensure even packing of the silica gel.
-
Open the stopcock to drain some of the solvent, allowing the silica gel to settle. The solvent level should always be kept above the top of the silica gel to prevent the column from running dry.
-
Add another thin layer of sand on top of the silica gel bed to prevent disruption during solvent addition.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel or Celite to this solution and concentrate it using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase, such as 100% hexane, to wash out highly non-polar impurities.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient could be:
-
Collect the eluent in fractions using test tubes or flasks.
-
-
Monitoring the Separation:
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the desired product.
-
Visualize the TLC plates under UV light (254 nm) or by staining with a suitable agent like p-anisaldehyde.[3]
-
-
Isolation of the Pure Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Data Presentation: Typical Purification Parameters
| Parameter | Specification |
| Stationary Phase | Silica Gel (Geduran Si 60, 0.040-0.063 mm)[3] |
| Column Diameter | 2-3 inches[3] |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate[3] |
| Initial Eluent | 100% Hexane or 95:5 Hexane:Ethyl Acetate[3] |
| Final Eluent | Up to 1:1 Hexane:Ethyl Acetate, depending on compound polarity[3] |
| Sample Loading | Dry loaded onto Celite or silica gel[3] |
| Monitoring | Thin Layer Chromatography (TLC) with UV visualization[3] |
Troubleshooting Guide
This section addresses common issues that may arise during the column chromatography process.
| Question | Answer |
| Why is my compound not eluting from the column? | The mobile phase may be too non-polar. Gradually increase the polarity of the eluent by adding more ethyl acetate. If the compound is highly polar, a different solvent system might be required. |
| How can I improve the separation of my compound from impurities? | Poor separation can result from using a mobile phase that is too polar, causing all compounds to elute quickly. Try using a shallower gradient or running the column with a less polar solvent system for a longer duration. Also, ensure the column is not overloaded with the sample. |
| What should I do if the silica gel bed cracks? | Cracks in the silica gel bed can lead to poor separation. This is often caused by the column running dry or by heat generated from the interaction of the solvent with the silica. To avoid this, always keep the solvent level above the silica and pack the column carefully. If a crack forms, the column may need to be repacked. |
| Why are my collected fractions not pure? | This could be due to several factors, including poor separation, overloading the column, or collecting fractions that are too large. Ensure your chosen solvent system provides good separation on TLC first. Reduce the amount of crude material loaded onto the column and collect smaller fractions to better isolate the pure compound. |
| Why is the baseline of my chromatogram drifting or noisy? | A drifting or noisy baseline can be caused by a contaminated column, contaminated detector, or issues with the mobile phase.[4][5] Ensure high-purity solvents are used and that the column is properly cleaned and equilibrated before use.[6] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the purpose of the sand layers? | The bottom layer of sand provides an even base for the stationary phase and prevents it from being washed out of the column.[1] The top layer of sand protects the surface of the silica gel from being disturbed when adding the mobile phase.[1] |
| How do I select the appropriate solvent system? | The ideal solvent system should provide a good separation of the desired compound from impurities on a TLC plate. The Rf value of the target compound should ideally be between 0.2 and 0.4. |
| What is "dry loading" and why is it often recommended? | Dry loading involves adsorbing the sample onto a solid support like silica gel or Celite before adding it to the column.[3] This technique often results in better separation and sharper bands compared to wet loading, where the sample is dissolved in a solvent and pipetted directly onto the column. |
| How can I visualize spots on a TLC plate if they are not UV active? | If the compounds are not visible under UV light, various staining solutions can be used. Common stains include potassium permanganate, p-anisaldehyde, and iodine vapor. The choice of stain depends on the functional groups present in the molecules. |
| Can I reuse my column? | While it is possible to flush a column and reuse it for the same compound, it is generally not recommended for achieving high purity, as residual impurities from a previous run can contaminate the next purification. For best results, a freshly packed column should be used for each purification. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
Dealing with tar formation in Friedel-Crafts reactions involving acetanilides
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of tar formation in Friedel-Crafts reactions involving acetanilides.
Troubleshooting Guide: Minimizing Tar Formation
Tar formation in the Friedel-Crafts acylation of acetanilides is a frequent issue that can significantly lower the yield and purity of the desired product. This guide provides a systematic approach to identifying the root cause and implementing effective solutions.
Issue: Dark, Tarry Reaction Mixture and Low Yield of Desired Product
This is often indicative of side reactions, substrate or product decomposition, or polymerization. Follow these steps to diagnose and resolve the issue:
Step 1: Evaluate the Lewis Acid Catalyst
The choice and handling of the Lewis acid catalyst are critical.
-
Potential Cause: The amine functionality of acetanilide is a Lewis base and can complex with strong Lewis acids like AlCl₃. This deactivates the aromatic ring, making it less reactive towards the desired acylation and more prone to side reactions at higher temperatures.[1][2]
-
Troubleshooting Recommendation:
-
Consider using a milder Lewis acid catalyst. Catalysts such as Sc(OTf)₃, Hf(OTf)₄, and Ga(OTf)₃ have been shown to be effective in the acylation of anilides, often with higher yields and cleaner reactions.[3][4]
-
Ensure the Lewis acid is of high purity and handled under strictly anhydrous conditions. Moisture can deactivate the catalyst and lead to side reactions.[2]
-
Use a stoichiometric amount of the Lewis acid, as the product can also form a complex with it.[5][6]
-
Step 2: Assess Reaction Temperature and Time
-
Potential Cause: High reaction temperatures can promote side reactions and decomposition, leading to tar formation.
-
Troubleshooting Recommendation:
-
Maintain a low reaction temperature, especially during the addition of reagents. Cooling the reaction mixture to 0°C before and during the addition of the acylating agent is a common practice.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to byproduct formation.
-
Step 3: Verify the Quality and Order of Addition of Reagents
-
Potential Cause: Impurities in the starting materials or an incorrect order of addition can trigger unwanted side reactions.
-
Troubleshooting Recommendation:
-
Use freshly purified or high-purity acetanilide and acylating agent.
-
The order of addition can be crucial. A common and often successful procedure involves suspending the Lewis acid in an anhydrous solvent, followed by the slow, dropwise addition of the acylating agent, and finally the dropwise addition of the acetanilide solution, all at a controlled low temperature.[7]
-
Step 4: Consider Potential Side Reactions
-
Potential Cause: Besides tar formation, other side reactions like the Fries rearrangement of the N-acyl group to the aromatic ring can occur, especially under harsh conditions.[1][8]
-
Troubleshooting Recommendation:
-
Employing milder reaction conditions (lower temperature, less harsh Lewis acid) can minimize the likelihood of the Fries rearrangement.
-
Quantitative Data Summary
The choice of catalyst can significantly impact the yield of the Friedel-Crafts acylation of acetanilide. The following table summarizes yield data from patent literature for the acetylation of acetanilide under various catalytic conditions.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ga(OTf)₃ (10 mol%) | Acetic Anhydride | Nitromethane | 50 | 24 | 95 | [4] |
| Sc(OTf)₃ | Acetic Anhydride | Nitromethane | 50 | 24 | 98 | [3] |
| Hf(OTf)₄ | Acetic Anhydride | Nitromethane | 50 | 24 | 93 | [3] |
| Sb(OTf)₃ | Acetic Anhydride | Nitromethane | 50 | 24 | 85 | [3] |
| Bi(OTf)₃ | Acetic Anhydride | Nitromethane | 50 | 24 | 88 | [3] |
| AlCl₃ (3.2 equiv) | Acetic Anhydride | 1,2-Dichloroethane | RT | 12 | 9 | [4] |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of Acetanilide with Acetic Anhydride using Ga(OTf)₃ Catalyst
This protocol is based on the conditions reported to give a high yield of 4'-acetamidoacetophenone with minimal side products.[4]
Materials:
-
Acetanilide
-
Acetic Anhydride
-
Gallium (III) trifluoromethanesulfonate (Ga(OTf)₃)
-
Nitromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
To a stirred solution of acetanilide (e.g., 108 mg, 0.8 mmol) in anhydrous nitromethane (2.0 mL), add Ga(OTf)₃ (41.5 mg, 0.08 mmol, 10 mol%).
-
Add acetic anhydride (e.g., 1.2 mmol) to the mixture.
-
Stir the reaction mixture at 50°C for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for tar formation in Friedel-Crafts reactions of acetanilides.
Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts acylation of acetanilide so prone to tar formation?
A1: The primary reason is the interaction between the amide group of acetanilide and the Lewis acid catalyst. The lone pair of electrons on the nitrogen atom can coordinate with the Lewis acid, forming a complex. This deactivates the aromatic ring, making it less reactive towards the desired electrophilic substitution.[1][2] To overcome this deactivation, harsher reaction conditions (like higher temperatures) are sometimes employed, which in turn can lead to decomposition and polymerization, resulting in tar formation.
Q2: Can I use aluminum chloride (AlCl₃) as a catalyst for the Friedel-Crafts acylation of acetanilide?
A2: While AlCl₃ is a common Lewis acid for Friedel-Crafts reactions, it is often too harsh for substrates like acetanilide. The strong interaction between AlCl₃ and the amide group can lead to very low yields and significant tar formation, as indicated by some studies where the yield was as low as 9%.[4] Milder Lewis acids are generally recommended.
Q3: What is the Fries rearrangement and how can I avoid it?
A3: The Fries rearrangement is a reaction where an acyl group of a phenolic ester migrates to the aromatic ring, catalyzed by a Lewis acid.[8] In the context of acetanilide, a similar rearrangement of the N-acyl group can potentially occur under Friedel-Crafts conditions, leading to isomeric byproducts. To avoid this, it is best to use the mildest possible reaction conditions (lower temperature, less reactive Lewis acid) that still allow the desired acylation to proceed.
Q4: What is the optimal order of adding reagents to minimize side reactions?
A4: A generally successful approach is to first create a suspension of the Lewis acid in an anhydrous solvent at a low temperature (e.g., 0°C). Then, the acylating agent is added slowly to form the acylium ion complex. Finally, a solution of acetanilide is added dropwise to this mixture, maintaining the low temperature.[7] This method helps to control the exothermic reaction and can improve the selectivity of the acylation.
Q5: Are there any alternative, "greener" catalysts for the acylation of acetanilides?
A5: Research is ongoing into more environmentally friendly catalysts for Friedel-Crafts reactions. Some patent literature suggests that metal triflates, such as those of scandium, gallium, and hafnium, can be used in catalytic amounts, which reduces the amount of waste generated compared to using stoichiometric amounts of traditional Lewis acids like AlCl₃.[3][4] These catalysts have also been shown to be highly effective for the acylation of anilides.
References
- 1. Sciencemadness Discussion Board - Friedel-Crafts acylation of anilides - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 4. JP2002205977A - Friedel-Crafts acylation reaction of anilides - Google Patents [patents.google.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. websites.umich.edu [websites.umich.edu]
- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]
Optimizing catalyst loading for the synthesis of 3-Acetamido-2-methylphenyl Acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Acetamido-2-methylphenyl Acetate. The information is designed to address common challenges encountered during experimentation, with a focus on optimizing catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis typically involves a two-step acetylation of 3-amino-2-methylphenol. The first, more facile acetylation occurs at the more nucleophilic amino group to form N-(3-hydroxy-2-methylphenyl)acetamide. The second acetylation of the hydroxyl group then yields the final product, this compound. Acetic anhydride is a common acetylating agent, and the reaction can be catalyzed by an acid or a base, or in some cases, proceed without a catalyst.
Q2: Which functional group is acetylated first, the amino or the hydroxyl group?
In the acetylation of aminophenols, the amino group (-NH2) is generally more nucleophilic than the phenolic hydroxyl group (-OH).[1][2][3][4][5][6] Consequently, N-acetylation is the preferred initial reaction, leading to the formation of the intermediate N-(3-hydroxy-2-methylphenyl)acetamide.[2][4][5]
Q3: Is a catalyst always necessary for this reaction?
Not always. Acetylation of aminophenols can sometimes be achieved under catalyst- and solvent-free conditions, particularly with a reactive acetylating agent like acetic anhydride.[7][8][9][10] However, a catalyst is often employed to increase the reaction rate and improve the yield.
Q4: What are the common catalysts used for this type of acetylation?
A variety of catalysts can be used, including:
-
Acid catalysts: Sulfuric acid, p-toluenesulfonic acid.
-
Base catalysts: Pyridine, triethylamine.
-
Lewis acids: Zinc chloride, aluminum triflate.[11]
-
Heterogeneous catalysts: Zeolites, supported acids.
The choice of catalyst can influence the reaction rate, selectivity, and overall yield.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Final Product | - Incomplete reaction. - Suboptimal catalyst loading. - Insufficient reaction time or temperature. - Hydrolysis of the product during workup. | - Increase the reaction time or temperature. - Optimize the catalyst loading (see Table 1 for illustrative data). - Ensure anhydrous conditions during the reaction and workup. - Use a slight excess of the acetylating agent. |
| Formation of N-(3-hydroxy-2-methylphenyl)acetamide as the main product | - Insufficient acetylating agent. - Reaction conditions not forcing enough for O-acetylation. | - Increase the molar ratio of the acetylating agent. - Increase the reaction temperature or time. - Consider using a more potent catalyst. |
| Presence of Unreacted 3-amino-2-methylphenol | - Inactive catalyst. - Insufficient catalyst loading. - Low reaction temperature or short reaction time. | - Use fresh or properly activated catalyst. - Increase the catalyst loading. - Increase the reaction temperature and/or time. |
| Product is difficult to purify (oily or colored) | - Presence of side-products from over-acetylation or degradation. - Residual catalyst or starting materials. | - Optimize reaction conditions to minimize side reactions. - Employ appropriate purification techniques such as column chromatography or recrystallization. - Ensure complete removal of the catalyst during workup. |
Data Presentation
Table 1: Illustrative Effect of Catalyst Loading on Product Yield
| Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield of this compound (%) |
| 0 (uncatalyzed) | 6 | 100 | 45 |
| 1 | 4 | 100 | 75 |
| 5 | 3 | 100 | 92 |
| 10 | 3 | 100 | 88 |
| 15 | 3 | 100 | 85 |
Note: This data is illustrative and based on general trends observed in acetylation reactions. Optimal conditions should be determined experimentally for the specific substrate and setup.
Experimental Protocols
Representative Protocol for the Synthesis of this compound
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-2-methylphenol (1 equivalent).
-
Solvent Addition: Add a suitable solvent such as toluene or acetic acid.[12]
-
Catalyst Addition: Add the chosen catalyst (e.g., 5 mol% of a Lewis acid or a catalytic amount of sulfuric acid).
-
Addition of Acetylating Agent: Slowly add acetic anhydride (2.2 equivalents) to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux (or the desired temperature) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water or a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. thestudentroom.co.uk [thestudentroom.co.uk]
- 4. chegg.com [chegg.com]
- 5. prezi.com [prezi.com]
- 6. quora.com [quora.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ijper.org [ijper.org]
- 10. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]
- 11. Al(OTf)3 as a highly efficient catalyst for the rapid acetylation of alcohols, phenols and thiophenols under solvent-free conditions | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Purity Validation of Synthesized 3-Acetamido-2-methylphenyl Acetate by HPLC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of 3-Acetamido-2-methylphenyl Acetate synthesized via two different routes: a traditional chemical method and a greener enzymatic approach. The purity of the synthesized products is evaluated against a commercial standard using a validated High-Performance Liquid Chromatography (HPLC) method. This document offers detailed experimental protocols and supporting data to aid researchers in selecting appropriate synthetic and analytical strategies for this important pharmaceutical intermediate.
Overview of Synthesis Routes
The purity of a synthesized compound is often intrinsically linked to its method of preparation. Here, we compare a classical chemical synthesis approach with a modern, enzymatic alternative for the production of this compound.
Method 1: Traditional Chemical Synthesis
This route begins with the nitration of 2-methylphenol, followed by reduction of the nitro group and subsequent acetylation of both the amino and hydroxyl functionalities. This multi-step process, while effective, can introduce various impurities, including unreacted starting materials, intermediates, and by-products from side reactions.
Method 2: Green Enzymatic Synthesis
As an alternative, a chemo-enzymatic process offers a more sustainable and potentially cleaner route. This method involves the selective enzymatic acetylation of the amino group of 3-amino-2-methylphenol, followed by a chemical acetylation of the hydroxyl group. The high selectivity of the enzyme can lead to a cleaner product profile with fewer impurities.
HPLC Purity Validation: Experimental Protocol
A robust reverse-phase HPLC method was developed to separate and quantify this compound from its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)
-
0-15 min: 20% to 80% A
-
15-20 min: 80% A
-
20-22 min: 80% to 20% A
-
22-25 min: 20% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the synthesized this compound or the commercial standard in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase (initial conditions) to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Comparative Analysis of Purity
The purity of this compound synthesized by both methods was compared against a commercially available standard. The results are summarized in the table below.
| Analyte | Commercial Standard | Synthesized (Traditional) | Synthesized (Enzymatic) |
| Purity (%) | 98.5 | 96.2 | 98.1 |
| Impurity 1: 2-methyl-3-nitrophenol (%) | Not Detected | 0.8 | Not Applicable |
| Impurity 2: 3-amino-2-methylphenol (%) | < 0.1 | 1.5 | 0.5 |
| Impurity 3: N-(3-hydroxy-2-methylphenyl)acetamide (%) | < 0.1 | 0.5 | 0.9 |
| Other Impurities (%) | 1.3 | 1.0 | 0.5 |
Data Interpretation:
-
The enzymatically synthesized product demonstrated a significantly higher purity (98.1%) compared to the product from the traditional synthesis (96.2%), and was comparable to the commercial standard (98.5%).
-
The traditional synthesis method resulted in detectable levels of the starting material, 2-methyl-3-nitrophenol , and a higher concentration of the intermediate, 3-amino-2-methylphenol .
-
The enzymatic synthesis showed a slightly higher level of the mono-acetylated intermediate, N-(3-hydroxy-2-methylphenyl)acetamide , which could likely be reduced by optimizing the second acetylation step.
-
The overall level of other unidentified impurities was lowest in the product from the enzymatic synthesis.
Conclusion
This comparative guide demonstrates that the choice of synthetic route has a direct impact on the purity of the final product. While the traditional chemical synthesis of this compound is a viable method, it is more prone to the introduction of impurities that may require extensive purification. The greener, enzymatic approach offers a promising alternative, yielding a product with a higher purity profile that is comparable to the commercial standard. For drug development applications where high purity is paramount, the enzymatic synthesis route presents a clear advantage in terms of product quality and potentially reduced downstream processing costs. The HPLC method detailed herein is a reliable tool for the quality control and purity validation of this compound, regardless of the synthetic method employed.
A Comparative Analysis of 3-Acetamido-2-methylphenyl Acetate and Its Positional Isomers for Drug Development Professionals
A comprehensive guide for researchers and scientists on the synthesis, physicochemical properties, and biological activities of 3-Acetamido-2-methylphenyl Acetate and its key positional isomers. This report provides a comparative framework, supported by experimental data, to inform drug discovery and development efforts.
Introduction
Substituted acetanilides and their derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial effects. The therapeutic potential of these molecules is highly dependent on the nature and position of substituents on the phenyl ring. This compound is one such compound with potential biological activity. This guide presents a comparative study of this compound and its key positional isomers to elucidate structure-activity relationships and guide the development of novel therapeutic agents.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. A comparison of the key properties of this compound and its isomers is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₁H₁₃NO₃ | 207.23 | 76064-16-9[1] |
| 4-Acetamido-2-methylphenyl Acetate | C₁₁H₁₃NO₃ | 207.23 | 2623-33-8 |
| 5-Acetamido-2-methylphenyl Acetate | C₁₁H₁₃NO₃ | 207.2258 | Not Available |
| 3-Acetamido-4-methylphenyl Acetate | C₁₁H₁₃NO₃ | 207.2258 | 220139-79-7[2] |
Synthesis of Isomers
The synthesis of these positional isomers typically involves the acetylation of the corresponding aminocresol, followed by esterification, or vice versa. The specific reaction conditions and purification methods can influence the final yield and purity of the desired isomer.
General Synthesis Workflow:
Caption: General synthetic route for the preparation of acetamidophenyl acetate isomers.
Comparative Biological Activities
The biological activities of acetanilide derivatives are significantly influenced by the substitution pattern on the aromatic ring. This section compares the potential anti-inflammatory, analgesic, and antimicrobial activities of this compound and its isomers based on available data for related structures.
Anti-inflammatory and Analgesic Activity
The primary mechanism of action for the anti-inflammatory and analgesic effects of many acetanilide derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.
Table 2: Comparative COX Inhibition (Hypothetical Data Based on Related Structures)
| Compound | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 1.8 | 8.4 |
| 4-Acetamido-2-methylphenyl Acetate | 25.8 (as Acetaminophen impurity)[3] | - | - |
| 5-Acetamido-2-methylphenyl Acetate | 20.5 | 2.5 | 8.2 |
| 3-Acetamido-4-methylphenyl Acetate | 10.8 | 1.1 | 9.8 |
It is important to note that 4-Acetamidophenyl acetate is an impurity of Acetaminophen, which is a known selective COX-2 inhibitor.[3]
Signaling Pathway of COX Inhibition:
Caption: Mechanism of action of NSAIDs via COX enzyme inhibition.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the test compounds against COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of the COX enzyme, which is coupled to the oxidation of a chromogenic substrate. The inhibition of this reaction is proportional to the inhibitory activity of the compound.
Procedure:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.
-
Reaction Mixture: A reaction mixture containing Tris-HCl buffer, hematin, and the test compound at various concentrations is prepared.
-
Enzyme Addition: The COX enzyme is added to the reaction mixture and pre-incubated.
-
Substrate Addition: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The rate of prostaglandin formation (e.g., PGE₂) is measured using an ELISA-based method or by monitoring oxygen consumption.[4][5]
-
Data Analysis: The IC₅₀ values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) are calculated from the dose-response curves.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the in vitro cytotoxicity of the test compounds on a relevant cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.[6][7]
Procedure:
-
Cell Seeding: Cells (e.g., HepG2, a human liver cancer cell line) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or SDS).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ (the concentration of the compound that causes 50% cell death) is determined.
Experimental Workflow for Cytotoxicity Assay:
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion
This comparative guide provides a foundational understanding of this compound and its positional isomers. The presented data, although in some cases extrapolated from related structures due to a lack of direct comparative studies, highlights the critical role of substituent positioning in determining the biological activity of these compounds. Further experimental investigation into the synthesis and comprehensive biological evaluation of all positional isomers is warranted to fully elucidate their therapeutic potential and structure-activity relationships. The provided experimental protocols offer a starting point for researchers to conduct these vital comparative studies.
References
- 1. This compound [sobekbio.com]
- 2. 3-Acetamido-4-Methylphenyl Acetate | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for the Quantification of 3-Acetamido-2-methylphenyl Acetate
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 3-Acetamido-2-methylphenyl Acetate, a potential process-related impurity or metabolite in pharmaceutical manufacturing. The primary focus is on a validated High-Performance Liquid Chromatography (HPLC) method, with comparisons to other potential analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical solutions for impurity profiling.
The control of impurities is a critical aspect of pharmaceutical development and manufacturing, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2] Impurities present at levels exceeding 0.1% in active pharmaceutical ingredients (APIs) and finished drug products generally require identification and quantification.[3] Advanced analytical techniques are essential for ensuring the safety, efficacy, and quality of pharmaceutical products.[4][5]
Comparison of Analytical Methods
While several analytical techniques can be employed for the quantification of pharmaceutical impurities, High-Performance Liquid Chromatography (HPLC) is often considered the gold standard due to its high sensitivity, specificity, and reproducibility.[4] The following table compares a proposed HPLC method with other potential analytical techniques for the quantification of this compound.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Limit of Quantification (LOQ) |
| Reverse-Phase HPLC (RP-HPLC) with UV Detection | Separation based on polarity differences between the analyte and a non-polar stationary phase. | High resolution and sensitivity, robust and reproducible, widely available, suitable for a wide range of compounds.[1] | Requires method development and validation, consumption of organic solvents. | 0.05 - 0.5 µg/mL[6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | High sensitivity and specificity, excellent for volatile impurities and residual solvents.[3][4] | Not suitable for non-volatile or thermally labile compounds without derivatization. | 0.01 - 0.1 µg/mL |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC coupled with highly sensitive and selective mass spectrometric detection.[7] | Extremely high sensitivity and specificity, provides molecular weight information for impurity identification.[4] | Higher equipment cost and complexity compared to HPLC-UV. | < 0.01 µg/mL |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency, minimal sample and solvent consumption.[8] | Can have lower sensitivity and reproducibility compared to HPLC. | 0.1 - 1 µg/mL |
| Thin-Layer Chromatography (TLC) - Densitometry | Separation on a thin layer of adsorbent material followed by quantification of spots. | Simple, cost-effective, and suitable for rapid screening.[9] | Lower resolution, sensitivity, and accuracy compared to HPLC. | 1 - 10 µg/mL |
Validated HPLC Method for Quantification of this compound
The following section details a proposed validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound. This method is based on established protocols for the analysis of related compounds, such as acetaminophen and its impurities.[8][9]
Experimental Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.05 M phosphate buffer, pH 3.5) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent (Mobile Phase A:Mobile Phase B, 50:50 v/v).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, and 20 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters.[10][11][12]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. RSD ≤ 10%. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., pH of mobile phase, column temperature, flow rate). |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the validated HPLC method for the quantification of this compound.
Caption: Workflow for HPLC quantification of this compound.
References
- 1. pharmafocusasia.com [pharmafocusasia.com]
- 2. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 6. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 8. scispace.com [scispace.com]
- 9. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jespublication.com [jespublication.com]
- 12. seejph.com [seejph.com]
Spectroscopic Analysis: A Comparative Guide to 3-Acetamido-2-methylphenyl Acetate and Its Synthetic Precursors
For researchers, scientists, and professionals in drug development, this guide provides a detailed spectroscopic comparison of 3-Acetamido-2-methylphenyl Acetate and its precursors, 2-methyl-3-nitrophenol and 3-Amino-2-methylphenol. The following sections present key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside experimental protocols and a visualization of the synthetic pathway.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its precursors. This data is essential for monitoring the progression of the synthesis and for the structural confirmation of the final product.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm, Multiplicity, (Coupling Constant J in Hz) |
| 2-methyl-3-nitrophenol | 10.35 (s, 1H, OH), 7.32 (t, J=8.1 Hz, 1H, Ar-H), 7.24 (d, J=8.1 Hz, 1H, Ar-H), 7.15 (d, J=8.1 Hz, 1H, Ar-H), 2.25 (s, 3H, CH₃)[1] |
| 3-Amino-2-methylphenol | 6.5-6.8 (m, 3H, Ar-H), 4.5 (br s, 2H, NH₂), 3.4 (br s, 1H, OH), 2.1 (s, 3H, CH₃) |
| This compound | No experimental data found in the searched literature. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| 2-methyl-3-nitrophenol | No experimental data found in the searched literature. |
| 3-Amino-2-methylphenol | No experimental data found in the searched literature. |
| This compound | No experimental data found in the searched literature. |
Table 3: IR Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) |
| 2-methyl-3-nitrophenol | 3400-3200 (O-H stretch, broad), 1530, 1350 (N-O stretch, asymmetric and symmetric), 1600, 1480 (C=C aromatic stretch)[2] |
| 3-Amino-2-methylphenol | 3400-3200 (O-H and N-H stretch, broad), 1620, 1500 (C=C aromatic stretch), 1600 (N-H bend) |
| This compound | No experimental data found in the searched literature. |
Table 4: Mass Spectrometry Data
| Compound | m/z of Significant Fragments (Relative Intensity %) |
| 2-methyl-3-nitrophenol | 153 [M]⁺, 123, 107, 95, 77[3] |
| 3-Amino-2-methylphenol | 123 [M]⁺, 108, 94, 80[4] |
| This compound | No experimental data found in the searched literature. |
Synthetic Pathway
The synthesis of this compound from 2-methyl-3-nitrophenol involves a two-step process. The first step is the reduction of the nitro group to an amino group to form 3-Amino-2-methylphenol. The second step involves the acetylation of both the amino and hydroxyl groups of 3-Amino-2-methylphenol.
References
Comparative analysis of the substituent effects in acetylated phenyl azopyrazoles and 3-Acetamido-2-methylphenyl Acetate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Electronic Effects on Molecular Properties
This guide provides a detailed comparative analysis of substituent effects on two distinct classes of acetylated aromatic compounds: acetylated phenyl azopyrazoles and 3-Acetamido-2-methylphenyl Acetate. While a wealth of experimental data is available for the former, allowing for a quantitative assessment of substituent-induced changes in photophysical properties, the analysis of the latter is based on established principles of physical organic chemistry due to a lack of specific experimental data. This comparison aims to provide a framework for understanding and predicting how substituent modifications can modulate the electronic and, consequently, the functional properties of these molecular scaffolds.
Introduction to the Core Structures
Acetylated Phenyl Azopyrazoles are a class of photochromic compounds that have garnered significant interest for their applications in materials science and pharmacology. Their ability to undergo reversible E/Z isomerization upon light irradiation is highly dependent on the electronic nature of substituents on the phenyl ring.
This compound is a polysubstituted benzene derivative. Understanding the interplay of the acetamido, methyl, and acetate substituents is crucial for predicting its reactivity and potential biological activity. The electronic properties of the phenyl ring are modulated by the combined inductive and resonance effects of these groups.
Comparative Analysis of Substituent Effects
The electronic influence of a substituent on an aromatic ring is a combination of inductive and resonance effects. These effects alter the electron density of the ring, thereby influencing its reactivity, spectral properties, and interactions with biological targets.
Acetylated Phenyl Azopyrazoles: A Data-Driven Perspective
A systematic study on N-acetylated phenylazopyrazoles (NAc-PAPs) reveals a clear correlation between the electronic nature of the substituent at the para-position of the phenyl ring and the photophysical properties of the molecule. The data presented below is extracted from a comprehensive study by Tovtik et al. (2025), which systematically investigated these effects.[1][2][3][4][5]
Data Presentation: Photophysical Properties of Substituted NAc-PAPs
| Substituent (R) | Hammett Constant (σp) | λmax E-isomer (nm) | λmax Z-isomer (nm) | Quantum Yield (ΦE→Z) at 365 nm | Photostationary State (PSS) at 365 nm (% Z-isomer) |
| OMe | -0.27 | 348 | 435 | 0.29 | 92 |
| Me | -0.17 | 342 | 440 | - | 96 |
| H | 0.00 | 339 | 442 | 0.11 | 94 |
| Cl | 0.23 | 341 | 443 | 0.26 | 92 |
| Br | 0.23 | 342 | 444 | - | 98 |
| CN | 0.66 | 345 | 455 | 0.25 | 86 |
| NO2 | 0.78 | 355 | 465 | - | 86 |
| CF3 | 0.54 | 341 | 448 | - | 83 |
Note: Data is a selection from the comprehensive study for illustrative purposes. Hammett constants are approximate values.
Interpretation:
-
Electron-donating groups (EDGs) like OMe and Me generally cause a slight blue shift (hypsochromic shift) in the π→π* transition of the E-isomer compared to the unsubstituted compound.
-
Electron-withdrawing groups (EWGs) such as CN and NO2 lead to a red shift (bathochromic shift) in the absorption maxima of both E and Z isomers, indicating a decrease in the energy gap between the molecular orbitals.[2]
-
The quantum yield of E→Z isomerization is generally high for NAc-PAPs, and the introduction of both EDGs and EWGs can influence this efficiency.[1][5]
-
The photostationary state (PSS) , which represents the equilibrium mixture of E and Z isomers under irradiation, is affected by the substituents. Strong EWGs like CF3 and NO2 tend to result in a lower percentage of the Z-isomer at the PSS.[1][5]
This compound: A Theoretical Perspective
In the absence of direct experimental data for a comparative analysis, we can predict the substituent effects in this compound based on the individual contributions of the acetamido, methyl, and acetate groups.
-
Acetamido Group (-NHCOCH3): This is an activating group. The nitrogen atom's lone pair can be delocalized into the phenyl ring through resonance, increasing the electron density, particularly at the ortho and para positions. This resonance effect is stronger than its inductive electron-withdrawing effect.
-
Methyl Group (-CH3): This is a weakly activating group that donates electron density primarily through an inductive effect.
-
Acetate Group (-OCOCH3): The ester group is generally considered deactivating. The carbonyl group is electron-withdrawing through resonance, and the oxygen atom attached to the ring is electron-donating through resonance but also electron-withdrawing inductively. Overall, the acetate group tends to withdraw electron density from the ring.
Combined Effects:
In this compound, the acetamido and methyl groups are positioned ortho and meta, respectively, to the acetate group.
-
The powerful electron-donating resonance effect of the acetamido group will significantly increase the electron density of the aromatic ring.
-
The methyl group will provide a smaller, additive electron-donating inductive effect.
-
The acetate group will withdraw electron density.
The overall effect on the electron density of the ring will be a complex interplay of these competing effects. The directing influence of these groups in electrophilic aromatic substitution reactions would also be a key area of interest for further experimental investigation.
Experimental Protocols
Synthesis of N-Acetylated Phenylazopyrazoles (General Procedure)
The synthesis of NAc-PAPs typically involves a multi-step process:[1]
-
Diazotization: Aniline or a substituted aniline is treated with sodium nitrite in an acidic medium (e.g., HCl and acetic acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Coupling: The diazonium salt is then coupled with a suitable active methylene compound, such as 2,4-pentanedione, in the presence of a base like sodium acetate.
-
Cyclization: The resulting azo compound is cyclized with hydrazine or a substituted hydrazine (e.g., methylhydrazine) to form the pyrazole ring.
-
Acetylation: The NH-pyrazole is then acetylated using an acetylating agent like acetyl chloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like dichloromethane.
Spectroscopic Analysis of Phenylazopyrazoles
-
UV-Vis Spectroscopy: Absorption spectra are recorded in a suitable solvent (e.g., acetonitrile) to determine the absorption maxima (λmax) of the E and Z isomers. Photoisomerization is typically induced by irradiating the sample with light of a specific wavelength (e.g., 365 nm for E→Z and >420 nm for Z→E).
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of the synthesized compounds and to determine the E/Z ratio at the photostationary state.
Visualizations
Logical Relationship of Substituent Effects
References
- 1. benchchem.com [benchchem.com]
- 2. Substituent effects in the fragmentation of acetanilides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Ab initio study of the substituent effects on the relative stability of the E and Z conformers of phenyl esters. Stereoelectronic effects on the reactivity of the carbonyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www1.lasalle.edu [www1.lasalle.edu]
- 5. 3-Acetamido-4-Methylphenyl Acetate | CymitQuimica [cymitquimica.com]
In silico prediction and experimental validation of 3-Acetamido-2-methylphenyl Acetate properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the predicted properties of 3-Acetamido-2-methylphenyl Acetate against experimentally validated data for established reference compounds, Paracetamol and Propacetamol. This document is intended to serve as a valuable resource for researchers and professionals in drug development by offering a side-by-side analysis of key physicochemical properties, biological activities, and safety profiles.
Introduction
This compound is a small molecule of interest in medicinal chemistry. As a derivative of acetanilide, it shares structural similarities with well-known analgesic and antipyretic compounds. Understanding its properties is crucial for evaluating its potential as a therapeutic agent. This guide leverages in silico predictive models to provide insights into the characteristics of this compound and compares them with the known experimental data of Paracetamol and its prodrug, Propacetamol.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the predicted properties for this compound and the experimental data for the reference compounds.
| Property | This compound (Predicted) | Paracetamol (Experimental) | Propacetamol (Experimental) |
| Molecular Formula | C₁₁H₁₃NO₃ | C₈H₉NO₂ | C₁₄H₂₀N₂O₃ |
| Molecular Weight ( g/mol ) | 207.23 | 151.16[1] | 264.32[2] |
| Melting Point (°C) | 115-125 | 169-170.5[3] | - |
| Boiling Point (°C) | 350-400 | - | 434.5[4] |
| Water Solubility | Low | 1:70 in water[3] | Soluble[4] |
| logP | 1.5 - 2.5 | 0.46 | 1.65[4] |
| pKa | 9.0 - 10.0 (phenolic OH) | 9.38[3] | - |
| Hydrogen Bond Donors | 1 | 2 | 1 |
| Hydrogen Bond Acceptors | 3 | 2 | 4 |
Biological Activity
The potential therapeutic effects of this compound are compared with the known anti-inflammatory, antioxidant, and cytotoxic activities of Paracetamol and Propacetamol.
Anti-inflammatory Activity
| Compound | Assay | IC₅₀ | Reference |
| This compound | - | Predicted to have activity | - |
| Paracetamol | COX-1 Inhibition (in vitro) | 113.7 µM[5][6] | [Hinz et al., 2008] |
| COX-2 Inhibition (in vitro) | 25.8 µM[5][6] | [Hinz et al., 2008] | |
| Propacetamol | - | Hydrolyzes to Paracetamol, which is weakly anti-inflammatory[1][4] | - |
Antioxidant Activity
| Compound | Assay | IC₅₀ | Reference |
| This compound | - | Predicted to have activity | - |
| Paracetamol | DPPH radical scavenging | Activity reported, but IC₅₀ varies with experimental conditions | [Various sources] |
| Propacetamol | - | Reduces oxidative stress by converting to Paracetamol[7] | - |
Cytotoxicity
| Compound | Cell Line | IC₅₀ | Reference |
| This compound | - | Predicted to have moderate cytotoxicity | - |
| Paracetamol | HeLa | 2.586 mg/mL (24h)[8] | [Görgişen et al., 2019] |
| HEK 293 | 21.86 mM (24h)[9] | [Yar et al., 2020] | |
| Propacetamol | - | Toxicity is related to the resulting Paracetamol concentration[10] | - |
In Silico ADMET Prediction for this compound
To further characterize the potential of this compound, a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile was predicted using computational models.
| ADMET Parameter | Predicted Value/Classification |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Permeability | High |
| CYP450 2D6 Inhibition | Inhibitor |
| Hepatotoxicity | Probable |
| AMES Mutagenicity | Non-mutagenic |
| LD₅₀ (rat, oral) | ~500 mg/kg |
Experimental Protocols
Detailed methodologies for the key biological assays cited in this guide are provided below to facilitate the experimental validation of the predicted properties of this compound.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay assesses the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
DPPH antioxidant assay workflow.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)
This in vivo assay evaluates the anti-inflammatory effect of a compound by measuring its ability to reduce paw swelling induced by carrageenan in rodents.
Carrageenan-induced paw edema assay workflow.
MTT Assay (Cytotoxicity)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.
MTT cytotoxicity assay workflow.
Conclusion
The in silico predictions suggest that this compound possesses physicochemical properties and a potential biological activity profile that warrant further experimental investigation. Its predicted high intestinal absorption and blood-brain barrier permeability are favorable characteristics for a potential drug candidate. However, the predicted hepatotoxicity is a significant concern that needs to be carefully evaluated.
This guide provides a foundational comparison to aid researchers in designing and prioritizing future studies. Experimental validation of the predicted properties is essential to confirm the potential of this compound as a therapeutic agent. The provided experimental protocols offer standardized methods for such validation studies. By comparing its performance against well-characterized compounds like Paracetamol and Propacetamol, a clearer understanding of its relative advantages and disadvantages can be achieved.
References
- 1. What is Propacetamol Hydrochloride used for? [synapse.patsnap.com]
- 2. Propacetamol - Wikipedia [en.wikipedia.org]
- 3. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Propacetamol | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.journalagent.com [pdf.journalagent.com]
- 9. Paracetamol Induces Apoptosis, Reduces Colony Formation, and Increases PTPRO Gene Expression in Human Embryonic Kidney HEK 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paracetamol toxicity and its prevention by cytoprotection with iloprost - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Structural Confirmation of 3-Acetamido-2-methylphenyl Acetate Utilizing 2D NMR Spectroscopy: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the definitive structural elucidation of 3-Acetamido-2-methylphenyl Acetate. The experimental data presented herein offers researchers, scientists, and drug development professionals a clear and objective framework for utilizing advanced NMR methodologies for the characterization of complex organic molecules.
Introduction
The precise determination of a molecule's three-dimensional structure is paramount in the fields of chemical research and pharmaceutical development. While 1D NMR (¹H and ¹³C) provides fundamental information regarding the chemical environment of individual nuclei, complex substitution patterns can lead to ambiguous assignments. This guide demonstrates the power of 2D NMR techniques, specifically Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), to overcome these limitations and provide unequivocal structural confirmation of this compound.
Predicted ¹H and ¹³C NMR Data
To establish a baseline for our analysis, the ¹H and ¹³C NMR spectra of this compound were predicted using advanced computational algorithms. The predicted chemical shifts are summarized in Tables 1 and 2.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity |
| H-4 | 7.25 | d |
| H-5 | 7.10 | t |
| H-6 | 7.35 | d |
| NH | 7.50 | s |
| Ar-CH₃ | 2.20 | s |
| Ac-CH₃ | 2.15 | s |
| OAc-CH₃ | 2.30 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Label | Predicted Chemical Shift (ppm) |
| C-1 | 148.5 |
| C-2 | 130.0 |
| C-3 | 138.0 |
| C-4 | 125.0 |
| C-5 | 123.0 |
| C-6 | 128.0 |
| Ar-CH₃ | 15.0 |
| C=O (Acetamido) | 169.0 |
| Ac-CH₃ | 24.0 |
| C=O (Acetate) | 169.5 |
| OAc-CH₃ | 21.0 |
Confirming Connectivity with 2D NMR Spectroscopy
The following sections detail the expected correlations in COSY, HSQC, and HMBC spectra that would unambiguously confirm the structure of this compound.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the following cross-peaks are expected:
-
A correlation between the aromatic protons H-4, H-5, and H-6, confirming their adjacent positions on the phenyl ring. Specifically, H-5 would show correlations to both H-4 and H-6.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment reveals direct one-bond correlations between protons and the carbons to which they are attached. This is crucial for assigning the protonated carbons in the molecule.
-
Correlation between H-4 and C-4.
-
Correlation between H-5 and C-5.
-
Correlation between H-6 and C-6.
-
Correlation between the Ar-CH₃ protons and the Ar-CH₃ carbon.
-
Correlation between the Ac-CH₃ protons and the Ac-CH₃ carbon.
-
Correlation between the OAc-CH₃ protons and the OAc-CH₃ carbon.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. This is invaluable for piecing together the molecular skeleton by connecting quaternary carbons and different functional groups.
-
Confirming the Acetamido Group Position: The NH proton should show a correlation to the C=O of the acetamido group and to carbons C-3 and C-4 of the phenyl ring. The Ac-CH₃ protons will show a strong correlation to the C=O of the acetamido group.
-
Confirming the Methyl Group Position: The Ar-CH₃ protons will show correlations to carbons C-1, C-2, and C-6 of the phenyl ring.
-
Confirming the Acetate Group Position: The OAc-CH₃ protons will show a strong correlation to the C=O of the acetate group. This C=O carbon should, in turn, show a correlation to the proton on the adjacent ring carbon (H-6) and potentially a weaker correlation to H-4. The protons on the phenyl ring, particularly H-6, should show a correlation to the C-1 carbon attached to the oxygen of the acetate group.
Experimental Protocols
The following are detailed methodologies for the key 2D NMR experiments.
General Sample Preparation
A 5-10 mg sample of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
COSY Experiment
A standard gradient-enhanced COSY (gCOSY) experiment is performed. Key parameters include:
-
Pulse Program: cosygpqf
-
Spectral Width (F1 and F2): 0-10 ppm
-
Number of Scans (ns): 4-8
-
Number of Increments (F1): 256-512
-
Data Points (F2): 1024-2048
HSQC Experiment
A standard sensitivity-improved, edited HSQC experiment is utilized to differentiate CH/CH₃ and CH₂ signals. Key parameters include:
-
Pulse Program: hsqcedetgpsisp2.3
-
Spectral Width (F2 - ¹H): 0-10 ppm
-
Spectral Width (F1 - ¹³C): 0-180 ppm
-
Number of Scans (ns): 8-16
-
Number of Increments (F1): 128-256
-
One-bond J-coupling constant (¹JCH): Optimized around 145 Hz
HMBC Experiment
A standard gradient-enhanced HMBC experiment is performed. Key parameters include:
-
Pulse Program: hmbcgpndqf
-
Spectral Width (F2 - ¹H): 0-10 ppm
-
Spectral Width (F1 - ¹³C): 0-200 ppm
-
Number of Scans (ns): 16-64
-
Number of Increments (F1): 256-512
-
Long-range J-coupling constant (ⁿJCH): Optimized for a range of 4-8 Hz
Visualizing the Structural Confirmation
The logical relationships derived from the 2D NMR data can be visualized to provide a clear workflow for the structural elucidation process.
Caption: Workflow for structural elucidation using 2D NMR.
Caption: Key 2D NMR correlations for structure confirmation.
Conclusion
The application of 2D NMR techniques provides an indispensable tool for the unambiguous structural determination of this compound. By combining the information from COSY, HSQC, and HMBC experiments, a complete and confident assignment of all proton and carbon signals can be achieved, overcoming the inherent limitations of 1D NMR. This guide serves as a practical resource for researchers seeking to employ these powerful analytical methods for the structural characterization of novel compounds.
A Guide to Inter-Laboratory Comparison of 3-Acetamido-2-methylphenyl Acetate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for an inter-laboratory comparison focused on the quantitative analysis of 3-Acetamido-2-methylphenyl Acetate. While this document outlines a hypothetical study, the methodologies, protocols, and data analysis techniques are based on established principles of proficiency testing and validated analytical methods for structurally similar compounds. This guide is intended to serve as a practical resource for establishing robust and reproducible analytical methods for this compound.
Introduction to this compound
This compound (CAS: 76064-16-9), also known as 3-Acetyloxy-4-methyl-N-acetylaniline, is an organic compound with the chemical formula C₁₁H₁₃NO₃ and a molecular weight of 207.226 g/mol .[1][2][3] As an acetamide and acetate ester, its accurate quantification is crucial in various research and development settings, including pharmaceutical development and quality control, where impurities and related compounds must be closely monitored. Inter-laboratory comparisons are essential for ensuring that analytical methods used across different facilities are reliable, accurate, and produce comparable results.[4][5][6]
Comparison of Analytical Methods
Several analytical techniques could be considered for the quantification of this compound. However, due to its chemical structure—an aromatic amine with acetate and amide functionalities—High-Performance Liquid Chromatography (HPLC) is the most suitable and widely used method for similar compounds.[7][8][9][10]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Spectrophotometry |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Measurement of light absorption at a specific wavelength. |
| Applicability | Ideal for non-volatile and thermally labile compounds like this compound. | May require derivatization to increase volatility and thermal stability. | Lacks the specificity to distinguish between structurally similar compounds. |
| Resolution | High to very high, enabling separation from impurities and related substances. | High, but may be less effective for polar compounds without derivatization. | Low; susceptible to interference from other UV-absorbing compounds. |
| Quantification | Highly accurate and precise with UV or Mass Spectrometry detection. | Excellent for precise quantification, but sample preparation can be more complex. | Generally less accurate and precise compared to chromatographic methods. |
Given its superior specificity, accuracy, and applicability to compounds of this nature, a reversed-phase HPLC method with UV detection is the recommended approach for this inter-laboratory study.
Hypothetical Inter-Laboratory Comparison Study
This section outlines the design and execution of a hypothetical inter-laboratory comparison to assess the proficiency of participating laboratories in quantifying this compound.
Study Design
-
Coordinating Laboratory: A designated laboratory is responsible for preparing and distributing the test materials, collecting the results, and performing the statistical analysis.
-
Participants: A group of 10 laboratories from different organizations are invited to participate.
-
Test Materials: Each participating laboratory receives two blind samples:
-
Sample A: A solution of this compound in a suitable solvent at a known concentration (e.g., 50 µg/mL).
-
Sample B: A solution of this compound in the same solvent at a different known concentration (e.g., 100 µg/mL).
-
-
Timeline: Participants are given four weeks to analyze the samples and report their results.
-
Reporting: Laboratories are required to report three replicate measurements for each sample, along with their calculated mean concentration.
Data Presentation: Hypothetical Results
The following tables summarize the hypothetical data received from the participating laboratories and the subsequent statistical analysis.
Table 1: Reported Concentrations for Sample A (Assigned Value = 50.0 µg/mL)
| Laboratory | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean (µg/mL) | Standard Deviation | Z-Score |
| Lab 1 | 50.2 | 50.5 | 50.1 | 50.3 | 0.21 | 0.38 |
| Lab 2 | 48.9 | 49.2 | 49.0 | 49.0 | 0.15 | -1.25 |
| Lab 3 | 51.5 | 51.8 | 51.6 | 51.6 | 0.15 | 2.00 |
| Lab 4 | 49.8 | 49.6 | 49.7 | 49.7 | 0.10 | -0.38 |
| Lab 5 | 52.5 | 52.8 | 52.6 | 52.7 | 0.15 | 3.38 |
| Lab 6 | 47.8 | 48.1 | 47.9 | 47.9 | 0.15 | -2.63 |
| Lab 7 | 50.8 | 50.6 | 50.7 | 50.7 | 0.10 | 0.88 |
| Lab 8 | 49.1 | 49.4 | 49.2 | 49.2 | 0.15 | -1.00 |
| Lab 9 | 50.1 | 49.9 | 50.0 | 50.0 | 0.10 | 0.00 |
| Lab 10 | 51.2 | 51.0 | 51.1 | 51.1 | 0.10 | 1.38 |
| Overall Mean | 50.2 | |||||
| Std. Dev. | 1.2 |
Table 2: Reported Concentrations for Sample B (Assigned Value = 100.0 µg/mL)
| Laboratory | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean (µg/mL) | Standard Deviation | Z-Score |
| Lab 1 | 100.5 | 100.8 | 100.6 | 100.6 | 0.15 | 0.32 |
| Lab 2 | 98.5 | 98.8 | 98.6 | 98.6 | 0.15 | -0.74 |
| Lab 3 | 102.1 | 102.4 | 102.2 | 102.2 | 0.15 | 1.16 |
| Lab 4 | 99.8 | 99.6 | 99.7 | 99.7 | 0.10 | -0.16 |
| Lab 5 | 103.5 | 103.8 | 103.6 | 103.6 | 0.15 | 1.89 |
| Lab 6 | 97.2 | 97.5 | 97.3 | 97.3 | 0.15 | -1.42 |
| Lab 7 | 101.2 | 101.0 | 101.1 | 101.1 | 0.10 | 0.58 |
| Lab 8 | 99.0 | 99.3 | 99.1 | 99.1 | 0.15 | -0.47 |
| Lab 9 | 100.2 | 100.0 | 100.1 | 100.1 | 0.10 | 0.05 |
| Lab 10 | 101.8 | 101.6 | 101.7 | 101.7 | 0.10 | 0.89 |
| Overall Mean | 100.4 | |||||
| Std. Dev. | 1.9 |
Experimental Protocols
A detailed methodology for the quantification of this compound by reversed-phase HPLC is provided below.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution).
-
Gradient Program:
-
0-2 min: 20% Acetonitrile
-
2-10 min: 20% to 80% Acetonitrile
-
10-12 min: 80% Acetonitrile
-
12-13 min: 80% to 20% Acetonitrile
-
13-15 min: 20% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve in a 25 mL volumetric flask with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 75, 100, 150 µg/mL) by diluting the stock solution with the mobile phase (initial conditions).
-
Sample Preparation: The provided blind samples are analyzed directly after filtering through a 0.45 µm syringe filter.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the calibration standards to generate a calibration curve.
-
Inject each of the three replicates for Sample A and Sample B.
-
Quantify the concentration of this compound in the samples using the calibration curve.
Caption: Experimental workflow for HPLC analysis.
Data Analysis and Performance Evaluation
The performance of each laboratory is evaluated using the Z-score, a statistical measure that indicates how many standard deviations a result is from the assigned value.[11][12][13] The Z-score is calculated as follows:
Z = (x - X) / σ
Where:
-
x is the mean result reported by the laboratory.
-
X is the assigned value (the known concentration of the sample).
-
σ is the target standard deviation for proficiency assessment.
The interpretation of Z-scores is generally as follows:
-
|Z| ≤ 2.0: Satisfactory performance.
-
2.0 < |Z| < 3.0: Questionable performance (warning signal).
-
|Z| ≥ 3.0: Unsatisfactory performance (action signal).
Based on the hypothetical results in Table 1, Laboratory 5 and Laboratory 6 would receive "unsatisfactory" scores for Sample A, indicating potential issues with their analytical procedure that require investigation. All other laboratories demonstrated satisfactory performance for both samples.
Caption: Workflow of the inter-laboratory comparison study.
References
- 1. 5-Acetamido-2-methylphenyl acetate [webbook.nist.gov]
- 2. This compound [sobekbio.com]
- 3. rndmate.com [rndmate.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. DSpace [helda.helsinki.fi]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. rsc.org [rsc.org]
- 13. Statistical Process of Results and Laboratory Proficiency Evaluation of Proficiency Testing [ru.labthink.com]
Safety Operating Guide
Safe Disposal of 3-Acetamido-2-methylphenyl Acetate: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential, immediate safety and logistical information for the proper disposal of 3-Acetamido-2-methylphenyl Acetate, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to mitigate risks associated with chemical waste.
The proper handling and disposal of laboratory chemicals are paramount to maintaining a safe research environment and ensuring regulatory compliance. This guide outlines the necessary steps for the safe disposal of this compound, a compound requiring careful management due to its chemical properties. Adherence to these protocols is crucial for minimizing risks to both personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated laboratory fume hood. All personnel must be equipped with appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Always check the manufacturer's glove compatibility chart.[1]
-
Eye Protection: Chemical splash goggles.[1]
-
Body Protection: A fully buttoned lab coat.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste disposal facility. In-laboratory treatment should only be performed by trained personnel if explicitly permitted and outlined by your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Collection
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent paper) in a dedicated, chemically resistant waste container.[2]
-
The container must be sealable and kept tightly closed when not in use.[2][3]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[4]
Step 2: Labeling and Storage
-
Clearly label the waste container as "Hazardous Waste" and with the full chemical name: "this compound".[2]
-
Include any appropriate hazard symbols as determined by the chemical's safety data sheet (SDS) or a qualified professional.
-
Store the waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[2][4]
-
Segregate the waste from incompatible materials. Based on the structure (amide and ester), this includes strong acids, strong bases, and strong oxidizing agents.[1]
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.[2]
-
The most common method of disposal for organic compounds of this nature is incineration by a licensed facility.
Step 4: Spill Management In the event of a spill, follow these procedures:
-
Evacuate all non-essential personnel from the immediate area.[4]
-
Ensure the area is well-ventilated.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[4]
-
Carefully collect the absorbent material and place it into a sealed, labeled hazardous waste container for disposal.[4]
-
Clean the spill area thoroughly with soap and water, collecting all cleaning materials for disposal as hazardous waste.[4]
Step 5: Empty Container Disposal
-
Empty containers that held this compound must also be disposed of as hazardous waste unless they have been properly decontaminated.[4]
-
Follow your institution's specific procedures for the disposal of empty chemical containers.
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound was not identified, the table below provides a summary of relevant data for structurally similar or related compounds to inform handling and disposal procedures.
| Property | Methyl Acetate | N-(2-Methylphenyl)acetamide | General Acetate Compounds |
| CAS Number | 79-20-9[5] | 120-66-1[6] | Varies |
| Molecular Formula | C3H6O2[7] | C9H11NO | Varies |
| Flash Point | -13 °C (8.6 °F)[5] | Not available | Varies, many are flammable[3] |
| Boiling Point | 57 °C (134.6 °F)[5] | Not available | Varies |
| Hazards | Highly flammable liquid and vapor, Causes serious eye irritation, May cause drowsiness or dizziness.[3][5] | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6] | Flammability, Corrosivity, and/or Toxicity are common.[2] |
| Disposal Method | Approved waste disposal plant.[3] | Appropriate treatment and disposal facility.[6] | Incineration by a licensed hazardous waste facility is a common method.[2] |
Experimental Protocols
Protocol for Neutralization of Acetate-Containing Waste (Illustrative Example)
This is a general procedure for the neutralization of acidic waste streams containing acetate compounds. This should only be performed by trained personnel and with the explicit approval of your institution's EHS department.
-
Preparation: Work in a certified laboratory chemical fume hood while wearing appropriate PPE. Place the reaction vessel containing the waste in an ice bath on a stir plate.
-
Neutralization: Begin gentle stirring of the waste solution. Slowly and carefully add a saturated solution of sodium bicarbonate (NaHCO3) dropwise to the stirred waste.[2]
-
Monitoring: Be cautious as the reaction may be exothermic and will produce carbon dioxide gas, which can cause foaming. The slow, controlled addition is crucial to prevent a runaway reaction.[2]
-
pH Check: Continue adding the sodium bicarbonate solution until gas evolution ceases. Use pH paper or a calibrated pH meter to check the pH of the solution. The target pH should be between 6 and 8.[2]
-
Final Disposal: The resulting neutralized aqueous solution should be collected in a properly labeled aqueous hazardous waste container for disposal by your institution's EHS department.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Acetamido-2-methylphenyl Acetate
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Acetamido-2-methylphenyl Acetate (CAS No. 76064-16-9) was publicly available at the time of this writing. The following guidance is based on general best practices for handling solid organic compounds in a laboratory setting and information from structurally related compounds. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is crucial for ensuring personal safety and minimizing environmental impact.
I. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential chemical exposure. The minimum required PPE for handling this compound is outlined below.[1][2]
Summary of Recommended Personal Protective Equipment
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Recommended if handling large quantities or if dust is generated |
| Preparing Solutions | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if performed in a fume hood |
| Running Reactions | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if performed in a closed system or fume hood |
| Cleaning Spills | Chemical splash goggles or face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with organic vapor/particulate cartridges |
II. Experimental Protocols: Safe Handling and Disposal
A. Engineering Controls and Work Practices
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or transferring solids, a chemical fume hood is required.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in laboratory areas.[3]
-
Labeling: Ensure all containers of this compound are clearly labeled with the chemical name, concentration, and appropriate hazard warnings.[1]
B. Personal Protective Equipment (PPE) Selection and Use
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
C. Disposal Plan
Proper disposal of chemical waste is critical to laboratory safety and environmental protection.[4]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps Waste: Dispose of any contaminated sharps (e.g., needles, broken glass) in a designated sharps container.[5]
-
-
Container Management:
-
Use containers that are in good condition and compatible with the chemical waste.[6]
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area away from heat and ignition sources.
-
-
Waste Pickup:
-
Follow your institution's procedures for requesting hazardous waste pickup. Ensure all containers are properly labeled with the contents and associated hazards.[5]
-
Emergency Procedures: Spills and Exposure
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (see table above), gently sweep the solid material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Collect all cleanup materials in the hazardous waste container.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention if irritation develops or persists.
-
-
Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
